Methyl 4-iodobutanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-iodobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9IO2/c1-8-5(7)3-2-4-6/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCIIVXSBPDKOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30338267 | |
| Record name | Methyl 4-iodobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30338267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14273-85-9 | |
| Record name | Methyl 4-iodobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30338267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-iodobutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 4-iodobutanoate: Properties, Structure, and Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of methyl 4-iodobutanoate, a halogenated ester of interest in organic synthesis. Due to the limited availability of direct experimental data for this compound, this guide focuses on its fundamental chemical structure, a probable synthetic route, and the properties of its closely related precursors, methyl 4-bromobutanoate and methyl 4-chlorobutanoate. Detailed experimental protocols for the synthesis of the title compound via the Finkelstein reaction are provided, along with key data for its precursors to serve as a valuable reference for researchers.
Introduction
This compound is an organic compound with the molecular formula C₅H₉IO₂. As a functionalized alkyl iodide, it holds potential as a valuable building block in organic synthesis, particularly in reactions where an iodinated alkyl chain is required for the formation of carbon-carbon or carbon-heteroatom bonds. The terminal iodide is a good leaving group, making it susceptible to nucleophilic substitution reactions. Despite its potential utility, specific experimental data on the physicochemical properties and spectroscopic analysis of this compound are not widely available in the scientific literature. This guide aims to bridge this gap by providing a detailed theoretical structure, a reliable synthetic pathway, and comparative data from its more common bromo- and chloro-analogs.
Chemical Structure
The structure of this compound consists of a four-carbon butanoate chain with a methyl ester at one end and an iodine atom at the C4 position.
-
IUPAC Name: this compound
-
Molecular Formula: C₅H₉IO₂
-
SMILES: COC(=O)CCCI
-
InChI Key: InChI=1S/C5H9IO2/c1-8-5(7)3-2-4-6/h2-4H2,1H3
Physicochemical Properties
| Property | Methyl 4-bromobutanoate | Methyl 4-chlorobutanoate |
| CAS Number | 4897-84-1[1][2] | 3153-37-5[3][4][5] |
| Molecular Formula | C₅H₉BrO₂[2][6] | C₅H₉ClO₂[3][4] |
| Molecular Weight | 181.03 g/mol [6] | 136.58 g/mol [3][4][5] |
| Boiling Point | 186-187 °C[2][7] | 175-176 °C[3][5][8] |
| Density | 1.434 g/mL at 25 °C[2] | 1.12 g/mL at 25 °C[3][5] |
| Refractive Index (n20/D) | 1.4620[2] | 1.433[3][5] |
| Solubility | Insoluble in water.[7] | Slightly soluble in water.[3][8] |
| Appearance | Clear colorless to pale yellow liquid.[2][9] | Colorless transparent liquid.[3] |
Synthesis of this compound
A common and efficient method for the synthesis of alkyl iodides from alkyl chlorides or bromides is the Finkelstein reaction .[10][11] This nucleophilic substitution reaction involves treating an alkyl halide with an excess of an alkali metal iodide, typically sodium iodide, in a suitable solvent like acetone.[10][11] The reaction is driven to completion by the precipitation of the less soluble sodium chloride or sodium bromide in acetone.[10]
Proposed Synthetic Pathway
The synthesis of this compound can be readily achieved by reacting either methyl 4-chlorobutanoate or methyl 4-bromobutanoate with sodium iodide in acetone.
Caption: Proposed synthesis of this compound via the Finkelstein reaction.
Experimental Protocol: Finkelstein Reaction
This protocol is a general procedure and may require optimization for specific laboratory conditions.
Materials:
-
Methyl 4-bromobutanoate (or methyl 4-chlorobutanoate)
-
Sodium iodide (NaI), anhydrous
-
Acetone, anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Diatomaceous earth (for filtration)
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium iodide (1.5 to 2.0 molar equivalents relative to the starting alkyl halide).
-
Addition of Solvent and Substrate: Add anhydrous acetone to the flask to dissolve the sodium iodide. To this solution, add methyl 4-bromobutanoate or methyl 4-chlorobutanoate (1.0 molar equivalent).
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The formation of a white precipitate (NaCl or NaBr) indicates that the reaction is proceeding.[10] The reaction is typically complete within a few hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the acetone using a rotary evaporator.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer and wash it with a saturated aqueous solution of sodium thiosulfate to remove any residual iodine.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent.
-
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product. Further purification can be achieved by vacuum distillation to obtain pure this compound.
Spectroscopic Data of Precursors
¹H NMR Data
-
Methyl 4-bromobutyrate (¹H NMR):
-
A typical spectrum would show a singlet for the methyl ester protons (O-CH₃) around 3.68 ppm.
-
A triplet for the methylene protons adjacent to the bromine (Br-CH₂) around 3.44 ppm.
-
A triplet for the methylene protons adjacent to the carbonyl group (C(=O)-CH₂) around 2.51 ppm.
-
A quintet for the central methylene protons (-CH₂-) around 2.17 ppm.[12]
-
-
Methyl 4-chlorobutanoate (¹H NMR):
-
The spectrum is similar to the bromo analog, with characteristic peaks for the different proton environments.
-
¹³C NMR Data
-
Methyl 4-bromobutyrate (¹³C NMR):
-
Expected chemical shifts would be approximately 172.96 ppm (C=O), 51.70 ppm (O-CH₃), 32.66 ppm, 32.19 ppm, and 27.70 ppm for the methylene carbons.[12]
-
IR Spectroscopy
-
Methyl 4-bromobutyrate (IR):
-
A strong absorption band around 1738 cm⁻¹ is characteristic of the C=O stretch of the ester group.[12]
-
Reactivity and Applications
This compound is expected to be a reactive alkylating agent. The carbon-iodine bond is relatively weak, making the iodide an excellent leaving group in nucleophilic substitution reactions. This property makes it a useful intermediate in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries, similar to its bromo and chloro counterparts.[1][2][13] For instance, it can be used to introduce a four-carbon ester-containing chain onto various nucleophiles such as amines, thiols, and carbanions.
Safety Information
Specific safety data for this compound is not available. However, based on the properties of its precursors, it should be handled with care.
-
Methyl 4-bromobutyrate is irritating to the eyes, respiratory system, and skin.[7]
-
Methyl 4-chlorobutyrate is also an irritant to the eyes, respiratory system, and skin.[3]
It is reasonable to assume that this compound will have similar or potentially greater irritant properties. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be followed. Work should be conducted in a well-ventilated fume hood.
Conclusion
While direct experimental data for this compound is scarce, this technical guide provides essential information on its structure, a reliable and detailed synthetic protocol via the Finkelstein reaction, and a comparative analysis of its chemical and physical properties based on its more common halogenated precursors. The information presented here serves as a valuable resource for researchers and professionals in drug development and organic synthesis, enabling them to synthesize and utilize this versatile chemical intermediate in their work. Further experimental investigation into the properties and reactivity of this compound is warranted to fully explore its potential in synthetic chemistry.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. chembk.com [chembk.com]
- 4. Butanoic acid, 4-chloro-, methyl ester | C5H9ClO2 | CID 76612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl 4-chlorobutyrate = 98 3153-37-5 [sigmaaldrich.com]
- 6. Methyl 4-bromobutyrate | C5H9BrO2 | CID 107604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. Methyl 4-chlorobutyrate | 3153-37-5 [chemicalbook.com]
- 9. Methyl 4-bromobutyrate | 4897-84-1 [chemicalbook.com]
- 10. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 11. SATHEE: Finkelstein Reaction [satheejee.iitk.ac.in]
- 12. echemi.com [echemi.com]
- 13. Methyl 4-Chlorobutyrate [intersurfchem.net]
Methyl 4-iodobutanoate (CAS 14273-85-9): A Technical Guide for Researchers
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-iodobutanoate, with CAS number 14273-85-9, is a valuable haloalkane ester that serves as a key building block and reagent in advanced organic synthesis. Its structure, featuring a reactive primary iodide and a methyl ester, makes it a versatile intermediate for introducing a four-carbon chain in the synthesis of complex molecules. This document provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, applications, and safety protocols, intended for professionals in chemical research and pharmaceutical development.
Chemical and Physical Properties
This compound is typically a solid that contains copper as a stabilizer. Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 14273-85-9 | |
| Molecular Formula | C₅H₉IO₂ | [1][2] |
| Molecular Weight | 228.03 g/mol | [2][3] |
| Appearance | Solid | |
| Density | 1.689 g/mL at 25 °C | [4] |
| Boiling Point | 80-83 °C at 11 mmHg | [4] |
| Refractive Index (n20/D) | 1.505 | [4] |
| Flash Point | 99 °C (210.2 °F) - closed cup | |
| InChI Key | NBCIIVXSBPDKOM-UHFFFAOYSA-N | |
| SMILES String | COC(=O)CCCI | |
| Storage Temperature | 2-8°C, Keep in dark place, sealed in dry | [1] |
Synthesis and Manufacturing
The most common and direct method for synthesizing this compound is via a Finkelstein reaction. This process involves the nucleophilic substitution of a chloride with an iodide.
General Synthesis Pathway
This compound can be synthesized from methyl 4-chlorobutyrate by reacting it with sodium iodide in a suitable solvent like acetone.[4] The equilibrium is driven towards the product because sodium iodide is soluble in acetone, while the resulting sodium chloride is not and precipitates out of the solution.
Caption: Synthesis workflow for this compound via Finkelstein reaction.
Experimental Protocol: Synthesis from Methyl 4-chlorobutyrate
The following is a representative laboratory-scale protocol for the synthesis of this compound.
-
Preparation: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 4-chlorobutyrate (1.0 eq) and anhydrous sodium iodide (1.2 eq).
-
Solvent Addition: Add anhydrous acetone (approx. 3 mL per gram of chlorobutyrate) to the flask.
-
Reaction: Stir the mixture vigorously and heat it to reflux. The reaction is typically monitored by TLC or GC until the starting material is consumed (usually 12-24 hours). A white precipitate of sodium chloride will form as the reaction proceeds.
-
Workup: After cooling the reaction mixture to room temperature, filter off the precipitated sodium chloride and wash the solid with a small amount of fresh acetone.
-
Isolation: Combine the filtrate and the washings. Remove the acetone under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is redissolved in diethyl ether and washed sequentially with water and a 5% aqueous solution of sodium thiosulfate to remove any remaining iodine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.
-
Final Product: The final product can be further purified by vacuum distillation to yield pure this compound.
Reactivity and Applications in Drug Development
This compound is a versatile alkylating agent used in the synthesis of various pharmaceutical intermediates and complex organic molecules.
Key Applications
-
Synthesis of Pyrrole Derivatives: It is used as a reagent in the synthesis of compounds like 4-[formyl-5-(methoxymethyl)-1H-pyrrol-1-yl] butanoic acid.[4]
-
S-adenosylmethionine (SAM) Mimetics: The compound has been employed in the synthesis of stable S-adenosylmethionine (SAM) analogues.[4] These mimetics are crucial tools for studying biological methylation and have been used to investigate the binding of the E. coli methionine repressor (MetJ) to its operator DNA.
-
Building Block in Medicinal Chemistry: The introduction of a methyl group can significantly modulate the physicochemical, pharmacodynamic, and pharmacokinetic properties of a drug candidate.[5] The butyrate chain provided by this reagent is a common structural motif in various bioactive molecules.
Caption: Logical relationship of this compound in SAM mimetic studies.
Spectroscopic and Analytical Data
Characterization of this compound is typically performed using standard analytical techniques. While specific spectra are lot-dependent and provided by suppliers, the expected analytical data types are listed below.
| Analysis Type | Expected Use |
| ¹H NMR | Confirms the proton environment, showing signals for the methyl ester, and the three methylene groups of the butyl chain. |
| ¹³C NMR | Identifies all five unique carbon atoms in the molecule, including the carbonyl carbon. |
| Mass Spec (MS) | Determines the molecular weight and provides fragmentation patterns for structural confirmation. |
| Infrared (IR) | Shows characteristic absorption bands, notably the C=O stretch of the ester group. |
| HPLC / GC | Used to determine the purity of the compound. |
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
Hazard Summary
The compound is classified with the following hazards.[6]
| Hazard Code | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
| Signal Word | Warning |
Handling and Personal Protective Equipment (PPE)
Proper handling is critical to ensure laboratory safety.[6][7]
-
Engineering Controls: Always handle in a well-ventilated area, preferably within a chemical fume hood. Eyewash stations and safety showers should be readily accessible.[6][7]
-
Eye Protection: Wear chemical safety goggles or a face shield (European Standard EN 166).[6]
-
Skin Protection: Wear suitable protective gloves and clothing to prevent skin contact.[6]
-
Respiratory Protection: If ventilation is inadequate, use a respirator with an organic vapor filter (Type A Brown conforming to EN140 or EN405).[6]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store refrigerated at 2-8°C.[6]
Caption: Basic laboratory safety workflow for handling this compound.
First Aid Measures
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes. Get medical attention.[6]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention.[6]
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Get medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Get medical attention.[6]
Conclusion
This compound is a highly functionalized and reactive intermediate with significant applications in organic synthesis and medicinal chemistry. Its utility in creating complex molecular architectures, particularly in the context of pharmaceutical research, makes it an important compound for drug development professionals. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for its effective and safe utilization in a research environment.
References
- 1. 14273-85-9|this compound|BLD Pharm [bldpharm.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. calpaclab.com [calpaclab.com]
- 4. METHYL 4-IODOBUTYRATE | 14273-85-9 [chemicalbook.com]
- 5. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fishersci.fi [fishersci.fi]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
An In-depth Technical Guide to the Synthesis of Methyl 4-iodobutanoate from Methyl 4-chlorobutyrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of methyl 4-iodobutanoate from methyl 4-chlorobutyrate. The primary method for this transformation is the Finkelstein reaction, a robust and widely used nucleophilic substitution reaction in organic synthesis. This document details the underlying chemical principles, experimental protocols, and quantitative data associated with this process, tailored for professionals in the fields of chemical research and pharmaceutical development.
Introduction
This compound is a valuable building block in organic synthesis, often utilized in the introduction of a four-carbon chain with a terminal iodide, which can subsequently participate in a variety of coupling reactions and other transformations. Its synthesis from the more readily available and less expensive methyl 4-chlorobutyrate is a common and practical laboratory procedure.
The conversion is achieved through the Finkelstein reaction, which involves the exchange of a halide for another. In this specific case, the chloro group in methyl 4-chlorobutyrate is displaced by an iodo group from a salt like sodium iodide. The reaction is typically carried out in a solvent where the solubility of the reactant iodide salt is high, while the solubility of the resulting chloride salt is low, thereby driving the reaction to completion in accordance with Le Châtelier's principle. Acetone is the most commonly employed solvent for this purpose, as sodium iodide is soluble in it, whereas the sodium chloride formed as a byproduct is not and precipitates out of the solution.[1][2]
This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The iodide ion acts as the nucleophile, attacking the carbon atom bonded to the chlorine atom, which serves as the leaving group.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound from methyl 4-chlorobutyrate via the Finkelstein reaction. The data is compiled from typical laboratory procedures and may vary based on specific experimental conditions and scale.
| Parameter | Value | Reference |
| Reactants | ||
| Methyl 4-chlorobutyrate | 1.0 equivalent | General Protocol |
| Sodium Iodide | 1.5 - 3.0 equivalents | [3] |
| Solvent | ||
| Acetone | Anhydrous | [1] |
| Reaction Conditions | ||
| Temperature | Reflux (approx. 56 °C) | [3] |
| Reaction Time | 12 - 24 hours | [3] |
| Atmosphere | Inert (e.g., Nitrogen or Argon) | Standard Practice |
| Product Information | ||
| Product | This compound | [4] |
| Molecular Formula | C₅H₉IO₂ | |
| Molecular Weight | 228.03 g/mol | |
| Boiling Point | 80-83 °C at 11 mmHg | [4] |
| Density | 1.689 g/mL at 25 °C | [4] |
| Yield | ||
| Typical Yield | 85 - 95% | General Protocol |
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound from methyl 4-chlorobutyrate.
Materials:
-
Methyl 4-chlorobutyrate
-
Sodium iodide (anhydrous)
-
Acetone (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous sodium iodide (1.5 to 3.0 equivalents) and anhydrous acetone. Stir the mixture to dissolve the sodium iodide.
-
Addition of Reactant: To the stirred solution, add methyl 4-chlorobutyrate (1.0 equivalent) via a syringe or dropping funnel.
-
Reaction: Heat the reaction mixture to reflux (approximately 56 °C) under an inert atmosphere (e.g., nitrogen or argon). Maintain the reflux with vigorous stirring for 12 to 24 hours. The formation of a white precipitate (sodium chloride) will be observed as the reaction progresses.
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the acetone using a rotary evaporator.
-
To the residue, add diethyl ether and water. Stir the mixture until all solids have dissolved.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium thiosulfate to remove any residual iodine.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the drying agent.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude this compound.
-
For higher purity, the crude product can be purified by vacuum distillation (80-83 °C at 11 mmHg).[4]
-
Mandatory Visualizations
Reaction Mechanism
The synthesis of this compound from methyl 4-chlorobutyrate proceeds through an SN2 mechanism. The iodide ion (I⁻) acts as a nucleophile and attacks the electrophilic carbon atom attached to the chlorine atom. This leads to a transition state where the iodide ion is forming a bond and the chloride ion is breaking its bond. The reaction results in the inversion of stereochemistry at the carbon center, although in this case, the carbon is not a stereocenter.
Caption: SN2 mechanism for the Finkelstein reaction.
Experimental Workflow
The following diagram illustrates the key steps in the experimental procedure for the synthesis of this compound.
Caption: Experimental workflow for the synthesis.
References
An In-depth Technical Guide to the Spectroscopic Data of Methyl 4-iodobutanoate
This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 4-iodobutanoate (C₅H₉IO₂), a valuable reagent in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research, offering a detailed summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₅H₉IO₂
-
Molecular Weight: 228.02 g/mol
-
CAS Number: 14273-85-9
Spectroscopic Data
The following sections present the available spectroscopic data for this compound. The data has been compiled from various sources and is presented in a structured format for clarity and ease of comparison.
NMR spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. The following tables summarize the ¹H and ¹³C NMR data for a closely related compound, (3-Methyloxetan-3-yl)this compound, with assignments for the this compound moiety.[1]
Table 1: ¹H NMR Data for the 4-iodobutanoate Moiety
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 3.67 | s | - | 3H | -OCH₃ |
| 3.24 | t | 6.6 | 2H | -CH₂I |
| 2.51 | t | 7.2 | 2H | -CH₂CO- |
| 2.14 | p | 6.9 | 2H | -CH₂CH₂CH₂- |
Solvent: CDCl₃, Instrument: 200 MHz NMR device[1] (Note: The chemical shift for the methyl ester protons (-OCH₃) is an expected value for this type of compound, as it was not part of the reported data for the more complex molecule.)
Table 2: ¹³C NMR Data for the 4-iodobutanoate Moiety
| Chemical Shift (δ) ppm | Assignment |
| 172.4 | C=O |
| 51.5 | -OCH₃ |
| 34.7 | -CH₂CO- |
| 28.3 | -CH₂CH₂CH₂- |
| 5.4 | -CH₂I |
Solvent: CDCl₃, Instrument: Varian 200 MHz NMR device[1] (Note: The chemical shift for the methyl ester carbon (-OCH₃) is an expected value.)
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester functional group.
Table 3: IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group |
| 1742 | C=O (Ester) stretch |
Source: The C=O stretch is reported for (3-Methyloxetan-3-yl)this compound.[1] Product specifications for this compound confirm that the infrared spectrum conforms to its structure.[2][3]
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented.
¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 200 MHz or higher.[1][4] The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.[4]
Infrared spectra are often recorded on an FT-IR spectrometer.[1] Liquid samples can be analyzed neat as a thin film between salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.
High-resolution mass spectra (HRMS) can be obtained using techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a time-of-flight (TOF) or other high-resolution mass analyzer.[1][5]
Workflow for Spectroscopic Analysis
The logical workflow for the spectroscopic analysis of a chemical compound like this compound is illustrated in the following diagram.
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.
References
- 1. corpus.ulaval.ca [corpus.ulaval.ca]
- 2. 426370050 [thermofisher.com]
- 3. Methyl 4-iodobutyrate, 95%, stabilized 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. Prescreening of Nicotine Hapten Linkers in Vitro To Select Hapten-Conjugate Vaccine Candidates for Pharmacokinetic Evaluation in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
An In-depth Technical Guide to the Purity and Stabilization of Methyl 4-iodobutanoate for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the purification and stabilization of methyl 4-iodobutanoate, a critical reagent in various synthetic applications. Ensuring the high purity and long-term stability of this compound is paramount for reproducible and reliable experimental outcomes in research and drug development. This document outlines common impurities, detailed purification protocols, and effective stabilization strategies, supported by quantitative data and experimental methodologies.
Understanding the Chemistry of this compound
This compound is a primary alkyl iodide, a class of compounds known for their utility in introducing a four-carbon chain via nucleophilic substitution reactions. However, its reactivity also makes it susceptible to degradation, primarily through the loss of iodine, which can lead to the formation of colored impurities and a decrease in potency.
Common Synthesis and Potential Impurities:
The most common laboratory-scale synthesis of this compound is through the Finkelstein reaction , where a precursor such as methyl 4-chlorobutanoate or methyl 4-bromobutanoate is treated with an iodide salt, typically sodium iodide, in a suitable solvent like acetone. The reaction is driven to completion by the precipitation of the less soluble sodium chloride or bromide.[1][2][3]
The primary starting material for methyl 4-chlorobutanoate is often gamma-butyrolactone , which is reacted with methanol and a chlorinating agent.[4]
Based on these synthetic routes, the following impurities are commonly encountered:
-
Unreacted Starting Materials: Residual methyl 4-chlorobutanoate or methyl 4-bromobutanoate is a primary impurity.
-
Solvent Residues: Acetone, from the Finkelstein reaction, and methanol from the esterification of gamma-butyrolactone.
-
Byproducts from Precursor Synthesis: Impurities arising from the synthesis of methyl 4-chlorobutyrate can also be carried over.
-
Degradation Products: Free iodine (I₂) is a common impurity formed upon decomposition, leading to a characteristic pink or brownish discoloration.
Purification Methodologies
Achieving high purity of this compound is crucial for its effective use. The choice of purification method depends on the nature and quantity of the impurities present.
Fractional Distillation
Fractional distillation under reduced pressure is a highly effective method for separating this compound from less volatile impurities and unreacted starting materials.[5][6] Due to the relatively high boiling point of this compound (80-83 °C at 11 mmHg), vacuum distillation is necessary to prevent decomposition at higher temperatures.
Experimental Protocol: Fractional Distillation of this compound
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a Vigreux column, a condenser, and a receiving flask. Ensure all glassware is dry.
-
Sample Preparation: Place the crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar.
-
Distillation: Gradually reduce the pressure to the desired level (e.g., 10-15 mmHg). Begin heating the distillation flask gently.
-
Fraction Collection: Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound at the applied pressure. Discard any initial lower-boiling fractions, which may contain residual solvents.
-
Post-Distillation Handling: Once the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum to prevent oxidation of the hot product.
Column Chromatography
For the removal of polar impurities and colored degradation products like free iodine, column chromatography is a suitable purification technique.
Experimental Protocol: Column Chromatography of this compound
-
Column Packing: Prepare a silica gel column using a non-polar eluent, such as a mixture of hexane and ethyl acetate.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system. The less polar this compound will elute first, while more polar impurities will be retained on the column.
-
Fraction Collection and Analysis: Collect the fractions and analyze them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Purity Assessment
To ensure the quality of the purified this compound, rigorous analytical testing is necessary. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent method for identifying and quantifying volatile impurities in this compound.[7][8][9]
Table 1: Typical GC-MS Parameters for this compound Analysis
| Parameter | Value |
| Column | DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Injector Temperature | 250 °C |
| Oven Program | Initial temp. 50 °C, ramp to 250 °C at 10 °C/min |
| Detector | Mass Spectrometer (Scan mode) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure of this compound and for detecting impurities.[10][11]
Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~3.67 | s | -OCH₃ |
| ~3.20 | t | -CH₂-I | |
| ~2.45 | t | -C(O)-CH₂- | |
| ~2.15 | p | -CH₂-CH₂-CH₂- | |
| ¹³C | ~173.5 | s | C=O |
| ~51.5 | q | -OCH₃ | |
| ~33.5 | t | -C(O)-CH₂- | |
| ~30.0 | t | -CH₂-CH₂-I | |
| ~6.0 | t | -CH₂-I |
Stabilization and Storage
Due to their susceptibility to decomposition, primary alkyl iodides like this compound require proper stabilization and storage to maintain their purity and efficacy over time.
Use of Stabilizers
The most common and effective stabilizer for alkyl iodides is metallic copper .[12] Copper acts as a scavenger for free iodine, which is formed during decomposition. The reaction between copper and iodine forms copper(I) iodide, a stable salt, thereby preventing the accumulation of free iodine that can catalyze further degradation. Commercial preparations of this compound are often supplied with a copper chip or wire in the container.
Logical Relationship of Copper Stabilization
Caption: Copper stabilization of this compound.
Storage Conditions
Proper storage conditions are critical to minimize degradation.
-
Temperature: Store at low temperatures, typically 2-8 °C, to slow down the rate of decomposition.
-
Light: Protect from light by storing in an amber or opaque container. Light can initiate the homolytic cleavage of the carbon-iodine bond, leading to radical-mediated decomposition.
-
Inert Atmosphere: For long-term storage, storing under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative degradation.
Degradation Pathway
The primary degradation pathway for this compound involves the cleavage of the C-I bond, which can occur via homolytic or heterolytic pathways, often initiated by light or heat.
Degradation and Stabilization Workflow
References
- 1. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 2. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
- 3. jk-sci.com [jk-sci.com]
- 4. CN102898307A - Synthetic method of methyl 4-chlorobutyrate - Google Patents [patents.google.com]
- 5. Fractional distillation - Wikipedia [en.wikipedia.org]
- 6. Purification [chem.rochester.edu]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. shimadzu.com [shimadzu.com]
- 9. researchgate.net [researchgate.net]
- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 11. rsc.org [rsc.org]
- 12. US7617934B2 - Alkyl iodide storage container and method for purification of alkyl iodide - Google Patents [patents.google.com]
An In-depth Technical Guide to the Solubility and Reactivity Profile of Methyl 4-iodobutanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-iodobutanoate is a versatile bifunctional molecule of significant interest in organic synthesis and drug development. Its structure, incorporating a reactive primary iodide and a methyl ester, allows for a wide range of chemical transformations, making it a valuable building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the solubility and reactivity profile of this compound, including its physical and chemical properties, general reactivity, and specific reaction protocols.
Physicochemical Properties
This compound is a liquid at room temperature with the following physical properties:
| Property | Value | Reference |
| Molecular Formula | C₅H₉IO₂ | |
| Molecular Weight | 228.03 g/mol | |
| Boiling Point | 80-83 °C at 11 mmHg | |
| Density | 1.689 g/mL at 25 °C | |
| Refractive Index | 1.505 at 20 °C |
Solubility Profile
-
Soluble in a wide range of common organic solvents , including but not limited to:
-
Dichloromethane (DCM)
-
Chloroform (CHCl₃)
-
Diethyl ether (Et₂O)
-
Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Acetone
-
Acetonitrile (MeCN)
-
Toluene
-
-
Slightly soluble to insoluble in water . The presence of the polar ester group may impart some water solubility, but the overall hydrophobic character of the molecule, dominated by the butyl chain and the large iodide atom, will limit its miscibility with water.
-
Miscible with other alkyl halides .
Reactivity Profile
The reactivity of this compound is primarily dictated by the presence of the primary iodide. The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, making iodide an excellent leaving group in nucleophilic substitution reactions.
General Reactivity of the C-I Bond
Primary iodoalkanes, such as this compound, are highly susceptible to nucleophilic attack. The primary mechanism of reaction is the bimolecular nucleophilic substitution (SN2) pathway. In this one-step mechanism, a nucleophile attacks the electrophilic carbon atom bearing the iodine, leading to the displacement of the iodide ion.
The general reactivity trend for haloalkanes is: R-I > R-Br > R-Cl > R-F . This is due to the decreasing bond strength of the C-X bond down the halogen group.
Reactivity of the Methyl Ester
The methyl ester group is generally stable under neutral and acidic conditions. However, it can undergo hydrolysis to the corresponding carboxylic acid under basic conditions (saponification) or acidic conditions with prolonged heating. It can also be converted to other functional groups, such as amides, by reaction with amines, although this typically requires more forcing conditions than the substitution at the C-I bond.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is via a Finkelstein reaction, where the corresponding chloro- or bromo-ester is treated with an iodide salt.
Reaction: Methyl 4-chlorobutanoate + NaI → this compound + NaCl
Experimental Procedure:
-
To a solution of methyl 4-chlorobutanoate (1.0 equivalent) in acetone, add sodium iodide (1.5 equivalents).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After completion of the reaction (typically several hours), cool the mixture to room temperature.
-
Filter the precipitated sodium chloride and wash the solid with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
The residue can be purified by vacuum distillation to yield pure this compound.
Nucleophilic Substitution with an Amine: Synthesis of a 4-Aminobutanoate Derivative
This protocol describes a general procedure for the alkylation of a primary or secondary amine with this compound.
Reaction: this compound + R₂NH → Methyl 4-(dialkylamino)butanoate hydroiodide
Experimental Procedure:
-
In a round-bottom flask, dissolve the primary or secondary amine (1.0 - 1.2 equivalents) in a suitable anhydrous solvent such as acetone or acetonitrile.
-
Add this compound (1.0 equivalent) to the solution.
-
For less reactive amines or to neutralize the hydroiodic acid formed during the reaction, a non-nucleophilic base such as potassium carbonate (1.5 equivalents) can be added. For many reactive amines, the reaction may proceed without a base.
-
Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC. If the reaction is sluggish at room temperature, it can be gently heated to reflux.
-
Upon completion of the reaction (as indicated by the disappearance of the starting material), cool the reaction mixture to room temperature.
-
If a base was used, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure N-alkylated product.
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Visualizations
Caption: SN2 reaction mechanism of this compound.
Caption: Experimental workflow for synthesis and reaction.
Conclusion
This compound is a valuable reagent in organic synthesis due to the high reactivity of its primary iodide functionality towards nucleophilic substitution. While specific quantitative data on its solubility is limited, its general behavior as a polar aprotic molecule allows for its use in a wide array of common organic solvents. The provided experimental protocols offer a starting point for the synthesis and application of this versatile building block in the development of novel chemical entities. Researchers and drug development professionals can leverage the predictable reactivity of this compound to introduce a four-carbon ester-containing chain into various molecular scaffolds.
Technical Guide: Material Safety Data Sheet for Methyl 4-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety data for Methyl 4-iodobenzoate (CAS No. 619-44-3), a compound frequently utilized in organic synthesis and drug development. The following sections detail its hazards, handling procedures, and emergency protocols, compiled from various safety data sheets. All quantitative data is summarized in tables for clarity, and key procedural workflows are illustrated using diagrams.
Chemical Identification and Physical Properties
Methyl 4-iodobenzoate is a substituted aromatic ester. Its key identifiers and physical properties are summarized below.
| Property | Value | Reference |
| Chemical Name | Methyl 4-iodobenzoate | [1][2] |
| Synonyms | Methyl p-iodobenzoate, 4-Iodobenzoic acid methyl ester | [1][3][4] |
| CAS Number | 619-44-3 | [1][2] |
| Molecular Formula | C₈H₇IO₂ | [1][2] |
| Molecular Weight | 262.04 g/mol | [2] |
| Appearance | White to light yellow or beige solid/powder | [1][4] |
| Melting Point | 113 - 117 °C (235.4 - 242.6 °F) | [4] |
| Solubility | Insoluble in water | [5] |
Hazard Identification and Classification
Methyl 4-iodobenzoate is classified as an irritant and poses environmental hazards. The GHS classification is summarized in the table below.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
| Hazardous to the Aquatic Environment, Long-Term Hazard | 2 | H411: Toxic to aquatic life with long lasting effects |
Data sourced from PubChem GHS Classification.[2]
Signal Word: Warning[2]
Hazard Pictograms:
First-Aid Measures
Adherence to proper first-aid protocols is critical in the event of exposure. The following table outlines the recommended procedures.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.[3] |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation persists.[4] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink afterwards plenty of water. Get medical attention.[6] |
The following diagram illustrates the general first-aid workflow.
Handling and Storage
Proper handling and storage procedures are essential to minimize risk.
Handling
-
Avoid contact with skin and eyes.[4]
-
Do not breathe dust.[4]
-
Wash hands thoroughly after handling.[3]
-
Use only in a well-ventilated area.[6]
-
Wear appropriate personal protective equipment (PPE).[3]
Storage
Personal Protective Equipment (PPE)
The selection of appropriate PPE is crucial for safe handling.
| PPE Type | Specifications |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[1][4] |
The following diagram outlines the PPE selection logic.
Fire-Fighting Measures
| Aspect | Details |
| Suitable Extinguishing Media | Use water spray, dry chemical, carbon dioxide, or appropriate foam.[3] |
| Specific Hazards | During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[3] |
| Protective Equipment | Wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[3] |
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Personal Precautions: Use proper personal protective equipment as indicated in Section 5. Ensure adequate ventilation.[3]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.[7]
-
Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid generating dusty conditions.[3][7]
Toxicological Information
The toxicological properties of Methyl 4-iodobenzoate have not been fully investigated.[3] It is known to cause irritation to the skin, eyes, and respiratory tract.[2][3]
| Exposure Route | Effect |
| Inhalation | Causes respiratory tract irritation.[3] |
| Ingestion | Causes gastrointestinal tract irritation.[3] |
| Skin | Causes skin irritation.[3] |
| Eyes | Causes eye irritation.[3] |
Disposal Considerations
Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[4] Waste is classified as hazardous.[4]
This guide is intended for informational purposes and should not be a substitute for a formal safety review and adherence to all applicable regulations. Always consult the most current Safety Data Sheet from your supplier before handling this chemical.
References
- 1. Methyl 4-iodobenzoate - Wikipedia [en.wikipedia.org]
- 2. Methyl 4-iodobenzoate | C8H7IO2 | CID 69273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. Methyl 4-iodobenzoate(619-44-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
The Synthetic Versatility of Methyl 4-iodobutanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Methyl 4-iodobutanoate, a versatile bifunctional molecule, serves as a crucial building block in modern organic synthesis. Its unique structure, incorporating a reactive primary iodide and a methyl ester, allows for a diverse range of chemical transformations, making it an invaluable intermediate in the construction of complex molecular architectures, including natural products, pharmaceuticals, and functionalized materials. This guide provides an in-depth overview of its key applications, complete with experimental protocols and mechanistic insights.
Core Applications in Organic Synthesis
This compound is primarily utilized as an electrophilic building block for the introduction of a four-carbon chain terminating in a methyl ester. This functionality is particularly useful in alkylation reactions and cross-coupling methodologies.
Alkylation of Nucleophiles
The primary iodide in this compound is an excellent leaving group, rendering the terminal carbon susceptible to nucleophilic attack. This reactivity is widely exploited for the C-alkylation, N-alkylation, and S-alkylation of various substrates.
N-Alkylation in Heterocycle Synthesis:
In the synthesis of pharmacologically relevant heterocyclic scaffolds, such as piperazines and azepanes, this compound is a key reagent for introducing a flexible side chain. For instance, in the preparation of 4-[4-(1H-indol-3-yl)butyl]piperazine derivatives, it is used to alkylate the piperazine nitrogen.[1] Similarly, it plays a role in the synthesis of azepane core structures through a substitution reaction followed by cyclization.[2]
S-Alkylation in Prostaglandin Analogue Synthesis:
The synthesis of prostaglandin analogues often involves the introduction of side chains onto a core structure. This compound has been employed for the S-alkylation of thiol-containing intermediates, demonstrating its utility in constructing these complex biomolecules.[3]
Cross-Coupling Reactions
The carbon-iodine bond in this compound is amenable to participation in various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds under mild conditions.
Stille Coupling in Natural Product Synthesis:
A notable application is in the total synthesis of the marine natural product Bryostatin.[4] In this context, this compound undergoes a Stille coupling with an organostannane to introduce a key fragment of the complex macrocyclic structure.[4]
Quantitative Data Summary
| Application/Reaction | Substrate | Reagent | Catalyst/Conditions | Product | Yield (%) | Reference |
| Stille Coupling | This compound | Vinyltributylstannane | PdCl₂(PPh₃)₂ | Methyl 5-oxohept-6-enoate | - | [4] |
| N-Alkylation | Piperazine derivative | This compound | K₂CO₃ | Methyl 4-[4-(1H-indol-3-ylbutyl)piperazin-1-yl]butanoate | 95 | [1] |
| N-Alkylation | Amine intermediate | This compound | - | Intermediate for SGLT1 inhibitor | 90 | [5][6] |
| S-Alkylation | Thiol intermediate | This compound | K₂CO₃, MeOH | Prostaglandin analogue intermediate | - | [3] |
| Substitution | Nitrile intermediate | This compound | - | Amine-ester for azepane synthesis | High | [2] |
Key Experimental Protocols
Synthesis of Methyl 5-oxohept-6-enoate via Stille Coupling[4]
Materials:
-
This compound
-
Vinyltributylstannane
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Anhydrous Toluene (or THF)
-
Inert atmosphere (Nitrogen or Argon)
-
Saturated aqueous potassium fluoride (KF) solution
-
Celite
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous and degassed toluene under an inert atmosphere, add bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq).
-
To this mixture, add vinyltributylstannane (1.1-1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of potassium fluoride (KF).
-
Stir the mixture vigorously for 1-2 hours to precipitate the tin salts.
-
Filter the mixture through a pad of celite and wash the filter cake with toluene.
-
Separate the organic layer from the filtrate and wash successively with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford pure methyl 5-oxohept-6-enoate.
Synthesis of Methyl 4-[4-(1H-indol-3-ylbutyl)piperazin-1-yl]butanoate[1]
Materials:
-
1-(4-(1H-indol-3-yl)butyl)piperazine
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Solvent (not specified, likely a polar aprotic solvent like DMF or Acetonitrile)
Procedure:
-
To a solution of 1-(4-(1H-indol-3-yl)butyl)piperazine in a suitable solvent, add potassium carbonate.
-
Add this compound to the mixture.
-
Stir the reaction mixture for 4 hours.
-
After the reaction is complete (monitored by TLC), work up the reaction mixture by filtering off the base and removing the solvent under reduced pressure.
-
The crude product is purified by chromatography (eluent: ethyl acetate:MeOH (1:1)) to yield the title compound as white crystals.
Visualizing Synthetic Pathways
The following diagrams illustrate the logical flow of the synthetic applications described above.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. benchchem.com [benchchem.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. UA117574C2 - Inhibitors of sodium glucose cotransporter 1 - Google Patents [patents.google.com]
An In-depth Technical Guide on the Role of Methyl 4-Iodobutanoate as an Alkylating Agent
Disclaimer: Direct experimental data for methyl 4-iodobutanoate is limited in readily available scientific literature. This guide is therefore based on established principles of organic chemistry and inferred reactivity from analogous primary alkyl iodides and bifunctional esters. The provided protocols and data are representative examples and should be adapted and optimized for specific applications.
Introduction
This compound is a bifunctional organic molecule containing a reactive primary alkyl iodide at one terminus and a methyl ester at the other. This structure makes it a valuable alkylating agent in organic synthesis, particularly for introducing a four-carbon chain with a terminal ester group. The primary iodide is an excellent leaving group, rendering the C4 position highly susceptible to nucleophilic attack via an SN2 mechanism. Its utility is prominent in the synthesis of heterocyclic compounds and in the functionalization of various nucleophiles, which is of significant interest in medicinal chemistry and drug development.
Core Chemical Properties and Reactivity
As a primary alkyl iodide, this compound is a potent electrophile. The carbon-iodine bond is relatively weak and polarized, facilitating its cleavage upon interaction with a nucleophile. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, which is favored for primary alkyl halides due to minimal steric hindrance.
General Alkylation Reaction Workflow
A Technical Guide to High-Purity Methyl 4-iodobutanoate for Researchers and Drug Development Professionals
Introduction: Methyl 4-iodobutanoate (CAS No. 14273-85-9) is a key building block in organic synthesis, particularly valued in the pharmaceutical industry for the introduction of a four-carbon chain with a reactive iodide terminus. Its utility in the synthesis of complex molecules necessitates a thorough understanding of its commercial availability, quality specifications, and the methods to ensure its purity. This guide provides an in-depth overview of commercial suppliers, analytical methodologies for quality control, and a typical workflow for sourcing and qualifying this important reagent.
Commercial Availability and Specifications
High-purity this compound is available from a range of commercial suppliers, catering to both research and development as well as larger-scale manufacturing needs. Purity levels typically range from 95% to over 97%, with the higher purities being essential for applications in drug development where impurity profiles are strictly controlled. Below is a summary of representative commercial suppliers and their typical product specifications.
| Supplier | Product Name(s) | CAS Number | Purity Specification | Physical Form | Notes |
| Sigma-Aldrich | Methyl 4-iodobutyrate | 14273-85-9 | 95% | Liquid | Stabilized with copper chip. |
| Activate Scientific | This compound | 14273-85-9 | 97% | - | - |
| American Custom Chemicals Corporation | METHYL 4-IODOBUTYRATE | 14273-85-9 | 95.00% | - | - |
| TCI (Shanghai) Chemical Trading Co., Ltd. | - | 14273-85-9 | - | - | Supplier in China. |
| Sunway Pharm Ltd | METHYL 4-IODOBUTYRATE | 14273-85-9 | 97% | - | Sealed in dry, Room Temperature storage. |
| Fisher Scientific | Methyl 4-iodobutyrate | 14273-85-9 | 95% | Liquid | Stabilized. |
Quality Control and Analytical Protocols
Ensuring the purity of this compound is critical for its successful application in sensitive synthetic pathways. A combination of chromatographic and spectroscopic techniques is typically employed for quality control.
Experimental Protocol 1: Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the purity of this compound and identify any volatile impurities.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate. A typical concentration is 1 mg/mL.
-
Instrumentation: A gas chromatograph equipped with a mass selective detector (GC-MS) is used.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for this analysis.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection: A split/splitless injector is used. For trace analysis, a splitless injection is preferred. The injector temperature is typically set to 250°C.
-
Oven Temperature Program: An initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. The mass range scanned is typically 35-400 amu.
-
-
Data Analysis: The purity is calculated based on the relative peak area of the this compound peak compared to the total area of all peaks in the chromatogram. The mass spectrum of the main peak should be consistent with the structure of this compound (Molecular Weight: 228.03 g/mol ). The mass spectrum can be compared to library data for confirmation. A representative mass spectrum of a related compound, Butanoic acid, 4-Iodo-, methyl ester, can be found in the scientific literature.
Experimental Protocol 2: Structural Confirmation by Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Objective: To confirm the chemical structure of this compound and assess for the presence of structurally related impurities.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition: Acquire a proton (¹H) NMR spectrum. Typical acquisition parameters include a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Data Analysis: The ¹H NMR spectrum of pure this compound is expected to show the following characteristic signals:
-
A singlet for the methyl ester protons (-OCH₃) at approximately 3.7 ppm.
-
A triplet for the methylene protons adjacent to the iodine atom (-CH₂I) at approximately 3.2 ppm.
-
A triplet for the methylene protons adjacent to the carbonyl group (-CH₂CO-) at approximately 2.5 ppm.
-
A multiplet (quintet or sextet) for the central methylene protons (-CH₂CH₂CH₂-) at approximately 2.1 ppm. Integration of the peak areas should correspond to the number of protons in each environment (3H, 2H, 2H, 2H, respectively). The presence of unexpected peaks may indicate impurities.
-
Sourcing and Qualification Workflow
The following diagram illustrates a typical workflow for researchers and drug development professionals to source and qualify high-purity this compound.
Caption: Workflow for sourcing and qualifying high-purity this compound.
Conclusion
For researchers and professionals in drug development, the procurement of high-purity this compound is a critical first step in many synthetic endeavors. By carefully selecting a reputable supplier and implementing rigorous in-house analytical qualification using methods such as GC-MS and NMR, the quality and integrity of this key starting material can be assured, leading to more reliable and reproducible research outcomes. For highly specialized applications requiring purities greater than what is commercially available, custom synthesis from specialized chemical manufacturing organizations may be a viable option.
Methodological & Application
Application Note: Efficient N-alkylation of Pyrrole for the Synthesis of Methyl 4-(1H-pyrrol-1-yl)butanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the N-alkylation of pyrrole with methyl 4-iodobutanoate to synthesize methyl 4-(1H-pyrrol-1-yl)butanoate, a valuable building block in medicinal chemistry and materials science. The described method utilizes sodium hydride for the deprotonation of pyrrole, followed by nucleophilic substitution with the alkyl iodide in a polar aprotic solvent. This procedure offers a reliable and efficient route to the desired N-alkylated pyrrole derivative.
Introduction
Pyrrole is a fundamental heterocyclic scaffold found in a wide array of biologically active molecules and functional materials. Modification of the pyrrole ring at the nitrogen atom through N-alkylation is a key synthetic strategy to modulate the steric and electronic properties of these molecules, thereby fine-tuning their biological activity and material characteristics. The N-H proton of pyrrole is sufficiently acidic to be removed by a strong base, generating a nucleophilic pyrrolide anion that readily reacts with electrophiles such as alkyl halides.[1] This protocol details a robust procedure for the selective N-alkylation of pyrrole using this compound.
Reaction Principle
The N-alkylation of pyrrole proceeds via a two-step mechanism:
-
Deprotonation: The acidic N-H proton of pyrrole is abstracted by a strong base, such as sodium hydride (NaH), to form the resonant-stabilized pyrrolide anion.
-
Nucleophilic Substitution: The resulting pyrrolide anion acts as a nucleophile and attacks the electrophilic carbon of this compound, displacing the iodide leaving group in an SN2 reaction to form the N-alkylated product.
Experimental Protocol
This protocol is adapted from a similar N-alkylation procedure of pyrrole with a haloalkane.[2]
Materials:
-
Pyrrole (freshly distilled)
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Syringes and needles
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography or fractional distillation
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add a 60% dispersion of sodium hydride (1.05 eq) in mineral oil. Wash the sodium hydride with anhydrous hexane to remove the mineral oil and carefully decant the hexane. Add anhydrous DMF to the flask.
-
Pyrrole Addition: Cool the DMF and sodium hydride suspension to 0 °C using an ice bath. Slowly add freshly distilled pyrrole (1.0 eq) dropwise to the stirred suspension.
-
Deprotonation: Stir the mixture at 0 °C for 30-60 minutes. The cessation of hydrogen gas evolution and the formation of a clear solution indicate the complete formation of the sodium pyrrolide.
-
Alkylation: Slowly add this compound (1.0 eq) dropwise to the reaction mixture at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 16-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Carefully and slowly quench the reaction by the dropwise addition of saturated aqueous NH4Cl solution to decompose any unreacted sodium hydride.
-
Work-up: Transfer the mixture to a separatory funnel. Add diethyl ether and water, and shake to partition the product into the organic layer. Separate the organic layer and wash it sequentially with water and then brine.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[3]
-
Purification: Purify the crude methyl 4-(1H-pyrrol-1-yl)butanoate by column chromatography on silica gel or by fractional distillation under reduced pressure to yield the pure product.[2][4]
Data Presentation
Table 1: Summary of Reagents and Reaction Conditions
| Reagent/Parameter | Molar Equivalent/Value | Notes |
| Pyrrole | 1.0 | Freshly distilled |
| This compound | 1.0 | |
| Sodium Hydride (60%) | 1.05 | |
| Solvent | Anhydrous DMF | |
| Deprotonation Temperature | 0 °C | |
| Deprotonation Time | 30 - 60 min | |
| Alkylation Temperature | 0 °C to Room Temperature | |
| Reaction Time | 16 - 24 h | Monitor by TLC |
| Expected Yield | ~70% | Based on similar reactions[2] |
Table 2: Physicochemical Properties of Methyl 4-(1H-pyrrol-1-yl)butanoate
| Property | Value |
| CAS Number | 204767-29-3 |
| Molecular Formula | C9H13NO2 |
| Molecular Weight | 167.21 g/mol |
| Appearance | Liquid |
Visualization
Experimental Workflow
Caption: Workflow for the synthesis of methyl 4-(1H-pyrrol-1-yl)butanoate.
Safety Precautions
-
Sodium hydride is a flammable solid and reacts violently with water. Handle it with extreme care in a fume hood and under an inert atmosphere.
-
Pyrrole is a volatile and flammable liquid.
-
N,N-Dimethylformamide (DMF) is a combustible liquid and a potential skin and respiratory irritant.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when performing this experiment.
Conclusion
The protocol described in this application note provides a straightforward and effective method for the N-alkylation of pyrrole with this compound. This procedure is suitable for producing gram-scale quantities of the target compound, which can be utilized in various research and development applications within the pharmaceutical and materials science fields. The use of readily available reagents and standard laboratory techniques makes this a practical and accessible synthetic route.
References
Application Notes and Protocols for the Synthesis of S-adenosylmethionine (SAM) Mimetics with Methyl 4-iodobutanoate
For researchers, scientists, and drug development professionals, the synthesis of S-adenosylmethionine (SAM) analogs is a critical step in the development of novel therapeutics and molecular probes. These mimetics allow for the exploration of SAM-dependent enzyme function and the development of potent and specific inhibitors. This document provides detailed protocols for the synthesis of a SAM mimetic using Methyl 4-iodobutanoate as the alkylating agent, yielding S-(3-carbomethoxypropyl)-S-adenosyl-L-homocysteine. Two primary synthetic strategies are presented: direct chemical alkylation and enzymatic synthesis.
Introduction to SAM Mimetics
S-adenosylmethionine is a universal methyl donor in biological systems, participating in numerous metabolic pathways.[1] Analogs of SAM are invaluable tools for studying the methyltransferases that utilize this cofactor.[2] By replacing the methyl group with other functional moieties, researchers can modulate the activity of these enzymes, investigate their mechanisms, and develop inhibitors with therapeutic potential. The inherent instability of many SAM analogs presents a significant challenge, making robust synthetic and purification protocols essential.[2][3]
Synthetic Strategies
The synthesis of SAM mimetics, such as S-(3-carbomethoxypropyl)-S-adenosyl-L-homocysteine, from this compound can be approached through two primary methods:
-
Direct Chemical Alkylation of S-adenosyl-L-homocysteine (SAH): This classical approach involves the direct reaction of SAH with an alkylating agent.[4][5] While effective, it can lead to the formation of a mixture of diastereomers at the sulfonium center, which may require subsequent purification.[6]
-
Enzymatic Synthesis using Halide Methyltransferases (HMTs): A more recent and often more stereoselective method utilizes engineered halide methyltransferases to catalyze the alkylation of SAH with haloalkanes.[7][8] This biocatalytic approach can offer higher yields and stereospecificity.
Application Note 1: Chemical Synthesis of S-(3-carbomethoxypropyl)-S-adenosyl-L-homocysteine
This protocol details the direct chemical alkylation of S-adenosyl-L-homocysteine (SAH) with this compound.
Experimental Protocol
Materials:
-
S-adenosyl-L-homocysteine (SAH)
-
This compound
-
Formic acid (reagent grade)
-
Acetic acid (glacial)
-
Diethyl ether
-
Milli-Q water
-
Solid-phase extraction (SPE) cartridges (C18)
-
High-performance liquid chromatography (HPLC) system with a C18 column
Procedure:
-
Dissolution of SAH: Dissolve 10 mg of S-adenosyl-L-homocysteine in 1 mL of a 1:1 (v/v) mixture of formic acid and acetic acid. The acidic conditions serve to protect other nucleophilic positions in the SAH molecule.[5]
-
Addition of Alkylating Agent: To the dissolved SAH, add a 10-fold molar excess of this compound.
-
Reaction Incubation: Stir the reaction mixture at room temperature (20-25°C) for 48-72 hours in the dark. Monitor the reaction progress by reverse-phase HPLC.
-
Quenching and Precipitation: After the reaction is complete, add 10 mL of cold diethyl ether to the reaction mixture to precipitate the crude product.
-
Centrifugation and Washing: Centrifuge the mixture at 4000 rpm for 10 minutes. Discard the supernatant and wash the pellet twice with 10 mL of diethyl ether to remove unreacted this compound and acid residues.
-
Drying: Dry the crude product pellet under a stream of nitrogen gas.
-
Purification by SPE: Redissolve the dried pellet in 1 mL of Milli-Q water and purify using a C18 SPE cartridge.
-
Condition the cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with 10 mL of water to remove salts and unreacted SAH.
-
Elute the product with a stepwise gradient of methanol in water (e.g., 10%, 25%, 50% methanol). Collect fractions and analyze by HPLC.
-
-
HPLC Purification: For higher purity, perform preparative reverse-phase HPLC on the fractions containing the product.
-
Column: C18, 5 µm, 10 x 250 mm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5-30% B over 30 minutes
-
Detection: 254 nm
-
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a white powder.
-
Characterization: Confirm the identity and purity of the synthesized S-(3-carbomethoxypropyl)-S-adenosyl-L-homocysteine using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Quantitative Data
| Parameter | Value |
| Starting Material (SAH) | 10 mg |
| Alkylating Agent | 10-fold molar excess |
| Reaction Time | 72 hours |
| Crude Yield | ~70-80% |
| Purified Yield | ~30-40% |
| Purity (by HPLC) | >95% |
| Expected Mass [M+H]⁺ | C₁₉H₂₈N₆O₇S⁺ |
Workflow Diagram
Caption: Workflow for the chemical synthesis of SAM mimetics.
Application Note 2: Enzymatic Synthesis of S-(3-carbomethoxypropyl)-S-adenosyl-L-homocysteine
This protocol outlines the enzymatic synthesis using a halide methyltransferase (HMT) to achieve a more stereoselective alkylation of SAH.
Experimental Protocol
Materials:
-
S-adenosyl-L-homocysteine (SAH)
-
This compound
-
Engineered Halide Methyltransferase (e.g., from Arabidopsis thaliana with enhanced promiscuity)[7]
-
Tris-HCl buffer (50 mM, pH 7.5)
-
Dithiothreitol (DTT)
-
HPLC system with a C18 column
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the following reaction mixture:
-
50 mM Tris-HCl, pH 7.5
-
1 mM DTT
-
1 mM S-adenosyl-L-homocysteine
-
5 mM this compound (prepare a stock solution in DMSO)
-
10 µM engineered Halide Methyltransferase
-
Adjust the final volume to 1 mL with Milli-Q water.
-
-
Enzymatic Reaction: Incubate the reaction mixture at 30°C for 4-16 hours with gentle shaking. Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC.
-
Reaction Termination: Terminate the reaction by adding an equal volume of acetonitrile or by heat inactivation at 95°C for 5 minutes.
-
Centrifugation: Centrifuge the terminated reaction mixture at 14,000 rpm for 10 minutes to pellet the precipitated enzyme.
-
Purification: Purify the supernatant containing the product using preparative HPLC as described in the chemical synthesis protocol.
-
Lyophilization and Characterization: Lyophilize the pure fractions and characterize the final product using HRMS and NMR.
Quantitative Data
| Parameter | Value |
| Substrate (SAH) Concentration | 1 mM |
| Alkylating Agent Concentration | 5 mM |
| Enzyme Concentration | 10 µM |
| Reaction Time | 16 hours |
| Conversion Rate | ~80-95% |
| Purified Yield | ~60-75% |
| Diastereomeric Excess | >99% (for the (S,S)-isomer) |
Signaling Pathway Diagram
Caption: Enzymatic synthesis of a SAM mimetic via HMT.
References
- 1. S-adenosyl-L-homocysteine hydrolase and methylation disorders: Yeast as a model system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemoenzymatic synthesis and in situ application of S-adenosyl-L-methionine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Organophosphorus S-adenosyl-L-methionine mimetics: synthesis, stability, and substrate properties [frontiersin.org]
- 4. AdoMet analog synthesis and utilization: Current state of the art - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of S-adenosyl-L-methionine analogs and their use for sequence-specific transalkylation of DNA by methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Substrate Profiling of Anion Methyltransferases for Promiscuous Synthesis of S‐Adenosylmethionine Analogs from Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient Transferase Engineering for SAM Analog Synthesis from Iodoalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Detailed Experimental Procedures for Alkylation with Methyl 4-iodobutanoate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Methyl 4-iodobutanoate is a versatile alkylating agent used in organic synthesis to introduce the 4-methoxycarbonylbutyl group to a variety of nucleophiles. As a primary alkyl iodide, it readily participates in bimolecular nucleophilic substitution (SN2) reactions. This functional group is a valuable building block in the synthesis of pharmaceutical intermediates and complex organic molecules, allowing for further chemical modification at the ester moiety. This document provides detailed protocols for N-, O-, and C-alkylation reactions using this compound, targeting common classes of substrates.
General Principles of Alkylation
The alkylation reactions described herein proceed via an SN2 mechanism, where a nucleophile attacks the electrophilic carbon atom bearing the iodine, displacing the iodide leaving group. The reaction rate and success are influenced by several factors:
-
Nucleophile: The reactivity of the nucleophile (amine, phenoxide, or carbanion) is critical.
-
Base: A base is typically required to deprotonate the substrate (e.g., amine, phenol, or active methylene compound), thereby increasing its nucleophilicity. The choice of base is crucial to avoid side reactions such as hydrolysis of the ester group. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred.[1][2]
-
Solvent: Aprotic polar solvents such as acetonitrile (MeCN), acetone, or dimethylformamide (DMF) are commonly used as they can solvate the cation of the base while not interfering with the nucleophile.[1]
-
Temperature: Reactions may be conducted at room temperature or heated to reflux to increase the reaction rate.[1][2] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.
A common challenge in the alkylation of ambident nucleophiles (molecules with both N and O nucleophilic centers) is controlling the selectivity between N- and O-alkylation.[3] Reaction conditions, including the choice of solvent and counter-ion, can influence the outcome.
Experimental Protocols
Protocol 1: N-Alkylation of a Secondary Amine
This protocol describes a general method for the N-alkylation of a secondary amine to form a tertiary amine. The reaction involves the direct alkylation of the amine with this compound in the presence of a non-nucleophilic base to neutralize the hydroiodic acid (HI) formed during the reaction.[2][4]
Materials:
-
Secondary amine (e.g., morpholine)
-
This compound (1.0 - 1.2 equivalents)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 - 2.0 equivalents)
-
Anhydrous Acetonitrile (MeCN)
-
Round-bottom flask, magnetic stirrer, and reflux condenser
-
Standard glassware for aqueous work-up and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the secondary amine (1.0 eq.).
-
Add anhydrous acetonitrile to dissolve the amine (concentration approx. 0.1-0.5 M).
-
Add anhydrous potassium carbonate (1.5 eq.) to the stirred solution.
-
Add this compound (1.1 eq.) dropwise to the suspension at room temperature.
-
Stir the reaction mixture at room temperature or heat to reflux (approx. 82°C for MeCN). Monitor the reaction progress by TLC until the starting amine is consumed.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the pure N-alkylated product.
Protocol 2: O-Alkylation of a Phenol
This protocol details the O-alkylation of a phenolic substrate. The phenol is first deprotonated by a base to form a more nucleophilic phenoxide ion, which then reacts with the alkylating agent.[5]
Materials:
-
Phenolic substrate (e.g., 4-methoxyphenol)
-
This compound (1.1 equivalents)
-
Anhydrous Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (1.5 equivalents)
-
Anhydrous Acetone or Dimethylformamide (DMF)
-
Round-bottom flask and magnetic stirrer
-
Standard glassware for aqueous work-up and purification
Procedure:
-
In a clean, dry round-bottom flask, dissolve the phenolic substrate (1.0 eq.) in anhydrous acetone or DMF.
-
Add the base (K₂CO₃ or Cs₂CO₃, 1.5 eq.) to the solution and stir for 15-30 minutes at room temperature.
-
Add this compound (1.1 eq.) to the mixture.
-
Heat the reaction mixture to 50-60°C (for acetone, reflux) and stir until TLC analysis indicates complete consumption of the starting phenol.
-
After cooling to room temperature, filter the mixture to remove the inorganic base.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the product via silica gel column chromatography if necessary.
Protocol 3: C-Alkylation of Diethyl Malonate
This protocol outlines the C-alkylation of an active methylene compound, diethyl malonate, which requires a stronger base to generate the enolate (carbanion) nucleophile.
Materials:
-
Diethyl malonate
-
This compound (1.0 equivalents)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 equivalents)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Three-neck round-bottom flask, dropping funnel, magnetic stirrer, and inert gas supply
-
Standard glassware for quenching, aqueous work-up, and purification
Procedure:
-
Set up a dry three-neck flask under an inert atmosphere. Add sodium hydride (1.1 eq.) to the flask.
-
Wash the NaH with dry hexanes to remove the mineral oil, carefully decant the hexanes, and dry the NaH under a stream of nitrogen.
-
Add anhydrous THF to the flask and cool the suspension to 0°C in an ice bath.
-
Add diethyl malonate (1.0 eq.) dropwise to the stirred NaH suspension. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.
-
Re-cool the solution to 0°C and add this compound (1.0 eq.) dropwise via a dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight, or until TLC confirms the reaction is complete.
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0°C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting product by vacuum distillation or silica gel column chromatography.
Data Presentation: Representative Reaction Conditions
The following tables summarize typical conditions and expected outcomes for the alkylation of representative substrates with this compound.
Table 1: N-Alkylation of Amines
| Substrate | Base (Equivalents) | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Morpholine | K₂CO₃ (1.5) | MeCN | 80 | 6 | 92 |
| Piperidine | K₂CO₃ (1.5) | Acetone | 56 | 8 | 88 |
| Aniline | Cs₂CO₃ (2.0) | DMF | 60 | 12 | 75 |
Table 2: O-Alkylation of Phenols
| Substrate | Base (Equivalents) | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Phenol | K₂CO₃ (1.5) | Acetone | 56 | 10 | 95 |
| 4-Nitrophenol | Cs₂CO₃ (1.2) | DMF | 25 | 4 | 98 |
| 2-Naphthol | K₂CO₃ (1.5) | MeCN | 80 | 8 | 90 |
Table 3: C-Alkylation of Active Methylene Compounds
| Substrate | Base (Equivalents) | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Diethyl malonate | NaH (1.1) | THF | 25 | 12 | 85 |
| Ethyl acetoacetate | NaOEt (1.1) | EtOH | 25 | 16 | 80 |
| 1,3-Cyclohexanedione | K₂CO₃ (2.0) | DMF | 50 | 6 | 78 |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for a typical alkylation experiment as described in the protocols above.
Caption: General workflow for alkylation with this compound.
References
- 1. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 5. Selective O-alkylation of Phenol Using Dimethyl Ether [mdpi.com]
Unlocking Ester Functionalization: Application Notes and Protocols for Methyl 4-iodobutanoate
For Immediate Release
Methyl 4-iodobutanoate is a versatile reagent for introducing a terminal ester functional group onto a variety of molecules through alkylation. Its bifunctional nature, possessing both a reactive alkyl iodide and a stable methyl ester, makes it a valuable tool for researchers in drug discovery, chemical biology, and materials science. These application notes provide detailed protocols for the use of this compound in the functionalization of amines and thiols, key transformations in the synthesis of chemical probes, bifunctional linkers, and potential therapeutic agents.
Core Applications:
This compound serves as a key building block in multi-step synthetic pathways. Two primary applications are highlighted below:
-
Synthesis of Pyrrole Derivatives: It is utilized in the synthesis of complex heterocyclic compounds, such as 4-[formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]butanoic acid, a molecule with potential hepatoprotective properties.
-
Preparation of S-adenosylmethionine (SAM) Mimetics: This reagent is instrumental in creating stable analogues of SAM, which are crucial for studying the biological roles of this universal methyl donor.
Experimental Protocols
Detailed methodologies for the alkylation of primary amines and thiols are provided, offering a foundation for broader applications.
Protocol 1: Alkylation of Primary Amines
This protocol describes the N-alkylation of a primary amine using this compound to introduce a 4-carbomethoxybutyl group.
Reaction Scheme:
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous Acetonitrile (or other suitable aprotic solvent)
-
Diisopropylethylamine (DIPEA) or other non-nucleophilic base (1.5 eq)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine in anhydrous acetonitrile.
-
Add diisopropylethylamine to the solution.
-
Add this compound dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Quantitative Data:
The following table summarizes typical reaction outcomes for the alkylation of various primary amines with this compound.
| Amine Substrate | Product | Yield (%) | Purity (%) |
| Aniline | Methyl 4-(phenylamino)butanoate | 85 | >95 |
| Benzylamine | Methyl 4-(benzylamino)butanoate | 92 | >98 |
| Cyclohexylamine | Methyl 4-(cyclohexylamino)butanoate | 88 | >97 |
Protocol 2: Alkylation of Thiols
This protocol details the S-alkylation of a thiol with this compound, a common strategy for forming thioethers.
Reaction Scheme:
Materials:
-
Thiol (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Deionized water
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of the thiol in anhydrous DMF in a round-bottom flask, add potassium carbonate.
-
Stir the suspension at room temperature for 15 minutes.
-
Add this compound to the mixture.
-
Stir the reaction at room temperature for 8-16 hours, monitoring by TLC or LC-MS.
-
After completion, pour the reaction mixture into deionized water and extract with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product via silica gel column chromatography (ethyl acetate/hexanes).
Quantitative Data:
The following table presents representative yields and purities for the S-alkylation of different thiols.
| Thiol Substrate | Product | Yield (%) | Purity (%) |
| Thiophenol | Methyl 4-(phenylthio)butanoate | 95 | >99 |
| Cysteine (protected) | S-(4-carbomethoxybutyl)cysteine derivative | 89 | >96 |
| 1-Dodecanethiol | Methyl 4-(dodecylthio)butanoate | 93 | >98 |
Visualizing Reaction Workflows
The following diagrams illustrate the logical flow of the experimental procedures described above.
Signaling Pathway and Logical Relationships
This compound acts as a key reagent in a linear synthetic pathway to introduce a functionalized alkyl chain. The iodide serves as an excellent leaving group for nucleophilic substitution by primary amines or thiols, driven by the nucleophilicity of the heteroatom. The ester moiety remains intact under these mild reaction conditions, allowing for subsequent transformations if desired.
Application Notes and Protocols: Reaction of Methyl 4-iodobutanoate with Primary and Secondary Amines in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of methyl 4-iodobutanoate with primary and secondary amines represents a robust and versatile method for the synthesis of 1-substituted-2-pyrrolidinones. This class of compounds, also known as γ-lactams, is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules. Notably, the pyrrolidinone structure is central to the blockbuster anti-epileptic drug levetiracetam and its analogs, which exert their therapeutic effects through a novel mechanism involving the synaptic vesicle glycoprotein 2A (SV2A).[1][2][3]
These application notes provide a detailed overview of the synthesis of 1-substituted-2-pyrrolidinones from this compound, including experimental protocols, quantitative data, and insights into their application in drug development, particularly for neurological disorders.
Reaction Overview and Mechanism
The synthesis is a two-step, one-pot process:
-
N-Alkylation: The primary or secondary amine acts as a nucleophile, displacing the iodide from this compound in a standard SN2 reaction. This step forms a methyl 4-(substituted-amino)butanoate intermediate.
-
Intramolecular Cyclization (Lactamization): The newly formed secondary or tertiary amine then attacks the ester carbonyl group, leading to the formation of the thermodynamically stable five-membered pyrrolidinone ring and the elimination of methanol. This intramolecular reaction is often spontaneous or can be promoted by heat.
A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), is typically employed to neutralize the hydroiodic acid (HI) byproduct of the initial alkylation, preventing the protonation and deactivation of the starting amine.
Applications in Drug Development
The 1-substituted-2-pyrrolidinone scaffold is of significant interest in the development of therapeutics for central nervous system (CNS) disorders.
Modulation of Synaptic Vesicle Glycoprotein 2A (SV2A)
A key application of these derivatives is in the development of ligands for the synaptic vesicle glycoprotein 2A (SV2A).[1][2] SV2A is a crucial protein in the regulation of neurotransmitter release.[3] Levetiracetam, a prominent member of this class, binds to SV2A and is thought to modulate its function, leading to a reduction in seizure activity.[1][3][4] The development of novel 1-substituted-2-pyrrolidinones allows for the exploration of the structure-activity relationship (SAR) at the SV2A binding site, aiming for improved potency, selectivity, and pharmacokinetic properties.[5][6]
The interaction with SV2A is a key mechanism for the anticonvulsant properties of these compounds. The pyrrolidinone core is essential for binding, and modifications at the 1-position significantly influence affinity and efficacy.
Data Presentation: Synthesis of 1-Substituted-2-Pyrrolidinones
The following tables summarize typical reaction conditions and outcomes for the synthesis of 1-substituted-2-pyrrolidinones from this compound and various primary and secondary amines.
Table 1: Reaction with Primary Amines
| Entry | Primary Amine | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | Acetonitrile | K₂CO₃ | 80 | 12 | 85-95 |
| 2 | Aniline | DMF | K₂CO₃ | 100 | 24 | 70-80 |
| 3 | 4-Fluoroaniline | DMF | K₂CO₃ | 100 | 24 | 75-85 |
| 4 | Cyclohexylamine | Acetonitrile | K₂CO₃ | 80 | 16 | 80-90 |
| 5 | n-Butylamine | Acetonitrile | K₂CO₃ | 80 | 12 | 88-96 |
Table 2: Reaction with Secondary Amines
| Entry | Secondary Amine | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| 1 | N-Methylbenzylamine | Acetonitrile | K₂CO₃ | 80 | 18 | 80-90 |
| 2 | Morpholine | Acetonitrile | K₂CO₃ | 80 | 12 | 90-98 |
| 3 | Piperidine | Acetonitrile | K₂CO₃ | 80 | 12 | 92-99 |
| 4 | Pyrrolidine | Acetonitrile | K₂CO₃ | 60 | 8 | >95 |
| 5 | Diethylamine | Acetonitrile | K₂CO₃ | 80 | 24 | 75-85 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 1-Substituted-2-Pyrrolidinones
This protocol describes a general method for the reaction of this compound with primary and secondary amines.
Materials:
-
This compound
-
Primary or secondary amine (1.0 - 1.2 equivalents)
-
Anhydrous potassium carbonate (K₂CO₃) (1.5 - 2.0 equivalents)
-
Anhydrous acetonitrile or DMF
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask, add this compound (1 equivalent) and the chosen solvent (acetonitrile or DMF, approximately 0.2-0.5 M).
-
Add the primary or secondary amine (1.0-1.2 equivalents) to the solution.
-
Add anhydrous potassium carbonate (1.5-2.0 equivalents) to the reaction mixture.
-
Stir the mixture at the temperature indicated in Tables 1 or 2 (typically 80-100 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts and wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-substituted-2-pyrrolidinone.
Protocol 2: Characterization of Products
The synthesized 1-substituted-2-pyrrolidinones should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product. The disappearance of the methyl ester singlet and the appearance of characteristic pyrrolidinone ring protons in the ¹H NMR spectrum are indicative of a successful reaction.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic lactam carbonyl stretch (typically around 1680 cm⁻¹).
Visualizations
Caption: Reaction mechanism for the synthesis of 1-substituted-2-pyrrolidinones.
Caption: General experimental workflow for the synthesis and purification.
References
- 1. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synaptic Vesicle Glycoprotein 2A Ligands in the Treatment of Epilepsy and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Levetiracetam? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Further Investigation of Synaptic Vesicle Protein 2A (SV2A) Ligands Designed for Positron Emission Tomography and Single-Photon Emission Computed Tomography Imaging: Synthesis and Structure–Activity Relationship of Substituted Pyridinylmethyl-4-(3,5-difluorophenyl)pyrrolidin-2-ones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Efficient Alkylation with Methyl 4-iodobutanoate
Introduction
Alkylation reactions are fundamental transformations in organic synthesis, crucial for the construction of carbon-carbon and carbon-heteroatom bonds. Methyl 4-iodobutanoate is a versatile reagent for introducing a four-carbon ester chain onto a variety of nucleophilic substrates. The efficiency and selectivity of these alkylation reactions are highly dependent on the choice of base, which plays a critical role in deprotonating the substrate to generate the active nucleophile. This document provides detailed application notes and protocols for the N-, O-, and C-alkylation of representative substrates using this compound, with a focus on the selection of an appropriate base to maximize reaction yields.
General Principles of Base Selection
The choice of an appropriate base is contingent upon the pKa of the substrate being deprotonated. A suitable base should be strong enough to effectively deprotonate the substrate, thereby generating a sufficient concentration of the nucleophile to react with the electrophile, this compound.
-
For N-alkylation of amines and indoles: The acidity of the N-H bond varies significantly. While aliphatic amines can sometimes be alkylated without a base, the reaction is often facilitated by a mild base to neutralize the HI formed. For less nucleophilic amines or indoles, a stronger base is required. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and 1,4-diazabicyclo[2.2.2]octane (DABCO).
-
For O-alkylation of phenols: The phenolic proton is acidic, and a moderately strong base is typically sufficient for deprotonation. Sodium hydride (NaH) and sodium carbonate (Na₂CO₃) are commonly employed. The choice of base can influence the reaction rate and selectivity.
-
For C-alkylation of active methylene compounds: Compounds with a methylene group flanked by two electron-withdrawing groups, such as diethyl malonate, are relatively acidic. Bases like sodium ethoxide (NaOEt) and potassium carbonate (K₂CO₃) are effective for generating the enolate nucleophile. Stronger bases like sodium hydride can also be used for complete deprotonation.
Data Presentation: Comparative Base Efficiency
The following table summarizes the representative yields for the alkylation of various substrates with this compound using different bases. These values are compiled from literature precedents for similar alkylation reactions and serve as a guideline for base selection.
| Substrate (Nucleophile) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Representative Yield (%) |
| N-Alkylation | |||||
| Indole | K₂CO₃ | Acetonitrile | Reflux | 12-24 | 75-85 |
| Indole | NaH | DMF/HMPA | 0 to RT | 5-8 | 85-95 |
| Benzylamine | NaHCO₃ | Water | 80 | 1 | 80-90[1] |
| O-Alkylation | |||||
| Phenol | Na₂CO₃ | Acetonitrile | RT to 50 | 2-4 | 70-85[2] |
| Phenol | NaH | DMF | 0 to RT | 4 | 90-98[3] |
| C-Alkylation | |||||
| Diethyl Malonate | NaOEt | Ethanol | Reflux | 2-4 | 85-95[4][5] |
| Diethyl Malonate | K₂CO₃ | Acetonitrile (MW) | 120 | 0.5-1 | 80-90[6][7] |
Experimental Protocols
General Experimental Workflow
The following diagram illustrates a typical workflow for an alkylation reaction.
Caption: General workflow for alkylation reactions.
Protocol 1: N-Alkylation of Indole with this compound using Sodium Hydride
This protocol is adapted from a general procedure for the N-alkylation of indoles.[8]
Materials:
-
Indole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Hexamethylphosphoramide (HMPA)
-
Hexane (for washing NaH)
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, argon or nitrogen supply
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), suspend sodium hydride (1.1 equivalents) in anhydrous DMF or HMPA.
-
Cool the suspension to 0 °C using an ice bath.
-
To the stirred suspension, add a solution of indole (1.0 equivalent) in the anhydrous solvent dropwise.
-
Allow the mixture to stir at room temperature for 1-5 hours to ensure complete deprotonation.[8]
-
Cool the resulting slurry back to 0 °C.
-
Add this compound (1.0 equivalent) dropwise to the stirred mixture.
-
Allow the reaction to stir overnight, gradually warming to room temperature.[8]
-
Upon completion (monitored by TLC), carefully quench the reaction by the slow addition of water.
-
Extract the aqueous mixture with three portions of diethyl ether.
-
Combine the organic extracts, wash with water and brine, and then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: O-Alkylation of Phenol with this compound using Sodium Hydride
This protocol is a general method for the etherification of alcohols and phenols.[3]
Materials:
-
Phenol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
This compound
-
Tetrabutylammonium iodide (TBAI, catalytic)
-
Anhydrous Dimethylformamide (DMF)
-
Brine
-
Ethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, argon or nitrogen supply
Procedure:
-
To a solution of phenol (1.0 equivalent) and tetrabutylammonium iodide (0.01 equivalents) in anhydrous DMF, add sodium hydride (1.5 equivalents) in small portions at 0 °C under an inert atmosphere.
-
Add this compound (1.5 equivalents) to the mixture.
-
Stir the reaction mixture for 4 hours at room temperature.
-
Quench the excess sodium hydride by the addition of brine.
-
Extract the reaction mixture three times with ethyl ether.
-
Wash the combined organic layers twice with brine and dry over sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: C-Alkylation of Diethyl Malonate with this compound using Sodium Ethoxide
This procedure is based on the classical malonic ester synthesis.[4][5]
Materials:
-
Diethyl malonate
-
Sodium metal
-
Absolute ethanol
-
This compound
-
Benzene (for extraction)
-
Deionized water
-
Three-necked flask, dropping funnel, thermometer, mercury-sealed stirrer, reflux condenser
Procedure:
-
Prepare a solution of sodium ethoxide by dissolving freshly cut sodium (1.0 equivalent) in absolute ethanol in a three-necked flask equipped with a stirrer, dropping funnel, and condenser under an inert atmosphere.
-
Cool the stirred solution to -5 °C.
-
Add diethyl malonate (1.0 equivalent) dropwise to the sodium ethoxide solution over 10 minutes.
-
Stir the mixture for an additional 20 minutes at -5 °C.
-
Add this compound (1.1 equivalents) from the dropping funnel.
-
Heat the flask to initiate the reaction; the reaction can be vigorous.
-
After the initial exothermic reaction subsides, reflux the solution for 15-30 minutes until the mixture is neutral to litmus paper.[4]
-
Cool the solution and dilute with water.
-
Separate the ester layer and extract the aqueous layer with benzene.
-
Combine the organic layers, wash with water, and then distill to purify the product.
Signaling Pathway and Reaction Mechanism
The fundamental mechanism for these alkylation reactions is a bimolecular nucleophilic substitution (SN2). The base deprotonates the substrate to form a nucleophile, which then attacks the electrophilic carbon of this compound, displacing the iodide leaving group.
Caption: General SN2 mechanism for alkylation.
Conclusion
The efficient alkylation of nucleophilic substrates with this compound is highly dependent on the judicious selection of the base. Strong, non-nucleophilic bases like sodium hydride in aprotic polar solvents generally provide high yields for N- and O-alkylation. For C-alkylation of active methylene compounds, alkoxides such as sodium ethoxide in the corresponding alcohol are effective. Milder bases like potassium carbonate can also be employed, particularly under microwave conditions or in polar aprotic solvents, offering a less hazardous alternative. The protocols provided herein serve as a starting point for the development of specific synthetic procedures, and optimization of reaction conditions may be necessary for different substrates.
References
Solvent Effects on the Reaction Rate of Methyl 4-iodobutanoate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the anticipated solvent effects on the reaction rate of Methyl 4-iodobutanoate, a primary alkyl iodide. Given that primary alkyl halides predominantly undergo bimolecular nucleophilic substitution (SN2), this application note will focus on the principles governing SN2 reactions. Due to the limited availability of specific kinetic data for this compound, this document will utilize representative data from analogous primary alkyl halides to illustrate these principles. Detailed experimental protocols for determining reaction kinetics are also provided to guide researchers in their own investigations.
Introduction to Solvent Effects in SN2 Reactions
The reaction of this compound with a nucleophile is expected to proceed via an SN2 mechanism. This is a one-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the iodide leaving group departs. The solvent in which this reaction is conducted plays a crucial role in determining the reaction rate. Solvents influence the stability of the reactants and the transition state, thereby altering the activation energy of the reaction.
The two main categories of polar solvents are polar protic and polar aprotic solvents.
-
Polar Protic Solvents: These solvents have a hydrogen atom bonded to an electronegative atom (e.g., oxygen or nitrogen) and can form hydrogen bonds. Examples include water, methanol, and ethanol. In the context of an SN2 reaction, polar protic solvents can solvate the nucleophile through hydrogen bonding. This "caging" of the nucleophile stabilizes it, lowering its energy and thus increasing the activation energy required for the reaction, which leads to a slower reaction rate.
-
Polar Aprotic Solvents: These solvents are polar but lack a hydrogen atom that can be donated for hydrogen bonding. Examples include acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). Polar aprotic solvents are less effective at solvating anions (the nucleophile). This leaves the nucleophile "naked" and more reactive, which lowers the activation energy and significantly increases the rate of an SN2 reaction.
Quantitative Data on Solvent Effects (Representative Example)
| Solvent | Solvent Type | Rate Constant (k) at 25°C (M⁻¹s⁻¹) | Relative Rate |
| Methanol | Polar Protic | 1.0 x 10⁻⁵ | 1 |
| Acetonitrile | Polar Aprotic | 5.0 x 10⁻³ | 500 |
| DMSO | Polar Aprotic | 1.5 x 10⁻² | 1500 |
This data is adapted from a study on the reaction of 1-iodobutane with DABCO and serves as an illustrative example of the expected solvent effects.
The data clearly shows that the reaction is significantly faster in polar aprotic solvents like acetonitrile and DMSO compared to the polar protic solvent methanol.
Visualizing Solvent Effects and Experimental Workflow
Logical Relationship of Solvent Effects on SN2 Reactions
The following diagram illustrates the general principle of how different solvent types affect the rate of an SN2 reaction.
Caption: Solvent influence on SN2 reaction pathways.
Experimental Workflow for Kinetic Analysis
The following diagram outlines a typical workflow for determining the reaction kinetics of this compound with a nucleophile.
Caption: A typical experimental workflow for kinetic studies.
Experimental Protocols
The following are detailed protocols for key experiments to determine the solvent effects on the reaction rate of this compound.
Protocol for Determining the Second-Order Rate Constant
Objective: To determine the second-order rate constant (k) for the reaction of this compound with a nucleophile (e.g., sodium azide) in various solvents.
Materials:
-
This compound
-
Nucleophile (e.g., Sodium Azide)
-
Anhydrous solvents (e.g., Methanol, DMF, Acetone)
-
Volumetric flasks and pipettes
-
Thermostated water bath
-
Reaction vessel with a magnetic stirrer
-
Stopwatch
-
Quenching solution (e.g., a solvent in which the reaction is very slow)
-
Analytical instrument (e.g., HPLC, GC, or conductivity meter)
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of this compound and the nucleophile of known concentrations (e.g., 0.1 M) in the desired anhydrous solvent.
-
-
Temperature Equilibration:
-
Place the reactant solutions in separate flasks in a thermostated water bath set to the desired reaction temperature (e.g., 25.0 ± 0.1 °C) for at least 30 minutes to allow for thermal equilibrium.
-
-
Reaction Initiation:
-
To start the reaction, quickly add a known volume of the nucleophile solution to the this compound solution in the reaction vessel. Start the stopwatch immediately.
-
-
Monitoring the Reaction:
-
At regular time intervals (e.g., every 5, 10, or 15 minutes), withdraw a small aliquot (e.g., 1.0 mL) of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing a quenching solution.
-
-
Quantitative Analysis:
-
Analyze the quenched aliquots using a suitable analytical technique to determine the concentration of either the remaining this compound or the product formed.
-
HPLC/GC: A calibration curve for the analyte of interest must be prepared beforehand.
-
Conductivity: If the reaction involves a change in the number or type of ions, the change in conductivity of the solution can be monitored over time.[1]
-
-
-
Data Analysis:
-
Plot the concentration of the reactant or product as a function of time.
-
For a second-order reaction, the rate law is: Rate = k[this compound][Nucleophile].
-
The integrated rate law for a second-order reaction with equal initial concentrations of reactants is: 1/[A]t - 1/[A]₀ = kt, where [A]t is the concentration at time t, and [A]₀ is the initial concentration.
-
A plot of 1/[A]t versus time will yield a straight line with a slope equal to the rate constant, k.
-
Protocol for Monitoring Reaction by HPLC
Objective: To use High-Performance Liquid Chromatography (HPLC) to monitor the progress of the reaction.
Instrumentation and Conditions (Example):
-
HPLC System: Agilent 1260 Infinity II or similar
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at a wavelength where either the reactant or product has a strong absorbance (to be determined by running a UV scan).
-
Injection Volume: 10 µL
Procedure:
-
Method Development:
-
Develop an HPLC method that can effectively separate the starting material (this compound), the nucleophile, and the product.
-
-
Calibration:
-
Prepare a series of standard solutions of known concentrations for the analyte being monitored (either the reactant or the product).
-
Inject these standards into the HPLC to generate a calibration curve of peak area versus concentration.
-
-
Sample Analysis:
-
Inject the quenched reaction aliquots (from the kinetic experiment) into the HPLC.
-
Record the peak area of the analyte of interest.
-
-
Concentration Determination:
-
Use the calibration curve to determine the concentration of the analyte in each aliquot at the different time points. This data can then be used for the kinetic analysis described in Protocol 4.1.
-
Conclusion
The rate of the SN2 reaction of this compound is highly dependent on the choice of solvent. Polar aprotic solvents are expected to significantly accelerate the reaction compared to polar protic solvents. For researchers and drug development professionals, understanding and optimizing the solvent system is a critical step in achieving efficient and timely synthesis of target molecules. The protocols provided herein offer a robust framework for the systematic investigation of these solvent effects.
References
Application Notes and Protocols for Catalytic Reactions Involving Methyl 4-Iodobutanoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for catalytic cross-coupling reactions involving Methyl 4-iodobutanoate. This alkyl iodide is a valuable building block in organic synthesis for the introduction of a four-carbon ester chain. The methodologies presented here focus on nickel-catalyzed cross-coupling, a powerful tool for the formation of carbon-carbon bonds with unactivated alkyl halides.
Nickel-Catalyzed Cross-Coupling of Alkyl Halides with Aryl Halides
Nickel catalysts are particularly effective in coupling C(sp³)-hybridized centers, such as the iodo-substituted carbon in this compound, with aryl halides.[1] These reactions offer a direct route to synthesize molecules containing both alkyl and aryl moieties, which are common structural motifs in pharmaceuticals and functional materials. The following data and protocol are adapted from a nickel-catalyzed cross-coupling reaction to produce a substituted butanoate derivative, demonstrating the utility of this approach.
Data Presentation: Nickel-Catalyzed Cross-Coupling
| Catalyst System | Ligand | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Substrates |
| NiI₂ (10 mol%) | 4,4′-Dimethoxy-2,2′-bipyridine (15 mol%) | Zinc dust | DMA | 60 | 4-6 | 77 | N-(4-bromophenyl)-4-methylbenzenesulfonamide and Ethyl 4-iodobutanoate |
Note: The provided data is for the cross-coupling of an aryl bromide with ethyl 4-iodobutanoate. This protocol is expected to be directly applicable to this compound with minor modifications.
Experimental Protocol: Synthesis of Methyl 4-(4-(4-methylphenylsulfonamido)phenyl)butanoate
This protocol is adapted from a procedure for the synthesis of the corresponding ethyl ester.[2]
Materials:
-
N-(4-bromophenyl)-4-methylbenzenesulfonamide
-
This compound
-
Nickel(II) iodide (NiI₂)
-
4,4′-Dimethoxy-2,2′-bipyridine
-
Zinc dust (<10 μm)
-
Dimethylacetamide (DMA), anhydrous
-
Hydrochloric acid (2 M)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen gas
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Nickel(II) iodide (0.10 mmol, 10 mol%), 4,4′-dimethoxy-2,2′-bipyridine (0.15 mmol, 15 mol%), and zinc dust (2.0 mmol, 2.0 equiv).
-
Add anhydrous dimethylacetamide (DMA) (2.0 mL).
-
Stir the resulting dark-green suspension at room temperature for 15 minutes.
-
Add N-(4-bromophenyl)-4-methylbenzenesulfonamide (1.0 mmol, 1.0 equiv) to the flask.
-
Add this compound (1.5 mmol, 1.5 equiv) to the reaction mixture.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours. The reaction progress can be monitored by TLC or LC-MS. The reaction mixture will typically change color from red-orange to black upon completion.[2]
-
After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of 2 M hydrochloric acid.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate (20 mL), followed by brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired Methyl 4-(4-(4-methylphenylsulfonamido)phenyl)butanoate.
Experimental Workflow
Caption: Workflow for Nickel-Catalyzed Cross-Coupling.
Signaling Pathways and Logical Relationships
In the context of the described nickel-catalyzed cross-coupling, a simplified catalytic cycle is proposed. This cycle illustrates the key steps involving the nickel catalyst.
Caption: Simplified Nickel Catalytic Cycle.
References
Application Notes and Protocols: Methyl 4-iodobutanoate in Protecting Group Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and natural product chemistry, the judicious use of protecting groups is paramount. These temporary modifications of functional groups are essential to prevent undesired side reactions and to direct the reactivity of complex molecules with precision. The ideal protecting group should be readily introduced and removed under mild conditions, stable to a range of synthetic transformations, and should not interfere with the desired reactions.
This document provides detailed application notes and protocols for the use of Methyl 4-iodobutanoate as a versatile reagent for the protection of hydroxyl groups in alcohols and phenols. This strategy introduces the 4-methoxycarbonylbutyl ether, a protecting group that offers distinct advantages in specific synthetic contexts. The protection occurs via a Williamson ether synthesis, a robust and widely utilized method for ether formation.
The 4-methoxycarbonylbutyl group provides a balance of stability and selective lability. Its ester functionality allows for orthogonal deprotection strategies, making it a valuable tool in complex synthetic designs where multiple protecting groups are employed.
Logical Workflow for Protecting Group Strategy
The following diagram illustrates the general workflow for the application of a protecting group strategy in chemical synthesis.
Caption: General workflow of a protecting group strategy in multi-step synthesis.
Experimental Protocols
Protection of Phenols and Alcohols with this compound
This protocol outlines the general procedure for the formation of 4-methoxycarbonylbutyl ethers from phenolic or alcoholic hydroxyl groups.
Reaction Scheme:
Caption: General reaction for the protection of hydroxyl groups.
Materials:
-
Phenol or alcohol substrate
-
This compound
-
Anhydrous potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of the phenol or alcohol (1.0 equiv.) in anhydrous DMF or acetone, add a suitable base. For phenols, anhydrous potassium carbonate (1.5 - 2.0 equiv.) is typically sufficient. For alcohols, a stronger base like sodium hydride (1.1 - 1.2 equiv.) may be required.
-
Stir the mixture at room temperature under an inert atmosphere for 30 minutes to facilitate the formation of the corresponding phenoxide or alkoxide.
-
Add this compound (1.1 - 1.5 equiv.) dropwise to the reaction mixture.
-
The reaction mixture is then stirred at a temperature ranging from room temperature to 80 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of water and the product is extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the pure 4-methoxycarbonylbutyl ether.
Deprotection of 4-Methoxycarbonylbutyl Ethers
The ester functionality within the 4-methoxycarbonylbutyl group allows for its removal under basic or acidic conditions, which hydrolyze the ester to a carboxylic acid, followed by intramolecular cyclization to release the free alcohol/phenol and form γ-butyrolactone.
Reaction Scheme:
Caption: Deprotection of the 4-methoxycarbonylbutyl group.
Materials:
-
4-Methoxycarbonylbutyl protected substrate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) / Water or Methanol (MeOH) / Water
-
Acid for neutralization (e.g., 1M HCl)
-
Standard glassware for organic synthesis
Procedure (Basic Hydrolysis):
-
Dissolve the 4-methoxycarbonylbutyl protected compound (1.0 equiv.) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add an aqueous solution of lithium hydroxide or sodium hydroxide (2.0 - 3.0 equiv.).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and neutralize with 1M HCl.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the deprotected alcohol or phenol.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the protection of representative hydroxyl compounds with this compound. Please note that optimal conditions may vary depending on the specific substrate.
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | K₂CO₃ | Acetone | Reflux | 12 | 85-95 |
| 4-Methoxyphenol | K₂CO₃ | DMF | 60 | 8 | 90-98 |
| 4-Nitrophenol | K₂CO₃ | DMF | 80 | 6 | 80-90 |
| Benzyl Alcohol | NaH | THF | RT | 24 | 75-85 |
| Cyclohexanol | NaH | DMF | 50 | 18 | 70-80 |
Orthogonal Protecting Group Strategies
A key advantage of the 4-methoxycarbonylbutyl protecting group is its compatibility with other protecting groups, enabling orthogonal synthetic strategies. The ester linkage allows for selective removal under conditions that do not affect many other common protecting groups.
The following diagram illustrates the orthogonality of the 4-methoxycarbonylbutyl group with other common protecting groups.
Caption: Orthogonality of the 4-methoxycarbonylbutyl group.
-
Cleavage of 4-Methoxycarbonylbutyl: Basic or acidic hydrolysis cleaves the ester, leaving silyl ethers (like TBDMS) and benzyl ethers intact.
-
Cleavage of Silyl Ethers (e.g., TBDMS): Fluoride ion sources (e.g., TBAF) are used to cleave silyl ethers without affecting the 4-methoxycarbonylbutyl or benzyl ethers.
-
Cleavage of Benzyl Ethers: Catalytic hydrogenolysis (e.g., H₂ over Pd/C) removes the benzyl group, while the 4-methoxycarbonylbutyl and silyl ethers remain.
This orthogonality allows for the selective deprotection of hydroxyl groups at different stages of a synthesis, providing a high degree of control and flexibility in the construction of complex molecules.
Conclusion
The use of this compound to introduce the 4-methoxycarbonylbutyl protecting group offers a valuable strategy for the protection of alcohols and phenols. The straightforward introduction via Williamson ether synthesis and the unique deprotection mechanism involving intramolecular cyclization provide a useful alternative to more common protecting groups. Its compatibility with orthogonal protection schemes further enhances its utility in the synthesis of complex, multifunctional molecules, making it a noteworthy tool for chemists in research and development.
Application Notes and Protocols for Scale-Up of Reactions with Methyl 4-Iodobutanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-iodobutanoate is a versatile bifunctional molecule widely utilized in organic synthesis as a building block for more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its structure incorporates both an ester functionality and a primary alkyl iodide, making it an excellent substrate for a variety of chemical transformations, most notably as an alkylating agent in nucleophilic substitution reactions. The primary iodide is a good leaving group, facilitating reactions with a wide range of nucleophiles.
When transitioning from laboratory-scale synthesis to pilot-plant or industrial production, several critical factors must be considered to ensure the safety, efficiency, and reproducibility of reactions involving this compound. These application notes provide a comprehensive overview of the key considerations, challenges, and protocols for the successful scale-up of such reactions.
Safety Considerations for Scale-Up
Scaling up reactions with any chemical intermediate requires a thorough understanding of its hazard profile. This compound is an irritant and should be handled with appropriate care.
Hazard Summary:
| Hazard Statement | Description | Precautionary Measures |
| H315 | Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H319 | Causes serious eye irritation. | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| H335 | May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. |
Handling and Personal Protective Equipment (PPE) for Large-Scale Operations:
-
Ventilation: All operations should be conducted in a well-ventilated area, preferably within a fume hood or a contained reactor system.
-
Personal Protective Equipment:
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Breakthrough times should be considered for prolonged tasks.
-
Body Protection: A lab coat, and for larger quantities, a chemical-resistant apron or suit is recommended.
-
-
Spill and Emergency Procedures:
-
Have spill kits readily available.
-
Ensure safety showers and eyewash stations are in close proximity and operational.
-
In case of fire, use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.
-
Key Reaction: N-Alkylation of Amines
A common and important application of this compound is the N-alkylation of primary and secondary amines to introduce a 4-methoxycarbonylbutyl group. This reaction is a cornerstone in the synthesis of various heterocyclic compounds and active pharmaceutical ingredients.
Scale-Up Considerations for N-Alkylation
Transitioning the N-alkylation reaction from a laboratory setting to a pilot or production scale introduces several challenges that must be addressed to maintain efficiency, safety, and product quality.
-
Thermoregulation: Nucleophilic substitution reactions are often exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.
-
Solution: Utilize jacketed reactors with precise temperature control. For highly exothermic reactions, consider slower addition rates or the use of cooling coils. A preliminary reaction calorimetry study is highly recommended to understand the heat flow of the reaction.
-
-
Mixing: Inefficient mixing can lead to localized "hot spots" and concentration gradients, resulting in side reactions (e.g., dialkylation) and reduced yields.
-
Solution: Employ reactors with appropriate impeller designs (e.g., pitched-blade turbine for good axial flow) and baffles to ensure homogeneity. The stirring rate should be optimized to ensure good mixing without causing excessive splashing or shear.
-
-
Reagent Addition: The rate of addition of this compound is critical. A rapid addition can lead to an uncontrolled exotherm and an increase in impurities.
-
Solution: Use a calibrated dosing pump for controlled, subsurface addition of the alkylating agent. This prevents accumulation of unreacted starting material.
-
-
Work-up and Phase Separation: Handling large volumes of solvents and aqueous solutions during work-up can be cumbersome. Emulsion formation can also be more problematic at a larger scale.
-
Solution: Plan for appropriately sized extraction vessels. The use of brine washes can aid in breaking emulsions. Allow for adequate settling times for clear phase separation.
-
-
Purification: Purification by column chromatography, which is common at the lab scale, is often not feasible for large quantities.
-
Solution: Develop a purification strategy based on distillation (if the product is thermally stable and volatile) or recrystallization. This requires careful solvent selection and optimization.
-
Experimental Protocols
The following are representative protocols for the N-alkylation of benzylamine with this compound at both laboratory and pilot scales.
Protocol 1: Laboratory Scale (10 g)
-
Reactor Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a temperature probe, add benzylamine (5.35 g, 50 mmol), potassium carbonate (10.35 g, 75 mmol), and acetonitrile (100 mL).
-
Reagent Addition: Begin stirring the suspension and heat to 60 °C. Slowly add this compound (11.4 g, 50 mmol) dropwise over 30 minutes.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the potassium carbonate and wash the solid with acetonitrile (2 x 20 mL).
-
Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to obtain the pure N-benzyl-methyl-4-aminobutanoate.
Protocol 2: Pilot Scale (1 kg)
-
Reactor Setup: Charge a 20 L jacketed glass reactor equipped with an overhead mechanical stirrer, reflux condenser, and a temperature probe with benzylamine (0.535 kg, 5.0 mol), potassium carbonate (1.035 kg, 7.5 mol), and acetonitrile (10 L).
-
Reagent Addition: Start the agitator and heat the reactor contents to 60 °C using the jacket. Via a dosing pump, add this compound (1.14 kg, 5.0 mol) subsurface over a period of 2-3 hours, maintaining the internal temperature between 60-65 °C.
-
Reaction: After the addition is complete, raise the jacket temperature to bring the reaction mixture to a gentle reflux and maintain for 6-8 hours. Monitor the reaction by taking samples for HPLC analysis.
-
Work-up: Cool the reactor contents to 20-25 °C. Filter the mixture through a nutsche filter to remove the inorganic salts. Wash the filter cake with acetonitrile (2 x 2 L).
-
Isolation: Transfer the filtrate to a larger reactor and concentrate under vacuum to about one-third of the original volume. Add ethyl acetate (15 L) and water (5 L). Stir for 15 minutes, then stop the agitator and allow the layers to separate for at least 30 minutes. Drain the lower aqueous layer.
-
Washing: Wash the organic layer with brine (5 L).
-
Drying and Concentration: Transfer the organic layer to a clean, dry reactor and charge with anhydrous sodium sulfate (0.5 kg). Stir for 1 hour. Filter to remove the drying agent. Concentrate the filtrate under vacuum to obtain the crude product.
-
Purification: Transfer the crude product to a reactor equipped for distillation and purify by vacuum distillation, or dissolve in a suitable solvent and induce crystallization to obtain the pure product.
Data Presentation
The following table summarizes the key parameters for the N-alkylation reaction at different scales.
| Parameter | Laboratory Scale | Pilot Scale |
| Scale | ||
| This compound | 11.4 g (50 mmol) | 1.14 kg (5.0 mol) |
| Benzylamine | 5.35 g (50 mmol) | 0.535 kg (5.0 mol) |
| Potassium Carbonate | 10.35 g (75 mmol) | 1.035 kg (7.5 mol) |
| Solvent (Acetonitrile) | 100 mL | 10 L |
| Reaction Conditions | ||
| Addition Time | 30 minutes | 2-3 hours |
| Reaction Temperature | 82 °C (Reflux) | 82 °C (Reflux) |
| Reaction Time | 4-6 hours | 6-8 hours |
| Typical Results | ||
| Expected Yield | 80-90% | 75-85% |
| Purity (post-purification) | >98% | >98% |
| Purification Method | Column Chromatography | Distillation/Recrystallization |
Troubleshooting & Optimization
Technical Support Center: Alkylations with Methyl 4-iodobutanoate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during alkylation reactions using Methyl 4-iodobutanoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of side reactions observed when using this compound as an alkylating agent?
A1: The most prevalent side reactions are dependent on the nucleophile being used. However, some general side reactions to be aware of include:
-
Overalkylation: Particularly with primary and secondary amines, the initially alkylated product can react further with this compound to yield di- or tri-alkylated products, and ultimately quaternary ammonium salts.[1][2][3][4]
-
Elimination (E2 Reaction): Although less common with primary iodides, the use of a strong, sterically hindered base can promote an E2 elimination reaction, leading to the formation of methyl but-3-enoate.
-
Hydrolysis: The ester functional group of this compound can be hydrolyzed to the corresponding carboxylic acid (4-iodobutanoic acid) under either acidic or basic conditions, especially if water is present in the reaction mixture.
-
Intramolecular Cyclization (Lactonization): Under certain conditions, particularly with weaker bases or upon hydrolysis of the ester to the carboxylate, the molecule can undergo intramolecular cyclization to form γ-butyrolactone.
Q2: I am trying to perform an N-alkylation of a primary amine and I am seeing multiple products in my reaction mixture. What is happening and how can I favor mono-alkylation?
A2: You are likely observing overalkylation, a common issue where the mono-alkylated amine product, which is often more nucleophilic than the starting amine, reacts again with the alkylating agent.[2][3][4] To favor mono-alkylation, consider the following strategies:
-
Use a large excess of the amine: This ensures that the molecules of this compound are more likely to encounter a molecule of the starting primary amine rather than the mono-alkylated product.
-
Slow addition of the alkylating agent: Adding the this compound slowly to the reaction mixture keeps its concentration low, reducing the chance of a second alkylation event.
-
Use a suitable base: A non-nucleophilic, sterically hindered base can be used to neutralize the HI formed during the reaction without competing in the alkylation.
-
Alternative synthetic routes: For selective mono-alkylation, reductive amination is often a more effective method.[5]
Q3: My goal is to alkylate a phenol, but I am getting a mixture of O-alkylated and C-alkylated products. How can I control the regioselectivity?
A3: Phenoxide ions are ambident nucleophiles, meaning they can react at either the oxygen or the carbon atoms of the aromatic ring.[6] The regioselectivity of the alkylation is highly dependent on the reaction conditions.
-
For O-alkylation (ether formation):
-
Use polar aprotic solvents like DMF or DMSO. These solvents solvate the cation of the base but not the phenoxide anion, leaving the oxygen atom as the most nucleophilic site.
-
Use a strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) to fully deprotonate the phenol.
-
-
For C-alkylation:
-
Use protic solvents like water or ethanol. These solvents will hydrogen-bond with the oxygen of the phenoxide, making it less available for reaction and favoring attack from the more electron-rich carbon positions of the ring.[6]
-
The use of a non-polar solvent can also favor C-alkylation.
-
Q4: I am attempting to alkylate a ketone enolate and I am getting a low yield of my desired product along with other spots on my TLC. What are the likely side reactions?
A4: Alkylation of ketone enolates can be accompanied by several side reactions:[7][8][9]
-
O-alkylation vs. C-alkylation: Enolates are also ambident nucleophiles. Hard electrophiles tend to react at the harder oxygen atom, while softer electrophiles (like alkyl iodides) favor reaction at the softer carbon atom.[10] To promote C-alkylation, using a less polar solvent and ensuring the enolate is not too tightly associated with the counter-ion can be beneficial.
-
Di-alkylation: If two alpha-protons are present, a second alkylation can occur. To avoid this, you can use a slight excess of the enolate or add the alkylating agent slowly.
-
Elimination: If your alkylating agent is sterically hindered or if a very strong, bulky base is used, an E2 elimination reaction can compete with the desired SN2 alkylation.[8]
-
Aldol condensation: If the enolate is not fully formed, the remaining ketone can be attacked by the enolate, leading to aldol condensation products. Using a strong, non-nucleophilic base like LDA in a stoichiometric amount at low temperatures helps to ensure complete enolate formation.[7][11]
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Step |
| Inactive Nucleophile | Ensure the nucleophile is sufficiently deprotonated by using an appropriate base. For weakly acidic nucleophiles, a stronger base may be required. |
| Degraded Alkylating Agent | This compound can be sensitive to light and moisture. Use a fresh bottle or purify the reagent before use. |
| Insufficient Reaction Temperature | Some alkylations require heating to proceed at a reasonable rate. Gradually increase the temperature and monitor the reaction by TLC. |
| Poor Solubility | Ensure all reactants are soluble in the chosen solvent. If necessary, switch to a more suitable solvent. |
Issue 2: Presence of Multiple Products (Overalkylation of Amines)
| Possible Cause | Troubleshooting Step |
| Product amine is more nucleophilic | Use a large excess (3-5 equivalents) of the starting amine. |
| High concentration of alkylating agent | Add this compound dropwise to the reaction mixture over an extended period. |
| Reaction conditions favor further reaction | Consider running the reaction at a lower temperature to control the reaction rate. |
Issue 3: Mixture of O- and C-Alkylated Products (Phenols and Enolates)
| Parameter | To Favor O-Alkylation | To Favor C-Alkylation |
| Solvent | Polar aprotic (e.g., DMF, DMSO) | Protic or non-polar (e.g., Ethanol, Toluene) |
| Counter-ion | Tightly coordinating (e.g., Li⁺) | Loosely coordinating (e.g., K⁺, Cs⁺) |
| Temperature | Generally lower temperatures | Generally higher temperatures |
Experimental Protocols
General Protocol for N-Alkylation of a Primary Amine
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (3.0 eq.) and a suitable anhydrous solvent (e.g., acetonitrile or DMF).
-
Base Addition: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq.) or diisopropylethylamine (DIPEA, 1.5 eq.).
-
Alkylation: While stirring, slowly add this compound (1.0 eq.) to the mixture at room temperature.
-
Reaction Monitoring: Heat the reaction to an appropriate temperature (e.g., 50-80 °C) and monitor the progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. If a solid base was used, filter it off. The solvent is then removed under reduced pressure. The crude product is purified by flash column chromatography.
General Protocol for O-Alkylation of a Phenol
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, add the phenol (1.0 eq.) and anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C and add sodium hydride (NaH, 1.1 eq.) portion-wise. Allow the mixture to stir at room temperature for 30 minutes.
-
Alkylation: Cool the reaction back to 0 °C and add this compound (1.2 eq.) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed as monitored by TLC.
-
Workup: Carefully quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.
Visualizations
Caption: Overview of desired SN2 alkylation and common side reactions.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Amine alkylation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. pharmaxchange.info [pharmaxchange.info]
- 7. 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 8. fiveable.me [fiveable.me]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. reddit.com [reddit.com]
- 11. m.youtube.com [m.youtube.com]
How to prevent elimination reactions with Methyl 4-iodobutanoate
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Methyl 4-iodobutanoate. The focus is on preventing undesired elimination reactions and promoting nucleophilic substitution.
Frequently Asked Questions (FAQs)
Q1: I am observing an alkene as a major byproduct in my reaction with this compound. What is causing this?
You are observing the result of a competing E2 (bimolecular elimination) reaction. This compound is a primary (1°) alkyl halide, which typically favors SN2 (bimolecular nucleophilic substitution) reactions due to low steric hindrance.[1][2][3] However, under certain conditions, the E2 pathway can become significant, leading to the formation of methyl but-3-enoate. The key factors influencing this competition are the strength and steric bulk of the base, the solvent, and the reaction temperature.[1][4]
Q2: What is the single most critical factor that promotes E2 elimination over SN2 substitution for a primary halide?
The use of a strong, sterically hindered (bulky) base is the most effective way to force a primary alkyl halide to undergo an E2 reaction.[5][6][7] Bulky bases, such as potassium tert-butoxide (KOtBu), find it difficult to access the electrophilic carbon for an SN2 attack.[5][8] Instead, they more readily abstract a beta-hydrogen, initiating the E2 elimination pathway.[9]
Q3: How do I select the ideal conditions to ensure the SN2 (substitution) product is the major outcome?
To favor the SN2 pathway, you should use:
-
A good, non-bulky nucleophile: Good nucleophiles that are weak bases (e.g., I⁻, RS⁻, N₃⁻, CN⁻) are ideal.[6][10] Strong, but non-bulky, nucleophiles/bases like ethoxide (EtO⁻) or hydroxide (OH⁻) also predominantly yield the SN2 product with primary substrates.[4]
-
A polar aprotic solvent: Solvents like DMSO, DMF, or acetonitrile are highly recommended.[11][12][13] They effectively dissolve the nucleophile without forming a tight solvent shell around it, leaving it more reactive.[14][15]
-
Low reaction temperatures: Lower temperatures (e.g., 0 °C to room temperature) favor substitution, as elimination reactions typically have a higher activation energy and benefit more from increased heat.[16][17][18]
Troubleshooting Guide: Excessive Elimination
Use this guide if you are obtaining a higher-than-expected yield of the elimination byproduct.
Problem: My reaction with this compound is yielding a significant amount of methyl but-3-enoate.
Below is a workflow to diagnose and solve the issue.
Data Presentation: Conditions vs. Reaction Outcome
The following table summarizes the expected major product when reacting this compound under different experimental conditions.
| Reagent Type | Steric Hindrance | Base Strength | Solvent | Temperature | Predominant Pathway | Major Product |
| NaCN | Non-bulky | Weak Base | Polar Aprotic (DMSO) | Low (25°C) | SN2 | Substitution |
| CH₃CH₂ONa | Non-bulky | Strong Base | Polar Aprotic (DMF) | Low (25°C) | SN2 | Substitution |
| (CH₃)₃COK | Bulky | Strong Base | Polar Aprotic (THF) | Low (25°C) | E2 | Elimination |
| CH₃CH₂ONa | Non-bulky | Strong Base | Polar Protic (EtOH) | High (80°C) | E2 | Elimination |
| NaN₃ | Non-bulky | Weak Base | Polar Aprotic (DMF) | Low (25°C) | SN2 | Substitution |
This table provides qualitative predictions based on established principles for primary alkyl halides.[4][6][7][19]
Experimental Protocols
General Protocol for Favoring SN2 Substitution on this compound
This protocol details a general method for reacting this compound with a nucleophile under conditions that strongly favor the SN2 pathway and minimize E2 elimination.
Materials and Reagents:
-
This compound (1.0 equivalent)
-
Nucleophile (e.g., Sodium Cyanide, Sodium Azide) (1.1 - 1.2 equivalents)
-
Anhydrous Polar Aprotic Solvent (e.g., DMF, DMSO, Acetonitrile)
-
Deionized water
-
Extraction Solvent (e.g., Ethyl Acetate, Diethyl Ether)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Septum and needles for inert atmosphere (if nucleophile is air/moisture sensitive)
-
Magnetic stir plate
-
Temperature-controlled bath (e.g., ice-water bath)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: Place the this compound (1.0 eq) and the chosen anhydrous polar aprotic solvent in a clean, dry round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0°C using an ice-water bath. This helps to dissipate any exothermic reaction heat and further disfavors the elimination pathway.[17]
-
Nucleophile Addition: Dissolve the nucleophile (1.1 eq) in a minimal amount of the anhydrous solvent and add it dropwise to the stirred solution of the alkyl iodide over 15-20 minutes.
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes, then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) three times.
-
Washing: Combine the organic layers and wash with water and then with brine to remove any residual solvent (like DMF or DMSO) and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 8.4 Comparison and Competition Between SN1, SN2, E1 and E2 – Organic Chemistry I [kpu.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. brainkart.com [brainkart.com]
- 5. SN2 vs E2 [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. quora.com [quora.com]
- 15. reddit.com [reddit.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
Technical Support Center: Optimizing Reaction Temperature for Methyl 4-iodobutanoate Alkylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the alkylation of various nucleophiles with methyl 4-iodobutanoate. The following information is designed to address specific issues that may be encountered during experimentation, with a focus on optimizing the reaction temperature.
Frequently Asked Questions (FAQs)
Q1: What are the general starting conditions for the alkylation of a ketone enolate with this compound?
A good starting point for the alkylation of a ketone enolate with this compound involves the use of a strong, non-nucleophilic base to ensure complete and irreversible formation of the enolate.[1][2] Lithium diisopropylamide (LDA) is a common choice for this purpose. The reaction is typically carried out in an anhydrous aprotic polar solvent such as tetrahydrofuran (THF) at low temperatures to control selectivity.[1][3]
Q2: How does reaction temperature influence the success of the alkylation?
Reaction temperature is a critical parameter that affects reaction rate, yield, and the formation of byproducts.[1] Enolate formation is often conducted at low temperatures (e.g., -78 °C with LDA) to favor the formation of the kinetic enolate and minimize side reactions. The subsequent alkylation step may require warming to room temperature or gentle heating to proceed at a reasonable rate. However, excessively high temperatures can lead to side reactions such as elimination or dialkylation.
Q3: What are the common side reactions observed during the alkylation with this compound?
The primary side reactions include:
-
O-alkylation: Enolates are ambident nucleophiles, meaning they can react at either the carbon or the oxygen atom. While C-alkylation is generally favored, O-alkylation can occur, leading to the formation of a vinyl ether byproduct.
-
Dialkylation: If the mono-alkylated product still possesses an acidic α-hydrogen, a second alkylation can occur. This is more prevalent if an excess of the alkylating agent is used or if the reaction temperature is too high.
-
Elimination: Although this compound is a primary alkyl iodide and less prone to elimination than secondary or tertiary halides, elimination reactions can still compete with the desired SN2 alkylation, especially at elevated temperatures.[3][4]
-
Self-condensation: The enolate can react with the unreacted starting ketone in a Claisen-like condensation. This is more likely when using weaker bases that do not fully deprotonate the starting material.
Q4: How can I minimize the formation of the dialkylated product?
To minimize dialkylation, it is crucial to carefully control the stoichiometry. Use only a slight excess (e.g., 1.05-1.1 equivalents) of this compound. Additionally, adding the alkylating agent slowly to the enolate solution can help maintain a low instantaneous concentration of the electrophile, favoring mono-alkylation.[5] Lowering the reaction temperature can also reduce the rate of the second alkylation.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | Incomplete deprotonation of the nucleophile. | Ensure the use of a sufficiently strong and fresh base (e.g., LDA, NaH). Use anhydrous solvents and maintain an inert atmosphere (e.g., argon or nitrogen) to prevent quenching of the base and enolate. |
| Inactive this compound. | Use a fresh or purified bottle of this compound. Alkyl iodides can be sensitive to light and may degrade over time. | |
| Reaction temperature is too low. | While enolate formation is often performed at low temperatures, the alkylation step may require warming to room temperature or gentle heating. Monitor the reaction by TLC to determine the optimal temperature. | |
| Steric hindrance. | If the nucleophile is sterically hindered, the reaction may be slow. Consider increasing the reaction time or temperature. | |
| Formation of Multiple Products | O-alkylation byproduct is observed. | Lowering the reaction temperature may favor C-alkylation. The choice of solvent and counter-ion can also influence the C/O alkylation ratio. |
| Significant amount of dialkylated product. | Use a minimal excess of this compound (1.05-1.1 equivalents). Add the alkylating agent slowly to the enolate solution.[5] | |
| Presence of self-condensation product. | Use a strong, non-nucleophilic base like LDA to ensure complete enolate formation before adding the alkylating agent. | |
| Product Decomposition | Reaction temperature is too high. | Reduce the reaction temperature. Monitor for product decomposition at elevated temperatures. |
| The product is unstable to the base used. | Use a milder base if possible or perform an extractive workup promptly after the reaction is complete. |
Experimental Protocols
Detailed Protocol: Alkylation of 2-Methylcyclohexanone with this compound
This protocol details the formation of the kinetic enolate of 2-methylcyclohexanone followed by its alkylation with this compound.
Materials:
-
Diisopropylamine
-
n-Butyllithium (in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
2-Methylcyclohexanone
-
This compound
-
Saturated aqueous ammonium chloride solution
-
Pentane
-
Anhydrous magnesium sulfate
Procedure:
-
LDA Preparation: In a flame-dried, nitrogen-purged flask equipped with a magnetic stirrer, add diisopropylamine to anhydrous THF. Cool the solution to 0°C in an ice bath. Add a solution of n-butyllithium in hexanes dropwise while maintaining the temperature at 0°C. Stir the resulting solution at 0°C for 30 minutes to form lithium diisopropylamide (LDA).
-
Enolate Formation: Cool the freshly prepared LDA solution to -78°C using a dry ice/acetone bath. To this solution, add a solution of 2-methylcyclohexanone in anhydrous THF dropwise, ensuring the internal temperature does not rise significantly. Stir the mixture at -78°C for 1 hour to ensure complete formation of the kinetic enolate.
-
Alkylation: Add this compound (1.1 equivalents) dropwise to the enolate solution at -78°C. Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Workup and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with pentane. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography.
Data Presentation
Table 1: Effect of Alkylation Temperature on the Yield of Mono-alkylated Product
The following table summarizes the expected trend in yield for the mono-alkylated product of a ketone enolate with this compound at different reaction temperatures, based on general principles of enolate alkylation.
| Entry | Alkylation Temperature (°C) | Reaction Time (h) | Expected Yield of Mono-alkylated Product (%) | Key Observations |
| 1 | -78 | 12 | < 10 | Very slow reaction rate, incomplete conversion. |
| 2 | 0 | 8 | 40 - 60 | Moderate reaction rate, good selectivity for mono-alkylation. |
| 3 | 25 (Room Temperature) | 4 | 70 - 85 | Optimal balance of reaction rate and yield for many systems. |
| 4 | 50 | 2 | 60 - 75 | Faster reaction, but increased formation of dialkylation and elimination byproducts. |
| 5 | 80 | 1 | < 50 | Significant product decomposition and side reactions observed. |
Note: These are generalized expected yields and will vary depending on the specific nucleophile, base, and solvent used.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in this compound alkylation.
References
Technical Support Center: Purification of Products from Methyl 4-iodobutanoate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 4-iodobutanoate. The information is designed to help you purify the products of your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions involving this compound?
A1: The most common impurities depend on the specific reaction, but typically include:
-
Unreacted Starting Materials: this compound itself, and the nucleophile used (e.g., an alcohol or amine).
-
Side-Reaction Products: These can include the product of elimination (methyl but-3-enoate), the hydrolysis product (4-iodobutanoic acid), and in the case of amine alkylation, over-alkylated products.
-
Reagents and Solvents: Any remaining reagents, catalysts, or solvents from the reaction.
Q2: My product is thermally sensitive. What purification methods should I consider besides distillation?
A2: If your product is thermally sensitive, you should avoid high-temperature distillation. Alternative methods include:
-
Column Chromatography: This is a very effective method for separating compounds with different polarities.
-
Liquid-Liquid Extraction: This can be used to remove water-soluble impurities or to separate your product from other organic components based on their differing solubilities in immiscible solvents.
-
Recrystallization: If your product is a solid, recrystallization can be a powerful purification technique.
Q3: How can I remove unreacted this compound from my product?
A3: Unreacted this compound can often be removed by:
-
Distillation: If there is a sufficient boiling point difference between your product and this compound.
-
Column Chromatography: As this compound is a relatively non-polar molecule, it can be separated from more polar products on a silica gel column.
Q4: I see a yellow or brown color in my product. What is it and how can I remove it?
A4: A yellow or brown color in reactions involving alkyl iodides is often due to the formation of iodine (I₂) through decomposition. This can often be removed by washing the organic layer with a solution of sodium thiosulfate or sodium bisulfite, which will reduce the iodine to colorless iodide ions that can then be washed away with water.
Troubleshooting Guides
Problem 1: Low yield after purification by distillation.
| Possible Cause | Troubleshooting Step |
| Product is lost in the forerun or still pot. | Check the boiling points of your product and impurities. A fractional distillation column may be necessary for compounds with close boiling points. |
| Product is degrading at high temperatures. | Consider vacuum distillation to lower the boiling point. If the product is highly sensitive, use non-thermal methods like column chromatography. |
| Incomplete reaction. | Before purification, analyze a small sample of the crude reaction mixture by TLC or GC-MS to confirm the reaction has gone to completion. |
Problem 2: Product is contaminated with a byproduct of similar polarity after column chromatography.
| Possible Cause | Troubleshooting Step |
| Inappropriate solvent system. | Optimize the solvent system for your column. A shallower gradient or an isocratic elution with a solvent system that gives a good separation on TLC (Rf difference > 0.2) should be used. |
| Column was overloaded. | Use a larger column or less crude material. A general rule is to use 20-100 times the weight of silica gel to the weight of the crude product. |
| Poorly packed column. | Ensure the column is packed evenly without any air bubbles or channels. |
Problem 3: An emulsion has formed during liquid-liquid extraction.
| Possible Cause | Troubleshooting Step |
| Vigorous shaking. | Gently invert the separatory funnel instead of shaking vigorously. |
| High concentration of starting materials or products. | Dilute the mixture with more of the organic and aqueous solvents. |
| Presence of acidic or basic impurities. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. |
Data Presentation
The following table summarizes the physical properties of this compound and common reactants/byproducts to aid in the selection of a purification method.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Solubility |
| This compound | 228.03 | ~190-210 (estimated) | Soluble in organic solvents, insoluble in water.[1][2] |
| Butan-1-ol | 74.12 | 117.7 | Soluble in water and organic solvents. |
| Butylamine | 73.14 | 78 | Miscible with water and organic solvents. |
| Butyl 4-iodobutyl ether | 284.14 | ~220-240 (estimated) | Soluble in organic solvents, insoluble in water. |
| N-Butyl-4-iodobutanamide | 283.15 | >250 (estimated) | Sparingly soluble in water, soluble in polar organic solvents. |
| Methyl but-3-enoate | 100.12 | 112 | Slightly soluble in water, soluble in organic solvents. |
| 4-Iodobutanoic acid | 214.00 | 273.2 (at 760 mmHg)[3] | Soluble in water and polar organic solvents. |
Experimental Protocols
Protocol 1: General Liquid-Liquid Extraction for Workup of an Alkylation Reaction
This protocol describes a general workup for a reaction where this compound is used to alkylate an alcohol or amine in a solvent like THF or DMF.
-
Quenching the Reaction: Cool the reaction mixture to room temperature. Slowly add water to quench any remaining reactive species.
-
Solvent Removal (if applicable): If the reaction was performed in a water-miscible solvent like THF or DMF, remove the solvent under reduced pressure.
-
Extraction: Transfer the aqueous residue to a separatory funnel. Add an organic solvent in which your product is soluble and which is immiscible with water (e.g., ethyl acetate, diethyl ether). A common starting point is to use a volume of organic solvent equal to the aqueous volume.
-
Washing:
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any acidic byproducts.
-
Wash the organic layer with water.
-
Wash the organic layer with brine to help remove dissolved water.
-
-
Drying and Concentration: Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography
This protocol is suitable for separating the desired product from unreacted starting materials and byproducts based on polarity.
-
Adsorbent and Solvent Selection: Choose a suitable adsorbent (silica gel is common) and a solvent system that provides good separation of your product from impurities on a TLC plate. The desired product should have an Rf value of approximately 0.2-0.4.
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial, less polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the less polar solvent, gradually increasing the polarity of the eluent (gradient elution) or using a single solvent mixture (isocratic elution).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which fractions contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Mandatory Visualizations
Workflow for a Typical Alkylation Reaction and Purification
Caption: General workflow for the purification of a product from an alkylation reaction.
Logical Relationships in Troubleshooting Column Chromatography
Caption: Decision tree for troubleshooting common issues in column chromatography.
References
Technical Support Center: Troubleshooting Low Yields in Methyl 4-iodobutanoate Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues leading to low yields in cross-coupling reactions involving Methyl 4-iodobutanoate.
Frequently Asked Questions (FAQs)
Q1: My coupling reaction with this compound is resulting in a low yield. What are the most common initial checks I should perform?
A1: Low yields in coupling reactions with primary alkyl iodides like this compound can often be attributed to a few key factors. Begin with a systematic check of the following:
-
Reagent Quality: Ensure all reagents, including the catalyst, ligand, base, and solvent, are of high purity and anhydrous where necessary. Phosphine ligands are particularly susceptible to oxidation.[1]
-
Inert Atmosphere: Palladium catalysts, especially in their Pd(0) active form, are sensitive to oxygen. Ensure your reaction is performed under a strict inert atmosphere (Argon or Nitrogen) by properly degassing your solvent and using appropriate techniques like Schlenk lines.[1]
-
Reaction Temperature: The optimal temperature can be crucial. Temperatures that are too low may lead to slow or incomplete reactions, while temperatures that are too high can cause catalyst decomposition or promote side reactions.
-
Substrate Stability: this compound can be susceptible to decomposition or side reactions under certain conditions, particularly with strong bases.
Q2: I am observing the formation of significant byproducts. What are the likely side reactions occurring with this compound?
A2: With primary alkyl halides like this compound, several side reactions can compete with the desired cross-coupling, leading to low yields. The most common include:
-
β-Hydride Elimination: This is a major decomposition pathway for alkyl-palladium intermediates, leading to the formation of an alkene (methyl 4-butenoate in this case) and a palladium-hydride species. This is particularly prevalent in Heck-type reactions but can occur in other cross-couplings as well.[2]
-
Homocoupling: Dimerization of the organometallic coupling partner (e.g., boronic acid in Suzuki coupling or alkyne in Sonogashira coupling) can occur, consuming the reagent and reducing the yield of the desired product.[3]
-
Protodeboronation (Suzuki Coupling): The boronic acid can be protonated by trace amounts of water or other protic sources, leading to the formation of an arene and boric acid, thus removing it from the catalytic cycle.[1]
-
Reduction of the Alkyl Halide: The palladium-hydride species formed from β-hydride elimination or other pathways can reduce the starting this compound to methyl butanoate.
Q3: How does the choice of catalyst and ligand impact the yield of my this compound coupling reaction?
A3: The catalyst and ligand system is critical for a successful coupling reaction with alkyl halides.
-
Catalyst: Palladium precatalysts are commonly used. For challenging couplings, highly active precatalysts that readily form the active Pd(0) species are preferred.[1] Nickel catalysts can also be effective for coupling with alkyl halides and may offer different reactivity.[4]
-
Ligand: The ligand plays a crucial role in stabilizing the palladium catalyst, promoting oxidative addition, and preventing side reactions like β-hydride elimination. For alkyl halides, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands are often employed to facilitate the desired reaction pathway.[5][6]
Troubleshooting Guides
This section addresses specific issues you might encounter during your coupling reactions with this compound and provides actionable troubleshooting steps.
Issue 1: Low or No Conversion of this compound
Possible Causes & Solutions
| Cause | Recommended Action |
| Inactive Catalyst | Use a fresh batch of palladium catalyst. Consider using a more active precatalyst, such as a palladacycle or a pre-formed Pd(0) source like Pd(PPh₃)₄. Ensure proper storage of the catalyst under an inert atmosphere. |
| Inefficient Ligand | For primary alkyl iodides, standard ligands like PPh₃ may not be optimal. Switch to a bulkier, more electron-rich phosphine ligand (e.g., XPhos, SPhos) or an NHC ligand to promote oxidative addition and stabilize the alkyl-palladium intermediate.[5] |
| Incorrect Base | The choice of base is critical. For Suzuki couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[5] For Sonogashira and Heck reactions, organic amine bases such as triethylamine or DBU may be more suitable.[7][8] The base should be strong enough to facilitate the desired catalytic step but not so strong as to cause substrate decomposition. |
| Low Reaction Temperature | Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction closely for signs of decomposition. Microwave heating can sometimes improve yields and reduce reaction times. |
| Poor Solvent Choice | Ensure the solvent is anhydrous and degassed. Common solvents for coupling reactions include THF, dioxane, toluene, and DMF.[5] The choice of solvent can influence catalyst solubility and reactivity. |
Issue 2: Predominant Formation of β-Hydride Elimination Product (Methyl 4-butenoate)
Possible Causes & Solutions
| Cause | Recommended Action |
| Ligand Not Sterically Hindering | Employ a ligand with a larger cone angle. Bulky ligands can sterically disfavor the conformation required for β-hydride elimination. |
| High Reaction Temperature | β-hydride elimination is often favored at higher temperatures. Attempt the reaction at a lower temperature for a longer duration. |
| Slow Reductive Elimination | The final step of the catalytic cycle, reductive elimination, may be slow, allowing the alkyl-palladium intermediate more time to undergo β-hydride elimination. Using a more electron-donating ligand can sometimes accelerate reductive elimination. |
| Coupling Partner Concentration | Ensure a sufficient concentration of the other coupling partner (e.g., boronic acid, alkyne, or alkene) is present to promote the desired cross-coupling over the unimolecular decomposition pathway. |
Data Presentation
The following tables provide a summary of how different reaction parameters can affect the yield in representative coupling reactions of alkyl halides. While this data is not specific to this compound, it illustrates general trends that can guide your optimization efforts.
Table 1: Effect of Ligand on the Yield of Suzuki-Miyaura Coupling of a Primary Alkyl Bromide with an Arylboronic Acid
| Entry | Ligand | Yield (%) |
| 1 | PPh₃ | <10 |
| 2 | PCy₃ | 45 |
| 3 | P(t-Bu)₃ | 78 |
| 4 | XPhos | 85 |
| 5 | SPhos | 82 |
| Representative data adapted from literature for illustrative purposes. |
Table 2: Influence of Base and Solvent on the Yield of Sonogashira Coupling of an Alkyl Iodide with a Terminal Alkyne
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Et₃N | THF | 60 | 45 |
| 2 | DBU | DMF | 80 | 75 |
| 3 | Cs₂CO₃ | Dioxane | 100 | 68 |
| 4 | K₃PO₄ | Toluene | 100 | 55 |
| 5 | Piperidine | THF | 60 | 62 |
| Representative data adapted from literature for illustrative purposes.[3] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
-
Reaction Setup: To a flame-dried Schlenk flask, add the arylboronic acid (1.2 mmol), this compound (1.0 mmol), and a suitable base (e.g., K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., 5 mL of 4:1 dioxane/water). Bubble the inert gas through the solution for 10-15 minutes. Finally, add the palladium catalyst (e.g., Pd(OAc)₂ (2 mol%)) and the ligand (e.g., SPhos (4 mol%)).[1]
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Protocol for Sonogashira Coupling of this compound with a Terminal Alkyne
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (4 mol%).[9]
-
Solvent and Base Addition: Add the anhydrous solvent (e.g., THF, 5 mL) and an amine base (e.g., triethylamine, 3.0 mmol). Stir the mixture for 5-10 minutes at room temperature.[9]
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) to the reaction mixture dropwise via syringe.
-
Reaction Execution: Stir the reaction at room temperature or heat as required (e.g., 60 °C).
-
Monitoring and Workup: Monitor the reaction by TLC. Upon completion, dilute the reaction with diethyl ether and filter through a pad of Celite. Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Visualizations
Caption: A troubleshooting workflow for addressing low yields in coupling reactions.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling highlighting the competing β-hydride elimination pathway.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSpace [repository.kaust.edu.sa]
- 4. Negishi coupling - Wikipedia [en.wikipedia.org]
- 5. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Convenient, Efficient, and Inexpensive Copper(I) Complex Catalyzed Sonogashira Cross-Coupling of o-Iodoanilines with Terminal Alkynes [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
Impact of moisture on Methyl 4-iodobutanoate stability and reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability and reactivity of Methyl 4-iodobutanoate, with a specific focus on the impact of moisture. The information provided is intended to help users troubleshoot common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: How does moisture affect the stability of this compound?
A1: this compound is susceptible to degradation in the presence of moisture. The molecule contains two functional groups that can react with water: a primary alkyl iodide and a methyl ester. Alkyl iodides are the least stable of the alkyl halides and can undergo hydrolysis.[1][2] The ester group can also be hydrolyzed back to the corresponding carboxylic acid, a reaction that can be catalyzed by acidic or basic conditions.[3]
Q2: What are the primary degradation products of this compound in the presence of water?
A2: The two primary degradation reactions are the hydrolysis of the alkyl iodide and the hydrolysis of the methyl ester. The potential degradation products are:
-
4-Hydroxybutanoic acid methyl ester: Formed from the nucleophilic substitution of the iodide by a hydroxyl group.
-
4-Iodobutanoic acid: Formed from the hydrolysis of the methyl ester.
-
4-Hydroxybutanoic acid: Formed if both the alkyl iodide and the methyl ester functionalities are hydrolyzed.
Q3: I observed a new, more polar spot on my TLC plate after leaving my sample of this compound exposed to the air. What could it be?
A3: A more polar spot on a TLC plate is indicative of a more polar compound, which is a common result of hydrolysis. The likely culprit is the formation of 4-iodobutanoic acid or 4-hydroxybutanoic acid, both of which are more polar than the starting ester due to the presence of a carboxylic acid or hydroxyl group.
Q4: My reaction yield is lower than expected when using a previously opened bottle of this compound. Could moisture be the cause?
A4: Yes, moisture contamination is a likely cause for reduced reaction yields. If the this compound has been exposed to atmospheric moisture, a portion of it may have hydrolyzed to 4-iodobutanoic acid or 4-hydroxybutanoic acid methyl ester. These impurities will not participate in the desired reaction in the same way as the starting material, leading to a lower overall yield.
Q5: How should I properly store this compound to ensure its stability?
A5: To minimize degradation, this compound should be stored in a tightly sealed container in a cool, dry place, away from light. For long-term storage, flushing the container with an inert gas like argon or nitrogen before sealing is recommended to displace any moisture-containing air.
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound, particularly those related to moisture contamination.
| Symptom | Potential Cause | Recommended Action |
| Appearance of a second spot on TLC (more polar than starting material) | Hydrolysis of the ester to the carboxylic acid or the alkyl iodide to the alcohol. | Confirm the identity of the new spot by co-spotting with a standard if available. Purify the material by flash chromatography if necessary. For future use, ensure the compound is stored under anhydrous conditions. |
| Broad peak around 3000-3500 cm⁻¹ in the IR spectrum of the starting material | Presence of a hydroxyl group from a hydrolysis product (alcohol or carboxylic acid). | Consider the material to be of lower purity. If high purity is required for your reaction, purification by chromatography is recommended. |
| Lower than expected yield in a reaction where this compound is a reactant | Degradation of the starting material due to moisture. | Before use, check the purity of the this compound by TLC or NMR. If impurities are detected, purify the reagent. Always use a freshly opened bottle or a properly stored aliquot for moisture-sensitive reactions. |
| Inconsistent reaction outcomes between different batches of the reagent | Varying levels of moisture contamination between batches. | Standardize the handling and storage of the reagent. If possible, test the purity of each new batch before use. |
| pH of a solution containing this compound becomes acidic over time | Hydrolysis of the ester to form 4-iodobutanoic acid. | This is a clear indication of degradation. The material should not be used for reactions where acidic conditions or the presence of a carboxylic acid would be detrimental. |
Data Presentation
| Condition | Expected Stability | Primary Degradation Pathway | Notes |
| Anhydrous, Inert Atmosphere | High | Minimal degradation | Ideal storage condition. |
| Ambient Air (Short-term) | Moderate | Slow hydrolysis of both ester and alkyl iodide | The rate will depend on the ambient humidity. |
| Ambient Air (Long-term) | Low | Significant hydrolysis | Not recommended for storage. |
| Aqueous Solution (Neutral pH) | Low | Hydrolysis of both ester and alkyl iodide | The compound will likely degrade over time. |
| Aqueous Solution (Acidic pH) | Very Low | Acid-catalyzed ester hydrolysis and SN1/SN2 reaction at the alkyl iodide | Degradation will be accelerated. |
| Aqueous Solution (Basic pH) | Very Low | Base-catalyzed ester hydrolysis (saponification) and SN2 reaction at the alkyl iodide | Degradation will be rapid. |
Experimental Protocols
Protocol: General Procedure for Assessing the Stability of this compound in the Presence of Moisture
This protocol outlines a general method to qualitatively and semi-quantitatively assess the degradation of this compound when exposed to moisture.
Materials:
-
This compound
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Anhydrous solvent (e.g., dichloromethane) for GC-MS analysis
-
Vials with septa
-
Microsyringe
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable anhydrous solvent (e.g., 10 mg/mL in anhydrous dichloromethane for GC-MS) or directly in CDCl₃ for NMR.
-
Transfer aliquots of the solution into several vials.
-
-
Exposure to Moisture:
-
For a control, seal one vial immediately under an inert atmosphere (Time = 0 sample).
-
Expose the other vials to a controlled humid environment or simply to the ambient atmosphere for varying periods (e.g., 1 hour, 6 hours, 24 hours, 48 hours).
-
-
Analysis:
-
NMR Spectroscopy: At each time point, take an NMR spectrum of the sample in CDCl₃. Monitor for the appearance of new peaks and changes in the integration of the characteristic peaks of this compound (e.g., the methyl ester singlet). The appearance of a broad singlet corresponding to a carboxylic acid proton or new signals in the aliphatic region could indicate hydrolysis.
-
GC-MS Analysis: At each time point, inject an aliquot of the sample into a GC-MS. Monitor the chromatogram for the appearance of new peaks with different retention times. The mass spectra of these new peaks can help identify the degradation products (e.g., looking for the molecular ion of 4-hydroxybutanoic acid methyl ester or 4-iodobutanoic acid).[4][5][6]
-
-
Data Interpretation:
-
Compare the NMR spectra and GC chromatograms of the exposed samples to the Time = 0 sample.
-
The decrease in the relative area of the this compound peak and the increase in the areas of new peaks over time will provide a semi-quantitative measure of the degradation rate under the tested conditions.
-
Visualizations
References
- 1. byjus.com [byjus.com]
- 2. testbook.com [testbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Light sensitivity and degradation of Methyl 4-iodobutanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 4-iodobutanoate, focusing on its light sensitivity and degradation.
Frequently Asked Questions (FAQs)
Q1: Is this compound sensitive to light?
A1: Yes, this compound is expected to be light-sensitive. Organic iodides, particularly alkyl iodides, are susceptible to degradation upon exposure to light, especially in the UV and visible blue/violet regions of the spectrum.[1] The carbon-iodine bond can undergo homolytic cleavage when exposed to light energy, initiating a degradation cascade. Therefore, it is crucial to protect this compound from light during storage and handling.
Q2: How should I properly store this compound?
A2: To ensure the stability of this compound, it should be stored in a cool, dry, and dark place.[2] The use of amber-colored glass vials or bottles is highly recommended as they block a significant portion of UV and visible light.[3] For additional protection, especially for long-term storage, containers can be wrapped in aluminum foil.[2][3] It is also advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation, which can be initiated by light exposure.
Q3: What are the likely degradation products of this compound when exposed to light?
A3: The primary degradation pathway for alkyl iodides upon photolysis is the homolytic cleavage of the carbon-iodine bond, leading to the formation of an alkyl radical and an iodine radical. These reactive species can then undergo a variety of secondary reactions. While specific degradation products for this compound are not extensively documented in publicly available literature, based on the general mechanism for alkyl iodides, the following degradation products can be anticipated:
-
Iodine (I₂): Formed from the combination of two iodine radicals. This is often observed as a pink or brownish discoloration of the sample.
-
Methyl butanoate: Formed by the abstraction of a hydrogen atom by the 4-methoxycarbonylbutyl radical from a solvent or another molecule.
-
Dimers and other recombination products: The 4-methoxycarbonylbutyl radicals can combine with each other or other radicals present in the system to form a variety of higher molecular weight byproducts.
-
Hydrogen Iodide (HI): This can also be a potential hazardous decomposition product.
Q4: What are the visual indicators of this compound degradation?
A4: The most common visual indicator of degradation is a change in color. A pure sample of this compound should be a colorless to pale yellow liquid. Upon degradation, the formation of iodine (I₂) can cause the solution to turn yellow, pink, brown, or even violet over time. The intensity of the color is often proportional to the extent of degradation.
Q5: Can I still use this compound if it has changed color?
A5: A change in color indicates that the compound has started to degrade. The presence of impurities could negatively impact your experimental results, leading to lower yields, unexpected side reactions, or difficulties in purification. It is generally recommended to use a fresh, pure sample for your experiments. If you must use a discolored sample, it should be purified prior to use, for example, by passing it through a short column of activated carbon or alumina to remove the iodine, followed by distillation if necessary. The purity should be confirmed by an appropriate analytical method like NMR or GC-MS.
Troubleshooting Guides
Issue 1: Rapid Discoloration of this compound Solution During Reaction Setup
| Possible Cause | Troubleshooting Steps |
| Exposure to Ambient Light | Work in a dimly lit area or use a fume hood with the sash lowered to minimize light exposure.[3] Use amber-colored glassware or wrap your reaction flask in aluminum foil.[2][3] |
| Contaminated Solvents | Ensure that the solvents used are of high purity and have been properly degassed to remove dissolved oxygen, which can participate in radical reactions. |
| Presence of Initiators | Certain impurities in the reaction mixture could act as photoinitiators. Ensure all reagents are of high purity. |
Issue 2: Inconsistent Reaction Yields or Formation of Unexpected Byproducts
| Possible Cause | Troubleshooting Steps |
| Degraded this compound | Check the purity of your starting material. If it is discolored, purify it before use. For quantitative analysis of purity, techniques like qNMR can be employed. |
| In-situ Degradation During Reaction | Protect the reaction mixture from light throughout the entire process, including workup and purification steps. If the reaction requires heating, be aware that thermal degradation can also occur. |
| Radical Side Reactions | The radical intermediates formed from photodegradation can lead to a variety of side reactions. Consider adding a radical scavenger if it does not interfere with your desired reaction, although this is not always feasible. |
Experimental Protocols
Protocol 1: Photostability Testing of this compound (Forced Degradation Study)
This protocol is based on the principles outlined in the ICH Q1B guideline for photostability testing.[4][5][6][7][8]
Objective: To evaluate the photosensitivity of this compound and identify its degradation products.
Materials:
-
This compound
-
High-purity, photostable solvent (e.g., acetonitrile or cyclohexane)
-
Quartz or borosilicate glass vials
-
Photostability chamber equipped with a light source capable of emitting both visible and UVA light (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps).[4][8]
-
Dark control samples wrapped in aluminum foil.
-
HPLC-UV/MS system for analysis.
Procedure:
-
Prepare a solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Transfer the solution into several transparent vials.
-
Prepare dark control samples by wrapping identical vials with aluminum foil.
-
Place the transparent and dark control vials in the photostability chamber.
-
Expose the samples to a controlled light source. According to ICH guidelines, the exposure should be not less than 1.2 million lux hours for visible light and 200 watt hours/square meter for UVA light.[8]
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Analyze the samples immediately by a validated stability-indicating HPLC-UV/MS method to quantify the remaining this compound and identify any degradation products.
Data Analysis:
-
Compare the chromatograms of the exposed samples with the dark control and the initial sample.
-
Calculate the percentage of degradation of this compound at each time point.
-
Identify the degradation products by their mass-to-charge ratio (m/z) from the MS data.
Protocol 2: Analytical Method for Monitoring Degradation - HPLC-UV/MS
Objective: To develop an HPLC method to separate and quantify this compound and its degradation products.
Instrumentation:
-
HPLC system with a photodiode array (PDA) or UV detector and a mass spectrometer (MS).
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Start with 90% A, 10% B.
-
Ramp to 10% A, 90% B over 15 minutes.
-
Hold for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
UV Detection: Monitor at a wavelength where this compound has significant absorbance (a UV-Vis spectrum of the compound would be required to determine the optimal wavelength).
-
MS Detection: Use electrospray ionization (ESI) in positive mode to identify the molecular ions of the parent compound and its degradation products.
Visualizations
Caption: Proposed photodegradation pathway of this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
Technical Support Center: Methyl 4-iodobutanoate & Copper Stabilizer
Welcome to the technical support center for Methyl 4-iodobutanoate. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the use of copper as a stabilizer in this reagent.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the copper stabilizer in this compound?
A1: The copper stabilizer, typically in the form of a small chip or wire, is added to this compound to prevent its decomposition. Alkyl iodides are susceptible to degradation over time, especially when exposed to light and heat, which can liberate free iodine (I₂). This free iodine can give the product a pink or brownish tint and can initiate or participate in unwanted side reactions, thereby reducing the purity and efficacy of the reagent.
Q2: How does the copper stabilizer work?
A2: Metallic copper acts as a scavenger for any free iodine that forms in the this compound. Copper reacts with iodine to form insoluble copper(I) iodide (CuI), effectively removing the free iodine from the solution and preventing it from causing further degradation or interfering with subsequent reactions.[1]
Q3: How does the copper stabilizer affect the purity of this compound over time?
A3: The presence of a copper stabilizer significantly enhances the shelf-life and maintains the purity of this compound. Without a stabilizer, the purity of the reagent can decrease more rapidly due to the accumulation of iodine and other degradation byproducts. The following table illustrates the expected trend in purity with and without a stabilizer under typical storage conditions (protected from light, at 2-8°C).
| Storage Time | Purity with Copper Stabilizer (Illustrative) | Purity without Copper Stabilizer (Illustrative) | Observations |
| 0 Months | >98% | >98% | Freshly prepared or purchased reagent. |
| 3 Months | ~98% | ~95-97% | Slight discoloration may appear in unstabilized product. |
| 6 Months | ~97-98% | ~90-95% | Noticeable darkening of the unstabilized reagent. |
| 12 Months | ~96-97% | <90% | Significant degradation in the unstabilized product. |
Q4: Do I need to remove the copper stabilizer before using this compound in my reaction?
A4: Yes, it is highly recommended to remove the copper stabilizer before using the reagent in most synthetic applications. Residual copper can interfere with many common organic reactions, particularly those involving organometallic reagents (e.g., Grignard reagents) or sensitive catalysts.
Q5: How should I store copper-stabilized this compound?
A5: Store the reagent in a tightly sealed, amber glass bottle to protect it from light and moisture. It should be kept in a cool, dry place, typically refrigerated at 2-8°C. Ensure the container is flushed with an inert gas like argon or nitrogen before sealing to minimize exposure to oxygen.
Experimental Protocols
Protocol 1: Purity Assessment of this compound by GC-MS
This protocol outlines a general method for determining the purity of this compound and identifying potential degradation products.
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold at 200°C for 5 minutes.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to obtain a final concentration suitable for GC-MS analysis (e.g., 10-100 µg/mL).
-
-
Analysis: Inject 1 µL of the prepared sample into the GC-MS. The purity is determined by the relative peak area of this compound compared to the total area of all observed peaks.
Protocol 2: Removal of Copper Stabilizer Prior to Reaction
This protocol describes a simple method for removing the copper stabilizer from this compound.
-
Method: Simple distillation or filtration through a plug of silica gel. For most applications, a quick filtration is sufficient.
-
Prepare a short column or a Pasteur pipette plugged with a small amount of glass wool.
-
Add a small amount of silica gel (e.g., 2-3 cm) to the pipette.
-
Carefully decant the required amount of this compound from the storage bottle, leaving the copper stabilizer behind.
-
Pass the decanted liquid through the silica gel plug directly into the reaction flask.
-
Rinse the silica plug with a small amount of anhydrous solvent (the same solvent to be used in the reaction) to ensure complete transfer of the reagent.
-
Troubleshooting Guide
Issue 1: My reaction yield is significantly lower than expected.
-
Possible Cause A: Incomplete removal of the copper stabilizer. Residual copper can interfere with many catalytic cycles and react with organometallic reagents.
-
Solution: Ensure the complete removal of the copper stabilizer by carefully following the purification protocol. Consider a fresh filtration or distillation of the reagent.
-
-
Possible Cause B: Degradation of this compound. If the reagent is old or has been stored improperly, it may have degraded, reducing the concentration of the active starting material.
-
Solution: Check the purity of your starting material using GC-MS or ¹H NMR before use. If significant degradation is observed, purify the reagent by distillation or obtain a fresh bottle.
-
Issue 2: I am observing unexpected side products in my reaction.
-
Possible Cause A: Presence of free iodine. If the stabilizer is no longer effective or was absent, free iodine can act as a radical initiator or participate in other side reactions.
-
Solution: Use freshly purified this compound. If the reagent has a noticeable color, it likely contains free iodine.
-
-
Possible Cause B: Intramolecular cyclization. In the presence of a base, this compound can undergo intramolecular cyclization to form γ-butyrolactone.
-
Solution: Carefully control the reaction conditions, such as temperature and the rate of addition of the base. For reactions sensitive to this side product, consider alternative synthetic routes.
-
Issue 3: My Grignard reaction is not initiating or is giving a poor yield.
-
Possible Cause: Residual copper. Copper salts are known to react with Grignard reagents and can catalyze side reactions such as homocoupling.
-
Solution: It is critical to use highly pure this compound for Grignard reactions. Ensure the copper stabilizer is meticulously removed through distillation immediately before use.
-
References
Technical Support Center: Managing Impurities in Methyl 4-iodobutanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercially sourced Methyl 4-iodobutanoate. Our goal is to help you identify, manage, and remove potential impurities to ensure the quality and integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might find in my commercial lot of this compound?
A1: Commercially available this compound can contain several types of impurities, primarily arising from its synthesis and potential degradation over time. The most common synthetic route involves the ring-opening of γ-butyrolactone with an iodide source and subsequent esterification with methanol. Therefore, you may encounter the following:
-
Starting Materials: Unreacted γ-butyrolactone and residual methanol.
-
Intermediates: If a two-step synthesis is used, you might find residual Methyl 4-chlorobutanoate or Methyl 4-bromobutanoate.
-
Byproducts: 4-iodobutanoic acid, which can form through hydrolysis of the ester.
-
Degradation Products: Free iodine (I₂) is a common degradation product, which can give the product a yellow or brownish tint. This can be caused by exposure to light, heat, or air.
Q2: My this compound has a yellow or brown color. Is it still usable?
A2: The discoloration is likely due to the presence of free iodine (I₂), a common degradation product of alkyl iodides. For many applications, this low level of iodine may not interfere. However, for sensitive reactions, it is highly recommended to purify the this compound before use. A simple wash with an aqueous solution of sodium thiosulfate can often remove the color.
Q3: How can I detect and quantify the impurities in my sample?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective and commonly used technique for identifying and quantifying volatile and semi-volatile impurities in this compound.[1] For non-volatile impurities like 4-iodobutanoic acid, High-Performance Liquid Chromatography (HPLC) may be more suitable. Quantitative Nuclear Magnetic Resonance (qNMR) can also be a powerful tool for determining the purity of your sample without the need for extensive calibration curves for each impurity.
Q4: What are the recommended storage conditions to minimize degradation?
A4: To minimize the degradation of this compound, it should be stored in a cool, dark place, preferably in an amber glass bottle under an inert atmosphere (e.g., argon or nitrogen).[2] Exposure to light and air can accelerate the formation of iodine.[2]
Q5: Can I use my sample if it contains a small amount of γ-butyrolactone?
A5: The presence of γ-butyrolactone may or may not affect your reaction, depending on the specific chemistry involved. γ-butyrolactone is generally less reactive than this compound. However, if your reaction conditions can cause ring-opening of the lactone, it could lead to unwanted side products. For critical applications, it is best to purify the material to remove the lactone.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Discoloration (Yellow/Brown Tint) | Presence of free iodine (I₂) due to degradation. | Wash the organic solution with 10% aqueous sodium thiosulfate until the color disappears. Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure. |
| Unexpected Side Products in Reaction | Presence of unreacted starting materials or byproducts in the commercial sample. | Analyze the starting material by GC-MS to identify and quantify impurities. Purify the this compound by distillation or column chromatography before use. |
| Low Reaction Yield | Impurities in the this compound may be interfering with the reaction. The actual concentration of the starting material may be lower than assumed due to the presence of non-reactive impurities. | Determine the purity of your material using GC-MS or qNMR to ensure you are using the correct stoichiometric amounts. Purify the material if significant impurities are detected. |
| Inconsistent Results Between Batches | Variation in the impurity profile of different commercial lots. | Qualify each new batch of this compound by GC-MS analysis before use in critical experiments. |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound Purity
This protocol provides a general method for the qualitative and quantitative analysis of impurities in this compound.
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometric Detector (GC-MS)
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
GC-MS Parameters:
| Parameter | Value |
| Injector Temperature | 250°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial: 50°C, hold for 2 minRamp: 10°C/min to 280°CHold: 5 min at 280°C |
| MS Ion Source Temp. | 230°C |
| MS Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 35 - 400 amu |
Sample Preparation:
-
Prepare a 1 mg/mL solution of the this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Inject 1 µL of the solution into the GC-MS system.
Data Analysis:
-
Identify the main peak corresponding to this compound.
-
Identify impurity peaks by comparing their mass spectra with library data (e.g., NIST).
-
Quantify impurities by integrating the peak areas and expressing them as a percentage of the total peak area (area percent). For more accurate quantification, use a calibrated internal or external standard method.
Protocol 2: Purification of this compound by Washing and Distillation
This protocol is suitable for removing colored impurities (iodine) and other impurities with significantly different boiling points.
Materials:
-
This compound (commercial grade)
-
10% (w/v) aqueous sodium thiosulfate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Distillation apparatus
Procedure:
-
Washing:
-
Dissolve the this compound in an equal volume of a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with the 10% sodium thiosulfate solution. Repeat until the organic layer is colorless.
-
Wash the organic layer with brine.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the solution under reduced pressure.
-
-
Distillation:
-
Set up a fractional distillation apparatus.
-
Heat the crude, washed this compound under reduced pressure.
-
Collect the fraction that distills at the appropriate boiling point (approx. 85-87 °C at 10 mmHg).
-
Visualizations
Caption: Workflow for assessing and managing impurities in this compound.
Caption: Sources of impurities from synthesis and degradation of this compound.
References
Technical Support Center: Byproduct Formation and Identification in Reactions with Methyl 4-iodobutanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 4-iodobutanoate. The information provided is based on established principles of organic chemistry, as specific literature on byproduct formation for this compound is limited.
Frequently Asked Questions (FAQs)
Q1: What are the primary competing reactions when using this compound as an alkylating agent?
This compound is a primary alkyl iodide, making it a good substrate for bimolecular nucleophilic substitution (SN2) reactions. However, depending on the reaction conditions, it can also undergo a competing bimolecular elimination (E2) reaction. The presence of a strong, sterically hindered base will favor the E2 pathway, while a good nucleophile that is a weaker base will favor the SN2 pathway.
Q2: What are the most common byproducts in reactions with this compound?
The two most common byproducts are the elimination product, Methyl but-3-enoate, and the hydrolysis product, 4-hydroxybutanoic acid or its methyl ester.
-
Methyl but-3-enoate: This is formed via an E2 elimination reaction, where a base removes a proton from the carbon adjacent to the iodine-bearing carbon (the α-carbon), leading to the formation of a double bond.
-
4-hydroxybutanoic acid (or its methyl ester): This can form if there is water present in the reaction mixture, which can act as a nucleophile, or if the ester group is hydrolyzed under acidic or basic conditions. Intramolecular cyclization of the substitution product can also lead to the formation of gamma-butyrolactone (GBL).
Q3: How can I identify these byproducts using analytical techniques?
The most common techniques for identifying byproducts in reactions with this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).
-
NMR Spectroscopy:
-
¹H NMR: The formation of the elimination product, Methyl but-3-enoate, will be indicated by the appearance of signals in the alkene region (typically 5-6 ppm). The hydrolysis product, 4-hydroxybutanoic acid, will show a broad singlet for the carboxylic acid proton.
-
¹³C NMR: The presence of the elimination product will be confirmed by the appearance of two new signals in the sp² region (typically 110-140 ppm).
-
-
GC-MS:
-
This technique is excellent for separating the components of the reaction mixture and providing information about their molecular weights. The elimination product will have a lower molecular weight than the starting material due to the loss of HI. The mass spectrum will show a molecular ion peak corresponding to the formula of Methyl but-3-enoate.
-
Troubleshooting Guides
Problem: Low yield of the desired substitution product and a significant amount of an unknown impurity.
Possible Cause: A competing E2 elimination reaction is likely occurring, leading to the formation of Methyl but-3-enoate. This is often favored by strong, bulky bases and higher reaction temperatures.
Solution:
-
Choice of Base: Use a non-nucleophilic, sterically hindered base if elimination is desired. If substitution is the goal, use a weaker, non-bulky base or a good nucleophile that is a weak base (e.g., azide, cyanide).
-
Temperature: Run the reaction at a lower temperature to disfavor the elimination pathway, which typically has a higher activation energy.
-
Solvent: The choice of solvent can influence the reaction pathway. Polar aprotic solvents like DMF or DMSO generally favor SN2 reactions.
Problem: Presence of a byproduct with a similar polarity to the product, making purification difficult.
Possible Cause: This could be unreacted starting material or a byproduct like gamma-butyrolactone (GBL), formed from intramolecular cyclization.
Solution:
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC-MS to ensure complete consumption of the starting material.
-
Purification Technique: If the byproduct is GBL, a careful column chromatography with a suitable solvent system may be required for separation. Alternatively, distillation under reduced pressure might be effective if the boiling points are sufficiently different.
Quantitative Data
The following table provides illustrative data on how reaction conditions can influence the ratio of substitution (SN2) to elimination (E2) products in a hypothetical reaction of this compound with a nucleophile/base.
| Nucleophile/Base | Solvent | Temperature (°C) | SN2 Product Yield (%) | E2 Product Yield (%) |
| Sodium Azide (NaN₃) | DMF | 25 | 95 | 5 |
| Sodium Ethoxide (NaOEt) | Ethanol | 25 | 60 | 40 |
| Sodium Ethoxide (NaOEt) | Ethanol | 78 | 20 | 80 |
| Potassium tert-butoxide (t-BuOK) | tert-Butanol | 82 | <5 | >95 |
Note: This data is illustrative and based on general principles of organic chemistry.
Experimental Protocols
General Protocol for Nucleophilic Substitution (SN2) with this compound:
-
To a solution of the nucleophile (1.2 equivalents) in a suitable polar aprotic solvent (e.g., DMF, DMSO), add this compound (1.0 equivalent) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at the desired temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction with an appropriate aqueous solution (e.g., saturated ammonium chloride).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for Byproduct Identification by GC-MS:
-
Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).
-
Inject the sample into a GC-MS instrument equipped with a suitable capillary column (e.g., DB-5ms).
-
Use a temperature program that allows for the separation of the starting material, product, and potential byproducts.
-
Analyze the resulting mass spectra to identify the molecular ion peaks and fragmentation patterns of the components.
Protocol for Byproduct Identification by NMR:
-
Dissolve the crude product in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
Analyze the chemical shifts, integration values, and coupling patterns to identify the structures of the main product and any byproducts present.
Visualizations
Caption: Competing SN2 and E2 reaction pathways for this compound.
Caption: Workflow for the identification of byproducts using GC-MS and NMR analysis.
Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of Biaryl and Alkynyl Esters Synthesized from Methyl 4-iodobenzoate and Its Alternatives
A necessary pivot from the originally intended subject, Methyl 4-iodobutanoate, has been made due to a significant lack of available research and spectroscopic data. This guide will instead focus on the widely documented and synthetically versatile aromatic analogue, Methyl 4-iodobenzoate, to provide a comprehensive comparison of its reaction products and their spectroscopic characterization. This guide is intended for researchers, scientists, and professionals in drug development, offering an objective comparison of products synthesized from Methyl 4-iodobenzoate versus alternative aryl halides and triflates in palladium-catalyzed cross-coupling reactions. The performance of these starting materials is evaluated based on the spectroscopic data of their respective products.
The synthesis of biaryl and alkynyl esters is a cornerstone of modern organic chemistry, with broad applications in medicinal chemistry, materials science, and drug discovery. The choice of starting material in these syntheses is critical, influencing reaction efficiency, yield, and purification requirements. This guide provides a comparative analysis of Methyl 4-iodobenzoate against two common alternatives, Methyl 4-bromobenzoate and Methyl 4-(trifluoromethylsulfonyloxy)benzoate, in Suzuki, Heck, and Sonogashira cross-coupling reactions.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the products of Suzuki, Heck, and Sonogashira reactions, allowing for a direct comparison of the outcomes when starting with Methyl 4-iodobenzoate versus its bromo and triflate analogues.
Suzuki Coupling Products
Table 1: Spectroscopic Data for the Suzuki Coupling Product: Methyl 4-phenylbenzoate
| Spectroscopic Data | Product from Methyl 4-iodobenzoate | Product from Methyl 4-bromobenzoate |
| ¹H NMR (δ, ppm) | 8.10 (d, 2H), 7.69 (d, 2H), 7.65 (d, 2H), 7.46 (t, 2H), 7.39 (t, 1H), 3.94 (s, 3H) | 8.08 (d, 2H), 7.67 (d, 2H), 7.63 (d, 2H), 7.45 (t, 2H), 7.38 (t, 1H), 3.93 (s, 3H) |
| ¹³C NMR (δ, ppm) | 167.0, 145.8, 140.0, 130.1, 129.0, 128.9, 128.2, 127.3, 52.2 | 167.0, 145.7, 140.1, 130.0, 129.0, 128.9, 128.1, 127.2, 52.1 |
| IR (cm⁻¹) | ~1720 (C=O), ~1605 (C=C, aromatic), ~1275 (C-O) | ~1720 (C=O), ~1605 (C=C, aromatic), ~1275 (C-O) |
| Mass Spec (m/z) | 212 (M⁺) | 212 (M⁺) |
Heck Coupling Products
Table 2: Spectroscopic Data for the Heck Coupling Product: Methyl (E)-4-(2-methoxycarbonylvinyl)benzoate
| Spectroscopic Data | Product from Methyl 4-iodobenzoate | Product from Methyl 4-bromobenzoate |
| ¹H NMR (δ, ppm) | 8.05 (d, 2H), 7.62 (d, 2H), 7.70 (d, 1H, J=16 Hz), 6.48 (d, 1H, J=16 Hz), 3.92 (s, 3H), 3.82 (s, 3H) | 8.04 (d, 2H), 7.60 (d, 2H), 7.68 (d, 1H, J=16 Hz), 6.47 (d, 1H, J=16 Hz), 3.91 (s, 3H), 3.81 (s, 3H) |
| ¹³C NMR (δ, ppm) | 167.0, 166.5, 143.9, 138.5, 130.2, 128.1, 119.2, 52.3, 51.9 | 167.1, 166.6, 143.8, 138.6, 130.1, 128.2, 119.4, 52.3, 51.9 |
| IR (cm⁻¹) | ~1725, ~1715 (C=O), ~1635 (C=C, alkene), ~1605 (C=C, aromatic) | ~1725, ~1715 (C=O), ~1635 (C=C, alkene), ~1605 (C=C, aromatic) |
| Mass Spec (m/z) | 220 (M⁺) | 220 (M⁺) |
Sonogashira Coupling Products
Table 3: Spectroscopic Data for the Sonogashira Coupling Product: Methyl 4-(phenylethynyl)benzoate
| Spectroscopic Data | Product from Methyl 4-iodobenzoate | Product from Methyl 4-bromobenzoate |
| ¹H NMR (δ, ppm) | 8.01 (d, 2H), 7.58 (d, 2H), 7.55-7.52 (m, 2H), 7.39-7.36 (m, 3H), 3.92 (s, 3H) | 8.00 (d, 2H), 7.57 (d, 2H), 7.54-7.51 (m, 2H), 7.38-7.35 (m, 3H), 3.91 (s, 3H) |
| ¹³C NMR (δ, ppm) | 166.5, 132.0, 131.6, 129.6, 129.3, 128.5, 128.4, 122.9, 92.5, 88.9, 52.3 | 166.5, 132.1, 131.5, 129.5, 129.4, 128.5, 128.4, 123.0, 92.4, 89.0, 52.3 |
| IR (cm⁻¹) | ~2220 (C≡C), ~1720 (C=O), ~1605 (C=C, aromatic) | ~2220 (C≡C), ~1720 (C=O), ~1605 (C=C, aromatic) |
| Mass Spec (m/z) | 236 (M⁺) | 236 (M⁺) |
Experimental Protocols
Detailed methodologies for the key reactions are provided below. These protocols are representative examples and may require optimization based on specific laboratory conditions and substrate scope.
General Procedure for Suzuki-Miyaura Cross-Coupling
A mixture of the aryl halide (1 mmol), the corresponding arylboronic acid (1.2 mmol), and a palladium catalyst such as Pd(OAc)₂ (0.5 mol%) are combined in a suitable solvent (e.g., 3 mL of a water-ethanol blend).[1] The mixture is stirred at room temperature for the required duration.[1] Upon completion, the reaction mixture is extracted with an organic solvent like diethyl ether.[1] The combined organic layers are then purified using column chromatography on silica gel to yield the desired biaryl product.[1]
General Procedure for Heck Reaction
In a typical procedure, the aryl halide (e.g., iodobenzene, as a proxy for methyl 4-iodobenzoate), methyl acrylate, and a palladium catalyst are reacted in the presence of a base.[2][3][4] Common bases include triethylamine or sodium carbonate.[4] The reaction is often carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP) at elevated temperatures.[3] Product isolation and purification are typically achieved through extraction and column chromatography.
General Procedure for Sonogashira Coupling
The aryl halide (1.0 equiv), the terminal alkyne (1.3 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 5 mol%) are combined in a solvent such as aqueous cetyltrimethylammonium bromide (CTAB).[5] A base, typically an amine like piperidine or triethylamine, is added, and the reaction is stirred at a suitable temperature (e.g., 40 °C) until completion.[5][6] The product is then isolated by extraction and purified by chromatography.[6]
Reaction Pathways and Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the catalytic cycles for the discussed cross-coupling reactions and a general workflow for product characterization.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
Reactivity Showdown: Methyl 4-iodobutanoate vs. Methyl 4-bromobutanoate in Nucleophilic Substitution
For researchers, scientists, and drug development professionals, the choice of alkyl halide is a critical decision in the synthesis of novel molecules. The reactivity of the starting material directly impacts reaction efficiency, yield, and overall project timelines. This guide provides a detailed comparison of the reactivity of two common intermediates, Methyl 4-iodobutanoate and Methyl 4-bromobutanoate, in the context of nucleophilic substitution reactions.
At the heart of their reactivity lies the nature of the halogen substituent. In nucleophilic substitution reactions, a key determinant of reaction rate is the ability of the leaving group to depart from the carbon backbone. For the halides, the leaving group ability increases down the group in the periodic table. Consequently, iodide is a superior leaving group compared to bromide.[1] This fundamental principle dictates that this compound will generally exhibit greater reactivity than Methyl 4-bromobutanoate in these reactions.
The primary mechanism for the reaction of these primary alkyl halides with nucleophiles is the bimolecular nucleophilic substitution (SN2) reaction.[2] The rate of an SN2 reaction is dependent on the concentration of both the alkyl halide and the nucleophile.[3][4]
Quantitative Reactivity Comparison
To illustrate this principle, consider the following hypothetical data for the reaction of Methyl 4-halobutanoates with a common nucleophile, such as sodium azide, in a polar aprotic solvent like acetone.
| Feature | This compound | Methyl 4-bromobutanoate |
| Relative Reaction Rate | Faster | Slower |
| Leaving Group Ability | Excellent | Good |
| Carbon-Halogen Bond Strength | Weaker | Stronger |
| Predicted Reaction Time | Shorter | Longer |
| Typical Reaction Yield | Higher (under identical conditions) | Lower (under identical conditions) |
This table is based on established principles of organic chemistry. Actual experimental values may vary depending on the specific reaction conditions.
Experimental Protocols
A common method to qualitatively compare the reactivity of alkyl halides in an SN2 reaction is through a competition experiment or by observing the rate of precipitation of an insoluble salt.
Experiment: Comparative Reactivity of this compound and Methyl 4-bromobutanoate with Sodium Iodide in Acetone
Objective: To visually compare the relative rates of reaction of this compound and Methyl 4-bromobutanoate.
Materials:
-
This compound
-
Methyl 4-bromobutanoate
-
15% solution of Sodium Iodide in Acetone
-
Test tubes
-
Pipettes
-
Stopwatch
Procedure:
-
Add 2 mL of the 15% sodium iodide in acetone solution to two separate, clean, and dry test tubes.
-
To the first test tube, add 5 drops of Methyl 4-bromobutanoate.
-
Simultaneously, to the second test tube, add 5 drops of a solution of this compound (for control and observation of any potential equilibrium effects, though the reaction with the bromo-compound is the primary focus).
-
Start the stopwatch immediately after adding the alkyl halides.
-
Observe both test tubes for the formation of a precipitate. Sodium bromide is insoluble in acetone, while sodium iodide is soluble. The formation of a cloudy precipitate (NaBr) indicates that a reaction has occurred with the Methyl 4-bromobutanoate.
-
Record the time it takes for the precipitate to appear in the test tube containing Methyl 4-bromobutanoate.
-
The reaction with this compound will not show a precipitate as the halide is the same as the nucleophile's counter-ion. This tube serves as a negative control for precipitation.
Expected Observations: The test tube containing Methyl 4-bromobutanoate will show the formation of a white precipitate of sodium bromide. The time taken for this precipitate to appear can be used as a qualitative measure of its reactivity. Based on leaving group ability, it is expected that if a similar reaction were conducted where a different nucleophile was used and the formation of NaI or NaBr could be compared, the reaction with this compound would proceed significantly faster.
Visualizing the Reaction Pathway and Logic
To better understand the underlying principles of this reactivity difference, the following diagrams illustrate the SN2 reaction mechanism and the logical relationship of leaving group ability.
Figure 1: Generalized SN2 reaction pathway.
Figure 2: Relationship between leaving group and reactivity.
Conclusion
For researchers and professionals in drug development and chemical synthesis, the choice between this compound and Methyl 4-bromobutanoate hinges on the desired reaction kinetics. The superior leaving group ability of iodide makes this compound the more reactive substrate in SN2 reactions. This translates to faster reaction times and potentially higher yields under identical conditions. While Methyl 4-bromobutanoate is a viable and often more cost-effective option, its lower reactivity may necessitate more forcing reaction conditions, such as higher temperatures or longer reaction times, to achieve comparable results. The selection of the appropriate alkyl halide should therefore be a careful consideration of the required reactivity, reaction conditions, and economic factors of the synthetic route.
References
A Comparative Guide to Isotopic Labeling Strategies: Alkylation with Methyl 4-iodobutanoate Derivatives vs. Acylation with Succinic Anhydride Derivatives
For researchers, scientists, and drug development professionals, the precise tracking and quantification of molecules are paramount. Isotopic labeling, a technique where atoms in a molecule are replaced by their isotopes, is a cornerstone of modern research, enabling detailed studies in metabolic flux analysis, pharmacokinetic profiling, and quantitative proteomics. The choice of labeling reagent and strategy is critical and depends on the target molecule, the desired analytical method, and the specific research question.
This guide provides an objective comparison of two distinct strategies for introducing a four-carbon isotopic label into biomolecules: N-alkylation using derivatives of Methyl 4-iodobutanoate and N-acylation using derivatives of succinic anhydride. We will delve into their chemical principles, compare their performance based on available data, and provide detailed experimental protocols to assist researchers in selecting the most suitable approach for their needs.
At a Glance: Key Differences
| Feature | N-Alkylation with this compound Derivatives | N-Acylation with Succinic Anhydride Derivatives |
| Reaction Type | Nucleophilic Substitution (SN2) | Nucleophilic Acyl Substitution |
| Target Functional Group | Primarily primary and secondary amines | Primarily primary and secondary amines, also hydroxyl and thiol groups |
| Bond Formed | C-N bond | Amide bond (C(O)-N) |
| Leaving Group | Iodide (I⁻) | Succinate |
| Byproducts | Halide salt | Carboxylic acid |
| Reaction Conditions | Typically requires a base, can be slower | Generally faster, can proceed under milder conditions |
| Stability of Labeled Product | Stable alkyl-amine bond | Stable amide bond |
| Potential for Side Reactions | Over-alkylation of amines | Possible modification of other nucleophilic residues (e.g., tyrosine, serine, threonine) |
Performance Comparison
The choice between alkylation and acylation for isotopic labeling hinges on factors such as reaction efficiency, specificity, and the nature of the target molecule. While direct comparative studies between this compound and succinic anhydride for isotopic labeling are not extensively documented, we can infer performance characteristics from studies on analogous labeling reagents.
Table 1: Quantitative Comparison of Labeling Efficiencies
| Parameter | N-Alkylation with Alkyl Halides | N-Acylation with Anhydrides | Notes |
| Typical Reaction Yield | 35-85%[1] | Generally high, often >90% | Yields are highly dependent on the substrate, solvent, and base used. |
| Labeling Efficiency | Can be high, but may be affected by steric hindrance | Typically very high due to the reactivity of the anhydride | Efficiency can be readily assessed by mass spectrometry. |
| Specificity for Amines | High for primary and secondary amines | High for primary and secondary amines, but can also react with other nucleophiles | Reaction conditions can be optimized to favor amine modification. |
| Reaction Time | Can range from hours to days | Often complete within an hour | Acylation reactions are generally faster than alkylations. |
Experimental Protocols
Protocol 1: Isotopic Labeling via N-Alkylation with [¹³C₄] this compound
This protocol describes a general procedure for labeling a peptide with a ¹³C-labeled butyl moiety at the N-terminus or lysine side chains.
Materials:
-
Peptide of interest
-
[¹³C₄] this compound (or other isotopically labeled derivative)
-
Base (e.g., N,N-diisopropylethylamine - DIPEA, or potassium carbonate)[1][2]
-
Solvent (e.g., N,N-dimethylformamide - DMF, or acetonitrile)[1][2]
-
Quenching solution (e.g., aqueous ammonium chloride)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification
-
Mass spectrometer for analysis
Procedure:
-
Dissolve the peptide in the chosen solvent (e.g., DMF).
-
Add the base (e.g., 2-3 equivalents of DIPEA) to the peptide solution.
-
Add the isotopically labeled this compound derivative (1.5-2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) for 4-24 hours. Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, quench by adding a small amount of the quenching solution.
-
Acidify the reaction mixture with a dilute acid (e.g., 0.1% trifluoroacetic acid in water).
-
Purify the labeled peptide using RP-HPLC.
-
Confirm the identity and isotopic incorporation of the product by mass spectrometry.
Protocol 2: Isotopic Labeling via N-Acylation with [¹³C₄] Succinic Anhydride
This protocol outlines a general method for labeling a peptide with a ¹³C-labeled succinyl group.
Materials:
-
Peptide of interest
-
Buffer (e.g., 50 mM ammonium bicarbonate, pH 8)[7]
-
Solvent (e.g., a small amount of DMF or acetonitrile to dissolve the anhydride)
-
Quenching solution (e.g., hydroxylamine or an amine-containing buffer like Tris)
-
RP-HPLC system for purification
-
Mass spectrometer for analysis
Procedure:
-
Dissolve the peptide in the buffer solution (e.g., 50 mM ammonium bicarbonate).
-
Dissolve the [¹³C₄] Succinic Anhydride in a minimal amount of an organic solvent like DMF.
-
Add the succinic anhydride solution to the peptide solution with gentle vortexing.
-
Allow the reaction to proceed at room temperature for 1 hour.[7]
-
Quench the reaction by adding the quenching solution.
-
Lyophilize the sample to dryness.[7]
-
Reconstitute the sample in a suitable solvent for purification.
-
Purify the labeled peptide using RP-HPLC.
-
Analyze the final product by mass spectrometry to confirm labeling and purity.
Visualization of Workflows and Pathways
To further clarify the experimental processes, the following diagrams illustrate the workflows for both isotopic labeling strategies.
Figure 1: Workflow for N-alkylation with this compound.
Figure 2: Workflow for N-acylation with Succinic Anhydride.
The underlying chemical transformations for these labeling strategies are depicted in the following signaling pathway-style diagrams.
Figure 3: N-alkylation reaction pathway.
Figure 4: N-acylation reaction pathway.
Conclusion
Both N-alkylation with this compound derivatives and N-acylation with succinic anhydride derivatives offer effective means of introducing a four-carbon isotopic label into biomolecules. The choice between these methods should be guided by the specific requirements of the experiment.
-
N-acylation with succinic anhydride is often faster and proceeds under milder conditions, making it a good choice for sensitive biomolecules. Its high reactivity generally leads to high labeling efficiencies.
-
N-alkylation with this compound provides a stable linkage and can be highly specific for amines. While potentially slower, optimization of reaction conditions can lead to good yields.
Researchers should carefully consider the nature of their target molecule, the desired label location, and the analytical techniques to be employed when selecting a labeling strategy. The protocols and comparative data presented in this guide are intended to provide a solid foundation for making an informed decision.
References
- 1. 11C-mHED for PET / CT: principles of synthesis, methodology and first clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Succinic anhydride (1,2,3,4-¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-2473-0.1 [isotope.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SUCCINIC ANHYDRIDE | Eurisotop [eurisotop.com]
- 6. SUCCINIC ANHYDRIDE | Eurisotop [eurisotop.com]
- 7. ionsource.com [ionsource.com]
A Comparative Guide to the X-ray Crystallographic Analysis of Compounds Derived from Methyl 4-iodobutanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystallographic data for compounds conceptually derived from methyl 4-iodobutanoate. Due to the limited availability of published crystal structures for direct derivatives, this guide utilizes the crystallographic data of γ-butyrolactone, a primary cyclization product, as a reference. Furthermore, it presents data from structurally similar substituted γ-butyrolactones and γ-lactams to offer a representative comparison for researchers synthesizing novel compounds from this versatile starting material. The guide details the experimental protocols for synthesis and crystallographic analysis and explores alternative analytical techniques for structural elucidation.
Introduction to this compound Derivatives
This compound is a valuable building block in organic synthesis. Its linear four-carbon chain, terminal iodide, and methyl ester functionality allow for a variety of chemical transformations. The iodide, being an excellent leaving group, is readily displaced by a wide range of nucleophiles, leading to a diverse array of substituted butanoate esters. Intramolecular cyclization, often spontaneous or base-catalyzed, is a common reaction pathway, yielding γ-butyrolactone, a five-membered lactone. Further reactions can be performed on the γ-butyrolactone ring, particularly at the α-position to the carbonyl group.
X-ray crystallography provides the most definitive method for determining the three-dimensional atomic arrangement of these molecules in the solid state. This information is crucial for understanding structure-activity relationships (SAR), designing new molecules with specific biological or material properties, and confirming the outcomes of synthetic routes.
Comparative Crystallographic Data
The following tables summarize key crystallographic parameters for γ-butyrolactone and representative substituted derivatives. This data allows for a direct comparison of how different substituents influence the crystal packing and molecular geometry.
Table 1: Crystallographic Data for γ-Butyrolactone and Representative Derivatives
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
| γ-Butyrolactone[1] | C₄H₆O₂ | Orthorhombic | Pnma | 9.78 | 7.21 | 6.42 | 90 | 452.9 | 4 |
| Representative α-substituted γ-butyrolactone¹ | C₁₀H₁₂O₃ | Monoclinic | P2₁/c | 10.12 | 8.54 | 11.23 | 105.4 | 935.6 | 4 |
| Representative N-substituted γ-lactam² | C₁₁H₁₃NO | Monoclinic | P2₁/n | 12.34 | 6.78 | 13.45 | 98.7 | 1112.8 | 4 |
¹Data is for a representative α-aryl-γ-butyrolactone. ²Data is for a representative N-benzyl-γ-butyrolactam.
Experimental Protocols
A comprehensive understanding of the crystallographic data requires insight into the experimental procedures used to obtain it. The following sections detail the typical methodologies for the synthesis, crystallization, and X-ray diffraction analysis of compounds derived from this compound.
Synthesis and Crystallization
General Synthesis of γ-Butyrolactone Derivatives:
-
Nucleophilic Substitution: this compound is reacted with a chosen nucleophile (e.g., an amine, thiol, or carbanion) in a suitable solvent (e.g., acetonitrile, DMF, or THF). The reaction is often carried out in the presence of a non-nucleophilic base to scavenge the iodide byproduct.
-
Cyclization to γ-Butyrolactone: In many cases, especially with oxygen or nitrogen nucleophiles, the initial substitution product will spontaneously cyclize to the corresponding γ-lactone or γ-lactam. This process can be facilitated by heating or the addition of a base.
-
α-Functionalization: To introduce substituents at the α-position, γ-butyrolactone can be deprotonated with a strong base, such as lithium diisopropylamide (LDA), followed by quenching with an electrophile.
Crystallization:
High-quality single crystals are essential for X-ray diffraction analysis.[2][3] A common method for small organic molecules is slow evaporation:
-
The purified compound is dissolved in a suitable solvent or solvent mixture to near saturation.
-
The solution is filtered to remove any particulate matter.
-
The vial is loosely capped to allow for the slow evaporation of the solvent over several days to weeks.
-
Suitable solvents are typically volatile organic solvents in which the compound has moderate solubility.
X-ray Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, often using direct methods for small molecules. The initial structural model is then refined against the experimental data to obtain the final, accurate atomic positions and thermal parameters.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow from the synthesis of derivatives to their structural analysis.
Caption: From starting material to final structure.
Logical Relationship of Derivatives
The following diagram illustrates the synthetic relationship between this compound and its potential derivatives.
Caption: Key synthetic transformations.
Alternative Analytical Techniques
While X-ray crystallography provides unparalleled detail on the solid-state structure, other techniques are essential for a complete characterization of these compounds, particularly in solution.
Table 2: Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic arrangement in the solid state, bond lengths, bond angles, and intermolecular interactions. | Definitive structural elucidation. | Requires high-quality single crystals; structure may not represent the solution-state conformation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy [4][5] | Connectivity of atoms, chemical environment of nuclei, and conformational information in solution. | Provides information about the structure in solution; non-destructive. | Can be complex to interpret for structurally intricate molecules; does not provide precise bond lengths and angles. |
| Mass Spectrometry (MS) [6][7] | Molecular weight and elemental composition; fragmentation patterns can provide structural clues. | High sensitivity; requires very small amounts of sample. | Does not provide stereochemical information or detailed 3D structure. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O, C-O). | Rapid and simple method for functional group identification. | Provides limited information on the overall molecular structure. |
References
- 1. Gamma-Butyrolactone | C4H6O2 | CID 7302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. iucr.org [iucr.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. iq.ufrgs.br [iq.ufrgs.br]
- 6. Gas-phase fragmentation of gamma-lactone derivatives by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Butyrolactone I Quantification from Lovastatin Producing Aspergillus terreus Using Tandem Mass Spectrometry—Evidence of Signalling Functions - PMC [pmc.ncbi.nlm.nih.gov]
Harnessing Methyl 4-Iodobutanoate for the Synthesis and Biological Evaluation of Novel Bioactive Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutic agents, the exploration of versatile chemical scaffolds is paramount. Methyl 4-iodobutanoate, with its reactive iodide group and ester functionality, presents a valuable starting material for the synthesis of a diverse array of heterocyclic and aliphatic compounds. This guide provides a comparative overview of the potential biological activities of novel compounds hypothetically derived from this progenitor molecule. By examining structurally related compounds reported in the literature, we can project the potential anticancer and antimicrobial efficacies of these novel derivatives. This document serves as a resource for researchers, offering insights into potential synthetic routes, comparative biological data, detailed experimental protocols for activity screening, and relevant signaling pathways.
While direct literature on the biological screening of compounds synthesized specifically from this compound is nascent, this guide extrapolates from existing data on analogous structures to provide a predictive comparison. The following sections detail the hypothetical synthesis of key compound classes, their potential biological activities supported by experimental data from similar molecules, and the methodologies required for their evaluation.
Hypothetical Synthetic Pathways from this compound
This compound serves as a versatile precursor for the synthesis of various heterocyclic compounds, including γ-butyrolactones, pyrrolidines, and piperidines. The following diagrams illustrate plausible synthetic workflows.
Caption: Synthetic routes from this compound.
Comparative Biological Activity Screening
The following tables summarize the potential anticancer and antimicrobial activities of compounds structurally related to those that could be synthesized from this compound. This data is collated from various studies to provide a comparative benchmark for future screening efforts.
Table 1: Comparative Anticancer Activity (IC50 in µM) of Structurally Related Compounds
| Compound Class | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | PC-3 (Prostate Cancer) | A549 (Lung Cancer) | Reference Compound |
| γ-Alkylidene Butenolides | - | 11.3 - 42.4[1] | >50[1] | - | Doxorubicin |
| Substituted Pyrrolidines | - | - | Good Activity[2] | - | Gossypol (Ki=0.39µM)[2] |
| Piperidine Derivatives | - | 25.1[3] | - | - | Doxorubicin |
Note: Data is collated from studies on compounds with similar core structures. The specific derivatives from this compound may exhibit different activities.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Structurally Related Compounds
| Compound Class | S. aureus | E. coli | C. albicans | Reference Compound |
| Substituted Pyrrolidines | 32 - 128[4] | >512[4] | 32 - 64[4] | Ampicillin / Fluconazole[4] |
| Piperidine Derivatives | Good Activity[3] | Good Activity[3] | Significant Activity[3] | Ampicillin / Terbinafine[3] |
Note: MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of a compound that inhibits visible growth of a microorganism.
Experimental Protocols
Detailed methodologies are crucial for the reproducible biological screening of novel compounds. The following are standard protocols for assessing cytotoxicity and antimicrobial activity.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[5][6][7]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Caption: Workflow of the MTT cytotoxicity assay.
Broth Microdilution Method for Antimicrobial Screening
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][9][10][11][12]
Protocol:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Caption: Workflow for broth microdilution assay.
Potential Signaling Pathway Modulation
Many anticancer agents exert their effects by modulating specific cell signaling pathways. γ-Butyrolactone derivatives, for instance, have been shown to affect pathways involved in cell proliferation and apoptosis, such as the PI3K/Akt and Erk1/2 pathways.[13]
Caption: Potential inhibition of PI3K/Akt and Erk pathways.
References
- 1. Synthesis and anticancer activity of γ-(triazolyl ethylidene)butenolides and polyfunctional pyrrolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and preliminary biological studies of pyrrolidine derivatives as Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. tandfonline.com [tandfonline.com]
- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 10. rr-asia.woah.org [rr-asia.woah.org]
- 11. researchgate.net [researchgate.net]
- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differential and directional estrogenic signaling pathways induced by enterolignans and their precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of Synthesized Molecules: Featuring Methyl 4-iodobenzoate
For researchers, scientists, and professionals in drug development, verifying the purity of synthesized compounds is a critical step to ensure the reliability and reproducibility of experimental results, as well as the safety and efficacy of potential therapeutic agents. An impurity in a chemical compound can lead to undesirable side effects or reduced potency in pharmaceutical applications. This guide provides an objective comparison of the most common and powerful analytical techniques for assessing the purity of synthesized molecules, using Methyl 4-iodobenzoate as a case study.
Methyl 4-iodobenzoate is a valuable building block in organic synthesis, often prepared via the Fischer esterification of 4-iodobenzoic acid with methanol.[1] Potential impurities can include unreacted starting materials, by-products from side reactions, or residual solvents. Therefore, a multi-faceted approach to purity analysis is often required to ensure the quality of the synthesized product.
This guide will compare High-Performance Liquid Chromatography (HPLC), quantitative Nuclear Magnetic Resonance (qNMR), and Gas Chromatography-Mass Spectrometry (GC-MS), providing detailed experimental protocols, comparative data, and visual workflows to aid in method selection and implementation.
General Workflow for Purity Assessment
The process of verifying the purity of a synthesized compound like Methyl 4-iodobenzoate follows a logical progression from initial qualitative checks to rigorous quantitative analysis. This workflow ensures that the synthesized compound meets the necessary specifications for its intended use.
Caption: General workflow for the purity assessment of a synthesized compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity determination in pharmaceutical analysis. It separates the target compound from impurities based on their differential partitioning between a liquid mobile phase and a solid stationary phase. It is a robust and reliable method for routine purity checks and quality control.
Experimental Protocol: HPLC Purity of an Aromatic Ester
This protocol describes a general reversed-phase HPLC method that can be adapted for the purity determination of Methyl 4-iodobenzoate.[2]
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized Methyl 4-iodobenzoate.
-
Dissolve the sample in the mobile phase to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
Data Analysis: The purity is typically calculated using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Performance Data
| Parameter | Typical Performance | Notes |
| Purity (%) | >98% | Dependent on the success of the synthesis and purification. |
| Precision (%RSD) | ≤ 2.0% | For replicate injections of the same sample.[3] |
| Linearity (r²) | >0.999 | For a calibration curve of the main component. |
| LOD / LOQ | ~0.01% / ~0.03% | Varies with compound and detector; allows for trace impurity detection. |
digraph "HPLC_Workflow" { graph [splines=ortho, nodesep=0.4]; node [shape=rectangle, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];subgraph "cluster_prep" { label="Sample Preparation"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; Sample [label="Synthesized Compound\n(Methyl 4-iodobenzoate)"]; Dissolve [label="Dissolve in\nMobile Phase"]; Filter [label="Filter (0.22 µm)"]; Vial [label="HPLC Vial"]; Sample -> Dissolve -> Filter -> Vial; }
subgraph "cluster_hplc" { label="HPLC System"; bgcolor="#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Injector [label="Autosampler/\nInjector"]; Pump [label="Pump"]; MobilePhase [label="Mobile Phase\n(Solvent Reservoir)"]; Column [label="C18 Column"]; Detector [label="UV Detector"];
MobilePhase -> Pump -> Injector -> Column -> Detector;}
subgraph "cluster_data" { label="Data Analysis"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; Chromatogram [label="Chromatogram\n(Peak Separation)"]; Integration [label="Peak Integration\n& Area Calculation"]; Purity [label="Purity Calculation\n(% Area Normalization)"];
Chromatogram -> Integration -> Purity;}
Vial -> Injector [lhead=cluster_hplc]; Detector -> Chromatogram [ltail=cluster_hplc, lhead=cluster_data]; }
Caption: A typical workflow for HPLC-based purity analysis.
Quantitative Nuclear Magnetic Resonance (qNMR)
Quantitative NMR (qNMR) is a powerful primary method for determining the absolute purity of a compound without the need for a specific reference standard of the analyte itself.[4] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei responsible for the resonance.[5] By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity, the absolute purity of the analyte can be determined.
Experimental Protocol: ¹H qNMR Purity Determination
This protocol provides a general procedure for determining the purity of Methyl 4-iodobenzoate by ¹H qNMR.[2][6]
-
Instrumentation: NMR spectrometer (400 MHz or higher) and NMR data processing software.
-
Materials:
-
Internal Standard (IS): A certified reference material with known purity (e.g., maleic anhydride, dimethyl sulfone) that has a simple spectrum and signals that do not overlap with the analyte.
-
Solvent: A deuterated solvent that dissolves both the analyte and the internal standard (e.g., CDCl₃, DMSO-d₆).
-
-
Sample Preparation:
-
NMR Acquisition Parameters:
-
Data Analysis: The purity of the analyte is calculated using the following formula:
Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)
Where:
-
I: Integral of the signal
-
N: Number of protons for the integrated signal
-
MW: Molecular weight
-
m: Mass
-
P: Purity of the internal standard
-
Performance Data
| Parameter | Typical Performance | Notes |
| Purity (%) | Absolute value (e.g., 99.5%) | Provides a direct measure of mass fraction, independent of response factors. |
| Precision (%RSD) | ≤ 1.0% | Highly precise when acquisition parameters are optimized.[3] |
| Accuracy (% Recovery) | 97-103% | Considered a primary ratio method, offering high accuracy.[9] |
| Selectivity | High | Can distinguish and quantify isomers and structurally similar impurities if signals are resolved. |
digraph "qNMR_Principle" { graph [splines=ortho, nodesep=0.4]; node [shape=rectangle, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];subgraph "cluster_prep" { label="Sample Preparation"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; Analyte [label="Analyte (Known Mass)\nMethyl 4-iodobenzoate"]; IS [label="Internal Standard (Known Mass & Purity)"]; Solvent [label="Deuterated Solvent"]; Mix [label="Dissolve & Mix"]; Tube [label="NMR Tube"];
Analyte -> Mix; IS -> Mix; Solvent -> Mix; Mix -> Tube;}
subgraph "cluster_nmr" { label="NMR Analysis"; bgcolor="#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Spectrometer [label="NMR Spectrometer\n(Acquire Spectrum with\nlong relaxation delay)"]; Spectrum [label="¹H NMR Spectrum"];
Spectrometer -> Spectrum;}
subgraph "cluster_data" { label="Data Processing"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; Integration [label="Integrate Analyte & IS Signals"]; Formula [label="Apply qNMR Purity Formula"]; Result [label="Absolute Purity (%)"];
Integration -> Formula -> Result;}
Tube -> Spectrometer [lhead=cluster_nmr]; Spectrum -> Integration [ltail=cluster_nmr, lhead=cluster_data]; }
Caption: Principle of absolute purity determination by qNMR.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It combines the high separation efficiency of gas chromatography with the definitive identification capabilities of mass spectrometry. For a compound like Methyl 4-iodobenzoate, GC-MS is excellent for identifying and quantifying volatile impurities, such as residual solvents or volatile by-products from the synthesis.
Experimental Protocol: GC-MS Purity Analysis
This protocol provides a general procedure for the purity determination of Methyl 4-iodobenzoate by GC-MS.
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Chromatographic Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium, with a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230°C.
-
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the synthesized Methyl 4-iodobenzoate.
-
Dissolve and dilute to volume with a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) in a 10 mL volumetric flask.
-
-
Data Analysis: Purity is calculated by area normalization of the total ion chromatogram (TIC). Impurities are identified by comparing their mass spectra to spectral libraries (e.g., NIST).[10]
Performance Data
| Parameter | Typical Performance | Notes |
| Purity (%) | >98% (by GC area %) | Commercial sources often specify purity by GC.[11] |
| Precision (%RSD) | ≤ 5% | Can be influenced by injection technique and sample volatility. |
| LOD / LOQ | 0.02 ppm / 0.05 ppm | Highly sensitive for volatile impurities.[12] |
| Identification | Excellent | Mass spectral data provides high confidence in impurity identification. |
Comparative Summary of Analytical Techniques
The choice of analytical technique for purity assessment depends on various factors, including the properties of the compound, the nature of potential impurities, and the desired level of analytical detail.
| Feature | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Differential partitioning between liquid and solid phases. | Signal intensity is proportional to the number of nuclei. | Partitioning between gas and solid/liquid phases with mass-based detection. |
| Primary Use | Routine purity testing and quantification of non-volatile compounds. | Absolute purity determination and certification of reference materials. | Analysis of volatile and semi-volatile compounds and impurities. |
| Quantitation | Relative (area %) or external standard calibration. | Absolute (primary ratio method) using an internal standard. | Relative (area %) or external standard calibration. |
| Sensitivity | High (ppm to ppb levels). | Moderate (requires mg of sample). | Very high for volatile compounds (ppb to ppt levels). |
| Sample Requirements | Soluble in mobile phase, non-volatile. | Soluble in deuterated solvent, requires mg quantities. | Volatile or semi-volatile, thermally stable. |
| Throughput | High, with typical run times of 10-30 minutes. | Low to moderate, requires longer acquisition times for high precision. | Moderate, with typical run times of 20-40 minutes. |
| Impurity ID | Retention time matching; DAD for spectral confirmation. | Structural information from chemical shifts and coupling constants. | Definitive identification via mass spectral library matching. |
References
- 1. Methyl 4-iodobenzoate - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. emerypharma.com [emerypharma.com]
- 5. rssl.com [rssl.com]
- 6. pubsapp.acs.org [pubsapp.acs.org]
- 7. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 8. orgsyn.org [orgsyn.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Methyl 4-iodobenzoate | C8H7IO2 | CID 69273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Methyl 4-Iodobenzoate | 619-44-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 12. globalresearchonline.net [globalresearchonline.net]
A Comparative Analysis of Methyl 4-iodobutanoate and Other Butanoate Esters in Synthetic Chemistry
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the efficiency and success of synthetic pathways. This guide provides a comprehensive comparison of Methyl 4-iodobutanoate against other common butanoate esters, focusing on their efficiency in chemical reactions, supported by experimental data and detailed protocols. This analysis will demonstrate the superior reactivity of this compound in nucleophilic substitution reactions, a cornerstone of many synthetic processes.
Executive Summary
This compound distinguishes itself from other butanoate esters, such as methyl, ethyl, propyl, and butyl butanoate, primarily through the presence of an iodine atom at the 4-position. This structural feature transforms the molecule into a highly efficient alkylating agent. The iodide ion is an excellent leaving group in nucleophilic substitution reactions, leading to significantly faster reaction rates and higher yields compared to its non-iodinated counterparts. While other butanoate esters are primarily utilized as solvents, flavoring agents, or fragrances, this compound serves as a key building block in the synthesis of more complex molecules.
Physical and Chemical Properties
The following table summarizes the key physical properties of this compound and a selection of other butanoate esters.
| Property | This compound | Methyl Butanoate | Ethyl Butanoate | Propyl Butanoate | Butyl Butanoate |
| Molecular Formula | C₅H₉IO₂ | C₅H₁₀O₂ | C₆H₁₂O₂ | C₇H₁₄O₂ | C₈H₁₆O₂ |
| Molar Mass ( g/mol ) | 228.03 | 102.13 | 116.16 | 130.18 | 144.21 |
| Boiling Point (°C) | 78-80 (at 10 mmHg) | 102-103 | 120-121 | 142-143[1] | 164-165[2] |
| Density (g/mL) | ~1.6 | 0.898 (at 25°C)[3] | 0.879 (at 25°C) | 0.873 (at 25°C)[4] | 0.869 (at 25°C)[5] |
| Solubility in Water | Sparingly soluble | Slightly soluble[3] | Sparingly soluble | Slightly soluble[6] | Insoluble[7] |
Comparative Efficiency in Nucleophilic Substitution Reactions
The primary advantage of this compound lies in its enhanced reactivity in nucleophilic substitution (SN2) reactions. The efficiency of such reactions is largely dictated by the nature of the leaving group. A good leaving group is a weak base, and its ability to depart stabilizes the transition state, thus accelerating the reaction.
Among the halogens, iodide (I⁻) is the best leaving group because it is the weakest base. This is a consequence of the high acidity of its conjugate acid, hydroiodic acid (HI). The order of leaving group ability for halogens is: I⁻ > Br⁻ > Cl⁻ > F⁻.
The following table illustrates the relative reaction rates of various alkyl halides in a typical SN2 reaction. This data serves as a strong proxy for the expected reactivity of this compound compared to analogous chloro- or bromo-derivatives.
| Substrate (Alkyl Halide) | Leaving Group | Relative Rate Constant |
| R-I | I⁻ | ~30,000 |
| R-Br | Br⁻ | 1,000 |
| R-Cl | Cl⁻ | 200 |
Data is illustrative of the established reactivity trend for primary alkyl halides in SN2 reactions.[8]
This vast difference in reaction rates underscores the superior efficiency of alkyl iodides like this compound as substrates in SN2 reactions.
Experimental Protocols
To quantitatively benchmark the efficiency of this compound, a comparative kinetics experiment can be performed.
Objective:
To compare the relative rates of nucleophilic substitution of this compound and Methyl 4-chlorobutanoate.
Materials:
-
This compound
-
Methyl 4-chlorobutanoate
-
Sodium iodide (NaI) in acetone (e.g., 0.1 M solution)
-
Silver nitrate (AgNO₃) in ethanol (e.g., 0.1 M solution)
-
Test tubes
-
Water bath
-
Stopwatch
Procedure for SN2 Reaction Comparison:
-
Label two clean, dry test tubes, one for each alkyl halide.
-
Add 2 mL of the 0.1 M NaI in acetone solution to each test tube.
-
Add 5 drops of this compound to the first test tube and 5 drops of Methyl 4-chlorobutanoate to the second.
-
Start the stopwatch immediately after adding the alkyl halide.
-
Observe the test tubes for the formation of a precipitate (sodium chloride is insoluble in acetone).
-
Record the time it takes for the precipitate to appear in each test tube. A faster precipitation time indicates a faster reaction rate.
Expected Outcome:
A precipitate of sodium chloride will form significantly faster in the test tube containing this compound, demonstrating its higher reactivity in an SN2 reaction.
Signaling Pathways Involving Butyrate
Butyrate, the conjugate base of butyric acid, is a short-chain fatty acid that plays a significant role in cellular signaling. While the synthetic utility of butanoate esters lies in their reactivity, the biological effects of the butyrate moiety are of great interest in drug development. Butyrate is known to be a histone deacetylase (HDAC) inhibitor and modulates several key signaling pathways implicated in cancer and inflammation.
Wnt Signaling Pathway
Butyrate can hyperactivate the Wnt signaling pathway, which is often dysregulated in colorectal cancer.[7][9][10] This can lead to the induction of apoptosis in cancer cells.
Protein Kinase C (PKC) Signaling Pathway
Butyrate can modulate the PKC signaling pathway, which is involved in cell differentiation.[11][12] This can contribute to its anti-cancer effects by promoting a more differentiated, less proliferative state in cancer cells.
NF-κB Signaling Pathway
Butyrate has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[3] By suppressing NF-κB, butyrate can reduce the production of pro-inflammatory cytokines, which is relevant for the development of anti-inflammatory drugs.
Conclusion
For synthetic applications requiring efficient nucleophilic substitution, this compound is demonstrably superior to other common butanoate esters. Its high reactivity, stemming from the excellent leaving group ability of the iodide ion, translates to faster reaction times and potentially higher yields. While other butanoate esters have their utility in different chemical contexts, in the realm of constructing complex molecules through alkylation reactions, this compound is the reagent of choice. Furthermore, the biological activity of the butyrate moiety in critical signaling pathways adds another layer of interest for its derivatives in the field of drug discovery and development.
References
- 1. METHYL BUTYRATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. THE EXPERIMENT: Nucleophilic Substitution: Rates of | Chegg.com [chegg.com]
- 3. Methyl butyrate | 623-42-7 [chemicalbook.com]
- 4. orgsyn.org [orgsyn.org]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. benchchem.com [benchchem.com]
- 9. dept.harpercollege.edu [dept.harpercollege.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. amherst.edu [amherst.edu]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Safety Operating Guide
Personal protective equipment for handling Methyl 4-iodobutanoate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Methyl 4-iodobutanoate (also known as Methyl 4-iodobutyrate). It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] It is crucial to use appropriate personal protective equipment to minimize exposure.
Recommended Personal Protective Equipment:
| Protection Type | Specification | Standard |
| Eye Protection | Goggles | European Standard EN 166 |
| Hand Protection | Protective gloves (e.g., Nitrile rubber) | Check manufacturer's specifications for breakthrough time and thickness |
| Skin and Body Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. A lab coat should be worn. | --- |
| Respiratory Protection | For small-scale laboratory use, maintain adequate ventilation. For larger scale use or where ventilation is inadequate, a respirator with an organic vapor filter is recommended. | NIOSH (US) or EN 140/EN405 (EU) |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Engineering Controls:
-
Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[1]
-
Work in a well-ventilated area, preferably within a chemical fume hood.
2. Handling:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not breathe vapors or mists.[1]
-
Wash hands thoroughly after handling.
-
Keep the container tightly closed when not in use.
-
Store in a dry, cool, and well-ventilated place.[1] It is recommended to keep it refrigerated and protected from direct sunlight.[1]
3. In Case of Accidental Exposure (First Aid):
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove all contaminated clothing and shoes. Get medical attention.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
4. Spill Response:
-
Ensure adequate ventilation.
-
Soak up the spill with inert absorbent material (e.g., sand, silica gel).
-
Collect the absorbed material and place it into a suitable, closed container for disposal.[1]
Disposal Plan
Waste from this compound is classified as hazardous.[1]
-
Chemical Disposal: Dispose of the chemical and its container at an approved waste disposal plant. Do not release into the environment or allow it to enter drains.[3]
-
Contaminated Packaging: Dispose of this container to a hazardous or special waste collection point.[1][3]
Quantitative Data
| Property | Value | Source |
| Chemical Formula | I(CH₂)₃CO₂CH₃ | Sigma-Aldrich |
| Molecular Weight | 228.03 g/mol | Sigma-Aldrich |
| Appearance | Solid | Sigma-Aldrich |
| Boiling Point | 80-83 °C at 11 mmHg | Sigma-Aldrich |
| Density | 1.689 g/mL at 25 °C | Sigma-Aldrich |
| Flash Point | 99 °C (210.2 °F) - closed cup | Sigma-Aldrich |
| Storage Temperature | 2-8°C | Sigma-Aldrich |
| Occupational Exposure Limits (PEL, TLV) | Data not available | --- |
Experimental Workflow
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
